molecular formula C5H5BrOS B1279441 (5-Bromothien-2-yl)methanol CAS No. 79387-71-6

(5-Bromothien-2-yl)methanol

Cat. No.: B1279441
CAS No.: 79387-71-6
M. Wt: 193.06 g/mol
InChI Key: DBRSLMCLMMFHEF-UHFFFAOYSA-N
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Description

(5-Bromothien-2-yl)methanol is a useful research compound. Its molecular formula is C5H5BrOS and its molecular weight is 193.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5BrOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRSLMCLMMFHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465749
Record name (5-bromothien-2-yl)methanol
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Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79387-71-6
Record name 5-Bromo-2-thiophenemethanol
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Record name (5-bromothien-2-yl)methanol
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Record name (5-bromothiophen-2-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of (5-Bromothien-2-yl)methanol, a key intermediate in various synthetic applications. The document summarizes its known physical data, outlines general experimental protocols for property determination, and includes logical diagrams to illustrate molecular structure and characterization workflows.

Core Physical and Chemical Properties

This compound is a substituted thiophene derivative with the CAS Registry Number 79387-71-6.[1][2] Its chemical structure consists of a brominated thiophene ring with a hydroxymethyl substituent, which dictates its physical and chemical behavior.

The quantitative physical properties of this compound are summarized in the table below. It is important to note that some of the readily available data are predicted values derived from computational models.

PropertyValueSource(s)
Molecular Formula C₅H₅BrOS[1][2]
Molecular Weight 193.06 g/mol [1][2]
Physical Form Liquid[3]
Boiling Point 267.1 ± 25.0 °C (Predicted)[1][4]
Density 1.772 ± 0.06 g/cm³ (Predicted)[1][4]
Refractive Index 1.6010 to 1.6050[4]
LogP 2.0029 (Predicted)[2]
Topological Polar Surface Area (TPSA) 20.23 Ų[2]

Molecular Structure and Visualization

The molecular structure of this compound is fundamental to understanding its physical properties. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the brominated thiophene ring contributes to its overall molecular weight and electron density.

characterization_workflow start Obtain Pure Sample prelim_tests Preliminary Tests (Color, Odor) start->prelim_tests phys_state Determine Physical State (Solid, Liquid, Gas) solubility Solubility Testing (Polar & Non-polar Solvents) phys_state->solubility prelim_tests->phys_state bp Boiling Point Determination solubility->bp For Liquids density Density Measurement bp->density ref_index Refractive Index Measurement density->ref_index spectroscopy Spectroscopic Analysis (NMR, IR, MS) ref_index->spectroscopy final_report Final Characterization Report spectroscopy->final_report

References

An In-depth Technical Guide to (5-Bromothien-2-yl)methanol (CAS: 79387-71-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromothien-2-yl)methanol is a substituted thiophene derivative that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a primary alcohol, makes it a versatile intermediate for the construction of more complex molecules. This is particularly evident in the field of medicinal chemistry, where it is a key precursor for the synthesis of various pharmacologically active compounds, notably modulators of the adenosine A2A receptor. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is a pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 79387-71-6N/A
Molecular Formula C₅H₅BrOSN/A
Molecular Weight 193.06 g/mol N/A
Appearance Pale yellow liquidN/A
Boiling Point 105-107 °C at 11 mmHg[1]
Density 1.607 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.637[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 5-bromo-2-thiophenecarboxaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol: Reduction of 5-bromo-2-thiophenecarboxaldehyde

This protocol describes the reduction of 5-bromo-2-thiophenecarboxaldehyde to this compound using sodium borohydride.

Materials:

  • 5-bromo-2-thiophenecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Hexane:Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) in anhydrous methanol to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • While stirring, add sodium borohydride (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by flash column chromatography on silica gel.[2] A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20%).[2] The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure to yield the purified alcohol.

Expected Yield: While specific yields can vary, reductions of this type typically proceed in high yield, often exceeding 90%.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) Expected chemical shifts (δ, ppm): ~7.0 (d, 1H, thiophene-H), ~6.8 (d, 1H, thiophene-H), ~4.7 (s, 2H, CH₂OH), ~2.0 (br s, 1H, OH).
¹³C NMR (CDCl₃, 100 MHz) Expected chemical shifts (δ, ppm): ~145 (C-Br), ~129 (thiophene-CH), ~125 (thiophene-CH), ~112 (C-CH₂OH), ~60 (CH₂OH).
Infrared (IR) Characteristic peaks (cm⁻¹): ~3300 (O-H stretch, broad), ~2920, 2850 (C-H stretch), ~1450 (C=C stretch, thiophene), ~1050 (C-O stretch).
Mass Spectrometry (MS) m/z: 192/194 [M]⁺ (characteristic isotopic pattern for bromine), 175/177 [M-OH]⁺, 113 [M-Br]⁺.

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and concentration.

Applications in Drug Discovery: A Precursor for Adenosine A2A Receptor Modulators

This compound is a crucial intermediate in the synthesis of potent and selective modulators of the adenosine A2A receptor. This G-protein coupled receptor is a key target in the development of therapies for a range of disorders, including Parkinson's disease, Huntington's disease, and inflammatory conditions.

Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor by its endogenous ligand, adenosine, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase through the Gs alpha subunit (Gαs). This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR G_protein Gs Protein (α, β, γ subunits) A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression & Cellular Response CREB->Gene_Expression regulates

Caption: Adenosine A2A receptor signaling cascade.

Role in Synthesis: Suzuki-Miyaura Coupling

The bromine atom on the thiophene ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and a variety of aryl or heteroaryl boronic acids or esters. The resulting biaryl structures are common motifs in adenosine A2A receptor modulators.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Expected Yield: Yields for Suzuki-Miyaura coupling reactions can vary widely depending on the specific substrates and reaction conditions but are often in the range of 60-95%.

Suzuki_Miyaura_Workflow Start Start: this compound + Arylboronic Acid Reaction_Setup Reaction Setup: - Palladium Catalyst - Base - Solvent - Inert Atmosphere Start->Reaction_Setup Heating Heating (80-110 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Final_Product Final Product: (5-Arylthien-2-yl)methanol Purification->Final_Product

Caption: Suzuki-Miyaura coupling workflow.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics targeting the adenosine A2A receptor. This guide has provided a detailed overview of its properties, synthesis, and key applications, including experimental protocols to facilitate its use in a research and development setting. The reliable synthesis of this intermediate and its successful application in cross-coupling reactions are crucial steps in the discovery of new and improved medicines.

References

Physicochemical Properties of (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (5-Bromothien-2-yl)methanol for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, and outlines a common synthetic route, making it an essential resource for researchers and scientists in the field.

This compound, also known as 2-Bromo-5-(hydroxymethyl)thiophene, is a substituted thiophene derivative.[1] Its chemical structure incorporates a bromine atom and a hydroxymethyl group on the thiophene ring, making it a versatile building block for further chemical modifications.

PropertyValue
CAS Number 79387-71-6
Molecular Formula C₅H₅BrOS[1][2]
Molecular Weight 193.06 g/mol [1][2]
Boiling Point 267.1±25.0 °C (Predicted)[2]
Density 1.772±0.06 g/cm³ (Predicted)[2]
pKa 13.50±0.10 (Predicted)[2]
Form Liquid[2]
Color Pale yellow[2]
Storage Keep in a dark place, sealed in dry conditions, and store in a freezer under -20°C.[2]

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 5-bromo-2-thiophenecarboxaldehyde. This reaction is a standard procedure in organic chemistry, often employing a reducing agent such as sodium borohydride in a suitable solvent like methanol or ethanol.

Experimental Protocol: Reduction of 5-Bromo-2-thiophenecarboxaldehyde

Objective: To synthesize this compound by the reduction of 5-bromo-2-thiophenecarboxaldehyde.

Materials:

  • 5-Bromo-2-thiophenecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5-bromo-2-thiophenecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound from its corresponding aldehyde.

Synthesis_Workflow StartingMaterial 5-Bromo-2-thiophenecarboxaldehyde ReactionStep Reduction StartingMaterial->ReactionStep Product This compound ReactionStep->Product Workup Aqueous Workup & Purification Product->Workup Reagent Sodium Borohydride (NaBH₄) Methanol (MeOH) Reagent->ReactionStep FinalProduct Pure this compound Workup->FinalProduct

Caption: Synthetic route for this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), enabling the introduction of diverse functional groups. The hydroxyl group can be further oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions. These functionalities make it a valuable precursor for the synthesis of novel heterocyclic compounds with potential biological activities.

References

An In-depth Technical Guide to the Synthesis of (5-Bromothien-2-yl)methanol from 2-bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (5-Bromothien-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The described synthetic route starts from the readily available 2-bromo-5-methylthiophene and proceeds through a two-step sequence involving a free-radical bromination followed by a nucleophilic substitution. This document offers detailed experimental protocols, quantitative data, and visual representations of the chemical processes to aid in the successful replication and optimization of this synthesis.

Synthetic Pathway Overview

The synthesis of this compound from 2-bromo-5-methylthiophene is achieved in two primary steps:

  • Bromination of the Methyl Group: The methyl group of 2-bromo-5-methylthiophene is selectively brominated using N-Bromosuccinimide (NBS) under free-radical conditions to yield 2-bromo-5-(bromomethyl)thiophene. This reaction is a benzylic-type bromination, favored at the carbon adjacent to the thiophene ring.

  • Hydrolysis of the Bromomethyl Group: The resulting 2-bromo-5-(bromomethyl)thiophene is then converted to the target alcohol, this compound, through a nucleophilic substitution reaction. This is typically achieved by hydrolysis using a weak base, such as calcium carbonate, in an aqueous solvent mixture.

The overall reaction scheme is presented below:

Reaction_Pathway 2-bromo-5-methylthiophene 2-bromo-5-methylthiophene 2-bromo-5-(bromomethyl)thiophene 2-bromo-5-(bromomethyl)thiophene 2-bromo-5-methylthiophene->2-bromo-5-(bromomethyl)thiophene NBS, AIBN CCl4, Reflux This compound This compound 2-bromo-5-(bromomethyl)thiophene->this compound CaCO3, Dioxane/H2O Reflux

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-bromo-5-(bromomethyl)thiophene

This procedure is adapted from the bromination of a similar methylthiophene derivative.[1]

Materials:

  • 2-bromo-5-methylthiophene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl4), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methylthiophene (1 equivalent) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.05 - 1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-5 hours. The reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl4.

  • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-5-(bromomethyl)thiophene as a brown liquid.[1]

Step 2: Synthesis of this compound

This procedure is based on the hydrolysis of similar benzylic bromides.

Materials:

  • 2-bromo-5-(bromomethyl)thiophene

  • Calcium carbonate (CaCO3) or Sodium Bicarbonate (NaHCO3)

  • 1,4-Dioxane or Acetone

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, suspend 2-bromo-5-(bromomethyl)thiophene (1 equivalent) and calcium carbonate (1.5 equivalents) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate.

  • Combine the filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Synthesis of 2-bromo-5-(bromomethyl)thiophene

ParameterValueReference
Starting Material2-bromo-5-methylthiophene-
ReagentsN-Bromosuccinimide, AIBN[1]
SolventCarbon Tetrachloride (CCl4)[1]
TemperatureReflux (~77°C)[1]
Reaction Time4 - 5 hours[1]
Yield~58% (based on a similar substrate)[1]
PurificationFractional Distillation / Column Chromatography[1]

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material2-bromo-5-(bromomethyl)thiophene-
ReagentsCalcium CarbonateGeneral Method
Solvent1,4-Dioxane / WaterGeneral Method
TemperatureReflux (80-90°C)General Method
Reaction Time12 - 24 hoursGeneral Method
YieldNot specified (typically moderate to high)-
PurificationColumn ChromatographyGeneral Method

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hydrolysis A Mix 2-bromo-5-methylthiophene, NBS, and AIBN in CCl4 B Reflux for 4-5 hours A->B C Cool and Filter B->C D Work-up (Wash and Dry) C->D E Purify by Distillation/ Chromatography D->E F 2-bromo-5-(bromomethyl)thiophene E->F G Mix 2-bromo-5-(bromomethyl)thiophene and CaCO3 in Dioxane/Water F->G H Reflux for 12-24 hours G->H I Cool and Filter H->I J Work-up (Wash and Dry) I->J K Purify by Chromatography J->K L This compound K->L

Figure 2: Experimental workflow for the synthesis.
Logical Relationship of Reagents and Intermediates

This diagram shows the logical flow from starting materials to the final product, highlighting the key reagents for each transformation.

Logical_Relationship SM 2-bromo-5-methylthiophene R1 NBS, AIBN SM->R1 INT 2-bromo-5-(bromomethyl)thiophene R2 CaCO3, H2O INT->R2 PROD This compound R1->INT R2->PROD

Figure 3: Logical flow of the synthesis.

Conclusion

The synthesis of this compound from 2-bromo-5-methylthiophene is a straightforward and efficient two-step process. The initial benzylic bromination with N-Bromosuccinimide provides the key intermediate, 2-bromo-5-(bromomethyl)thiophene, which is subsequently hydrolyzed to the desired product. The methodologies presented in this guide are robust and can be adapted for various scales of production. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high purity this compound for its applications in research and development.

References

Spectroscopic Profile of (5-Bromothien-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (5-Bromothien-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. This document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed experimental protocols for data acquisition. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information has been predicted based on established principles of NMR and IR spectroscopy and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the analysis of chemical shift values and coupling constants typical for substituted thiophene rings and primary alcohols.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.95d1HH4
~ 6.85d1HH3
~ 4.70s2H-CH₂OH
~ 2.0-3.0 (broad)s1H-OH

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Coupling constant (J) for H3-H4 is expected to be in the range of 3-4 Hz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 145.0C2
~ 129.0C3
~ 126.0C4
~ 112.0C5
~ 60.0-CH₂OH

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

The predicted key IR absorption bands for this compound are presented in Table 3. These predictions are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~ 1550MediumC=C stretch (thiophene ring)
~ 1450MediumC=C stretch (thiophene ring)
1250-1000StrongC-O stretch (primary alcohol)
~ 800StrongC-S stretch (thiophene ring)
~ 700StrongC-Br stretch

Sample preparation: Neat liquid film.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v), unless the instrument is calibrated to the residual solvent peak.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. ¹H NMR Data Acquisition

  • Place the NMR tube in the spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase the spectrum and perform baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm or the residual CHCl₃ signal at 7.26 ppm.

  • Integrate all signals and determine the chemical shifts and coupling constants.

2.1.3. ¹³C NMR Data Acquisition

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Typical parameters include:

    • Pulse angle: 30°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 128 or more, depending on sample concentration.

  • Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

  • Phase the spectrum and perform baseline correction.

  • Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

IR Spectroscopy

2.2.1. Sample Preparation (Neat Liquid Film)

  • Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • If using a transmission cell with salt plates (e.g., NaCl or KBr), place a drop of the liquid on one plate and carefully cover it with the second plate to create a thin film.

2.2.2. Data Acquisition

  • Collect a background spectrum of the empty, clean ATR crystal or salt plates.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is usually displayed in terms of transmittance or absorbance.

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolve in CDCl3 Dissolve in CDCl₃ (+ TMS) Sample->Dissolve in CDCl3 Neat Liquid Prepare Neat Liquid Film Sample->Neat Liquid 1H_NMR ¹H NMR Spectroscopy Dissolve in CDCl3->1H_NMR 13C_NMR ¹³C NMR Spectroscopy Dissolve in CDCl3->13C_NMR IR IR Spectroscopy Neat Liquid->IR Structure_Elucidation Structural Elucidation & Confirmation 1H_NMR->Structure_Elucidation 13C_NMR->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the spectroscopic analysis of this compound.

(5-Bromothien-2-yl)methanol: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (5-bromothien-2-yl)methanol. The information presented herein is crucial for ensuring the integrity and purity of this compound in research and development settings. The guidance is based on the known chemical properties of thiophene derivatives and general principles of chemical stability testing.

Physicochemical Properties and Recommended Storage

This compound is a pale yellow liquid. Based on information from various chemical suppliers, the following storage conditions are recommended to maintain its quality and prevent degradation.[1][2][3]

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a freezer at -20°C.[1][2][3]Low temperatures slow down potential degradation reactions.
Light Keep in a dark place.[1][3]Thiophene derivatives can be susceptible to photodegradation.
Atmosphere Sealed in a dry environment.[1][3]Protects from moisture, which can participate in hydrolytic degradation, and from oxygen, which can cause oxidation. An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage.
Container Tightly sealed, appropriate chemical-resistant container.Prevents contamination and exposure to air and moisture.

Potential Degradation Pathways

Degradation Pathways of this compound A This compound B Oxidation (e.g., H₂O₂, air) A->B O₂ D Acid-Catalyzed Polymerization A->D H⁺ F Photodegradation (UV light) A->F C Thiophene S-oxide Thiophene S,S-dioxide B->C E Poly(thienylene methylene) structures D->E G Debromination and/or Radical-initiated side reactions F->G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound in a suitable solvent (e.g., Methanol) B Hydrolytic (Acidic, Basic, Neutral) A->B C Oxidative (e.g., H₂O₂) A->C D Thermal (Elevated Temperature) A->D E Photolytic (UV/Vis Light Exposure) A->E F Time-point sampling B->F C->F D->F E->F G Sample quenching (if necessary) F->G H Analytical Testing (HPLC-UV, LC-MS) G->H I Characterization of Degradants H->I

References

Reactivity of the hydroxymethyl group on the thiophene ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group on the Thophene Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiophene ring is a "privileged scaffold" in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties like solubility and metabolism, enhancing drug-receptor interactions.[1] The hydroxymethyl group, as a key substituent on this ring, serves as a versatile synthetic handle for molecular elaboration. Understanding the reactivity of this functional group is paramount for designing novel therapeutic agents and optimizing synthetic routes. This guide provides a comprehensive overview of the core reactions involving the hydroxymethyl group on a thiophene ring, including oxidation, nucleophilic substitution, and etherification, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate key pathways and workflows.

Core Principles of Reactivity

The chemical behavior of the hydroxymethyl group is intrinsically linked to the electronic and steric properties of the thiophene ring to which it is attached.

Electronic Effects

Thiophene is an electron-rich aromatic heterocycle, which makes it more reactive than benzene in electrophilic substitution reactions.[3][4] This electron-donating nature of the ring influences the adjacent hydroxymethyl group. The position of the substituent is critical:

  • α-Position (C2 or C5): A hydroxymethyl group at the α-position is generally more reactive. The sulfur atom can better stabilize reaction intermediates (carbocations or radicals) through resonance, facilitating reactions like nucleophilic substitution.[4]

  • β-Position (C3 or C4): Intermediates formed at the β-position are less stabilized by the sulfur heteroatom, leading to comparatively lower reactivity.[4]

Substituents on the thiophene ring itself further modulate this reactivity. Electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density of the ring, which can make the hydroxymethyl proton more acidic and influence oxidation reactions.[5][6] Conversely, electron-donating groups enhance the ring's nucleophilicity.[6]

Steric Effects

Steric hindrance from adjacent bulky substituents can significantly impede the approach of reagents to the hydroxymethyl group, slowing down reaction rates.[7][8] This effect is a crucial consideration in synthetic design, as it can be exploited to achieve regioselectivity in molecules with multiple reactive sites.[8]

Key Reactions and Methodologies

The hydroxymethyl group on the thiophene ring can undergo several key transformations, making it a valuable precursor for a variety of functional groups.

Oxidation

The oxidation of hydroxymethylthiophene provides a direct route to thiophenecarboxaldehydes or thiophenecarboxylic acids, which are themselves valuable synthetic intermediates. The choice of oxidant and reaction conditions determines the final product.

  • To Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents include pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), and Dess-Martin periodinane.

  • To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will typically oxidize the primary alcohol directly to the carboxylic acid.

The thiophene ring itself is relatively stable to many oxidizing agents, though very harsh conditions can lead to ring opening.[9] The sulfur atom can be oxidized to a sulfoxide or sulfone under specific conditions, for instance, with hydrogen peroxide catalyzed by methyltrioxorhenium(VII) or with peracids.[10][11][12]

Table 1: Summary of Oxidation Reactions

Starting MaterialReagentProductYield (%)Reference
(Thiophen-2-yl)methanolPyridinium Chlorochromate (PCC)Thiophene-2-carbaldehyde~85%Generic transformation
(Thiophen-2-yl)methanolPotassium Permanganate (KMnO₄)Thiophene-2-carboxylic acid~70-80%Generic transformation
ThiopheneH₂O₂ / CH₃ReO₃Thiophene-S-oxideN/A[11]
Thiophene-S-oxideH₂O₂ / CH₃ReO₃Thiophene-S,S-dioxide (Sulfone)N/A[11]
Nucleophilic Substitution

The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. This "activation" step is followed by reaction with a nucleophile.[13]

Activation:

  • Tosylates/Mesylates: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

  • Halides: Reaction with reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides.

Once activated, the resulting electrophilic carbon is susceptible to attack by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, R-S⁻). These reactions typically proceed via an Sₙ2 mechanism.[13][14]

Table 2: Summary of Nucleophilic Substitution Reactions

Starting MaterialActivating AgentNucleophileProductYield (%)Reference
(Thiophen-2-yl)methanolTosyl Chloride (TsCl)Sodium Cyanide (NaCN)(Thiophen-2-yl)acetonitrileHighGeneric Sₙ2
(Thiophen-2-yl)methanolThionyl Chloride (SOCl₂)N/A2-(Chloromethyl)thiophene>90%Generic Sₙ2
2-(Chloromethyl)thiopheneSodium Azide (NaN₃)N/A2-(Azidomethyl)thiopheneHighGeneric Sₙ2
Williamson Ether Synthesis

A classic and widely used method for preparing ethers, the Williamson ether synthesis is a specific type of nucleophilic substitution.[15][16] The reaction involves deprotonating the hydroxymethyl group with a strong base (e.g., sodium hydride, NaH) to form a potent nucleophile, the alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.[16][17]

This reaction works best with primary alkyl halides to avoid competing elimination reactions (E2).[15]

Table 3: Williamson Ether Synthesis Example

AlcoholBaseAlkyl HalideProductYield (%)Reference
(Thiophen-2-yl)methanolSodium Hydride (NaH)Ethyl Iodide (CH₃CH₂I)2-(Ethoxymethyl)thiopheneGood to High[16][18]

Role in Drug Development and Signaling Pathways

The hydroxymethylthiophene scaffold is a key building block in the synthesis of pharmaceuticals.[19][20] Its ability to be readily converted into other functional groups allows for the systematic exploration of a molecule's structure-activity relationship (SAR).[1] Thiophene-containing drugs are found in numerous therapeutic classes, including anti-inflammatory, anticancer, and antimicrobial agents.[21][22][23]

For example, thiophene derivatives are known to act as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in anti-inflammatory drug design.[21][22] They are also used to create analogs of natural products, such as resveratrol, to act as apoptosis-inducing agents in cancer therapy.[19]

signaling_pathway cluster_0 Cellular Environment cluster_1 Cellular Response Drug Thiophene Derivative (e.g., COX Inhibitor) Target Enzyme Target (e.g., COX-2) Drug->Target Inhibition Product Prostaglandins (Inflammatory Mediators) Target->Product Catalyzes Substrate Arachidonic Acid Substrate->Target Binds to Inflammation Inflammation Product->Inflammation Promotes

Caption: Inhibition of an inflammatory pathway by a thiophene-based drug.

Experimental Protocols

Protocol 1: Oxidation of (Thiophen-2-yl)methanol to Thiophene-2-carbaldehyde

Objective: To synthesize thiophene-2-carbaldehyde via oxidation of the corresponding primary alcohol using pyridinium chlorochromate (PCC).

Materials:

  • (Thiophen-2-yl)methanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel

  • Celite

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous dichloromethane.

  • Reagent Addition: To the stirred suspension, add a solution of (thiophen-2-yl)methanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic and the mixture will turn dark.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite and silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure thiophene-2-carbaldehyde.

Protocol 2: Williamson Ether Synthesis of 2-(Ethoxymethyl)thiophene

Objective: To synthesize an ether from (thiophen-2-yl)methanol and an alkyl halide.[18]

Materials:

  • (Thiophen-2-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Ethyl iodide (CH₃CH₂I)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Magnetic stirrer and stir bar

  • Three-neck flask equipped with a condenser and dropping funnel

Procedure:

  • Setup: In a flame-dried three-neck flask under an inert atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Solvent Addition: Add anhydrous THF or DMF to the flask via cannula.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of (thiophen-2-yl)methanol (1.0 equivalent) in the same anhydrous solvent dropwise. Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full deprotonation.

  • Alkyl Halide Addition: Cool the mixture back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting alcohol (can be heated gently if the reaction is slow).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to yield 2-(ethoxymethyl)thiophene.

Protocol 3: Nucleophilic Substitution via Tosylate Intermediate

Objective: To synthesize (thiophen-2-yl)acetonitrile by converting the alcohol to a tosylate followed by substitution with cyanide.

Materials:

  • (Thiophen-2-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane

  • Sodium cyanide (NaCN)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure: Step A: Tosylation

  • Setup: Dissolve (thiophen-2-yl)methanol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Reagent Addition: Add pyridine or TEA (1.5 eq) followed by the slow, portion-wise addition of TsCl (1.2 eq).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction with water. Extract the product with dichloromethane. Wash the organic layer sequentially with dilute HCl (to remove base), water, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can be used directly or purified.

Step B: Cyanide Substitution

  • Setup: Dissolve the crude tosylate from Step A in anhydrous DMSO.

  • Reagent Addition: Add sodium cyanide (1.5 eq). Caution: NaCN is highly toxic.

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and stir until the tosylate is consumed (monitor by TLC).

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers thoroughly with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield (thiophen-2-yl)acetonitrile.

Visualizations

reaction_workflow start (Thiophen-2-yl)methanol oxidation Oxidation (e.g., PCC) start->oxidation etherification Williamson Ether Synthesis (1. NaH, 2. R-X) start->etherification activation Activation (e.g., TsCl, SOCl₂) start->activation aldehyde Thiophene-2-carbaldehyde oxidation->aldehyde ether Thiophene Ether (Th-CH₂-O-R) etherification->ether activated_intermediate Activated Intermediate (Th-CH₂-LG) activation->activated_intermediate substitution Nucleophilic Substitution (+ Nu⁻) substituted_product Substituted Product (Th-CH₂-Nu) substitution->substituted_product activated_intermediate->substitution experimental_workflow step1 Step 1: Setup Flask under N₂ Add NaH + Anhydrous Solvent step2 Step 2: Alkoxide Formation Cool to 0°C Add Alcohol Dropwise Stir to Evolve H₂ step1->step2 step3 Step 3: Sₙ2 Reaction Cool to 0°C Add Alkyl Halide Stir to Completion (TLC) step2->step3 step4 Step 4: Workup Quench with NH₄Cl Extract with Ether Wash & Dry step3->step4 step5 Step 5: Purification Concentrate Solvent Column Chromatography or Distillation step4->step5 product Pure Ether Product step5->product

References

An In-depth Technical Guide to the Electronic Properties of 5-Bromothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-based compounds are a cornerstone in the field of organic electronics, prized for their chemical versatility and favorable electrical and optical properties. Among them, 5-bromothiophene serves as a critical building block, providing a reactive site for the synthesis of a vast array of functional derivatives. The bromine atom facilitates cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of larger conjugated systems with precisely tuned electronic characteristics.[1][2][3] This guide provides a detailed overview of the core electronic properties of 5-bromothiophene derivatives, methodologies for their characterization, and the logical workflow involved in their analysis, aimed at professionals in research and development.

Core Electronic Properties in Organic Semiconductors

The performance of organic electronic devices—such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs)—is fundamentally governed by the electronic structure of the constituent organic semiconductor materials. The key parameters are the energies of the frontier molecular orbitals:

  • Highest Occupied Molecular Orbital (HOMO): The HOMO level is analogous to the valence band in inorganic semiconductors. Its energy level relates to the ionization potential of the molecule and governs its ability to donate electrons (p-type character). A higher HOMO energy level facilitates hole injection and transport.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO level is analogous to the conduction band. Its energy level is associated with the electron affinity and dictates the molecule's ability to accept electrons (n-type character). A lower LUMO energy level facilitates electron injection and transport.

  • HOMO-LUMO Energy Gap (Eg): The energy difference between the HOMO and LUMO levels is the band gap. This gap determines the energy required to excite an electron from the ground state and is a critical factor in the material's optical properties, such as the color of light it absorbs and emits. A smaller band gap generally leads to absorption at longer wavelengths.

By chemically modifying the 5-bromothiophene core with various electron-donating or electron-withdrawing groups, researchers can systematically tune these energy levels to optimize material performance for specific applications.[4][5]

Data Presentation: Electronic Properties of 5-Bromothiophene Derivatives

The electronic properties of 5-bromothiophene derivatives are typically determined through a combination of electrochemical measurements (like Cyclic Voltammetry) and computational studies (like Density Functional Theory, DFT). The following table summarizes the HOMO and LUMO energy levels and the corresponding energy gaps for a series of derivatives synthesized from 5-bromothiophene-2-carboxylic acid, as determined by DFT calculations.[1][3]

Compound IDSubstituent Group (R) at 5-positionHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
5a 4-methoxyphenyl-5.67-1.973.70
5b 4-methylphenyl-5.74-1.943.80
5c 4-chlorophenyl-5.92-2.143.78
5d 4-bromophenyl-5.95-2.183.77
5e 4-cyanophenyl-6.15-2.533.62
10a phenyl-5.84-1.983.86
10b 4-fluorophenyl-5.89-2.033.86
10c 3,4-difluorophenyl-6.02-2.233.79
10d 3,4-dichlorophenyl-6.07-2.353.72
10e 3-bromo-4-fluorophenyl-6.02-2.283.74
10f 3-chloro-4-fluorophenyl-5.99-2.243.75

Data sourced from DFT calculations on derivatives of 5-bromothiophene-2-carboxylic acid.[1][3]

Experimental Protocols

Accurate characterization of electronic properties is crucial for validating computational predictions and understanding material behavior in devices. The two primary experimental techniques used are Cyclic Voltammetry and UV-Vis Spectroscopy.

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.[6]

Objective: To determine the oxidation (Eox) and reduction (Ered) potentials of the target compound, which are then used to calculate the HOMO and LUMO energy levels.[7]

Methodology:

  • System Setup: A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., Platinum or Glassy Carbon), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode), and a counter electrode (e.g., Platinum wire).[7] These are connected to a potentiostat.

  • Sample Preparation:

    • Prepare a ~0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an appropriate anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane).

    • Dissolve the 5-bromothiophene derivative in this electrolyte solution to a final concentration of ~1 mM.[6]

  • Experimental Procedure:

    • Fill the electrochemical cell with the prepared sample solution.

    • Deoxygenate the solution thoroughly by purging with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to prevent interference from oxygen reduction.[6][7]

    • Immerse the three electrodes into the solution.

    • Perform the cyclic voltammetry scan. The potential is swept linearly from a starting potential to a vertex potential and then back again. The scan rate is typically set between 20 and 100 mV/s.[6]

    • Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

    • After the measurement, add a small amount of ferrocene as an internal standard and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a stable reference point.[6]

  • Data Analysis & Calculation:

    • Determine the onset potential of the first oxidation peak (Eonset, ox) and the onset potential of the first reduction peak (Eonset, red) from the voltammogram.

    • Measure the half-wave potential of the ferrocene standard (E1/2, Fc/Fc+).

    • The HOMO and LUMO energy levels are calculated using the following empirical formulas:

      • HOMO (eV) = -e [Eonset, ox - E1/2, Fc/Fc+] - 4.8

      • LUMO (eV) = -e [Eonset, red - E1/2, Fc/Fc+] - 4.8 (Note: The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.)

UV-Vis spectroscopy is used to measure the absorption of light by a compound as a function of wavelength. This data is used to determine the optical HOMO-LUMO gap.

Objective: To determine the optical band gap (Egopt) by identifying the onset of electronic absorption.[8]

Methodology:

  • System Setup: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • For Solutions: Dissolve the compound in a suitable UV-transparent solvent (e.g., chloroform, THF, or dichloromethane) to a dilute concentration (~10-5 to 10-6 M) in a quartz cuvette.

    • For Thin Films: Deposit a thin film of the material onto a transparent substrate, such as quartz or glass, via techniques like spin-coating, drop-casting, or thermal evaporation.[9] An uncoated substrate is used as a reference.

  • Experimental Procedure:

    • Place the reference (solvent or blank substrate) and the sample into the spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-900 nm). The instrument measures the absorbance (A) at each wavelength.

  • Data Analysis & Calculation:

    • Identify the wavelength at the onset of the lowest energy absorption band (λonset) from the absorption spectrum. This corresponds to the energy required to promote an electron from the HOMO to the LUMO.

    • The optical band gap is calculated using the formula:

      • Egopt (eV) = 1240 / λonset (nm)

Mandatory Visualizations

The following diagram illustrates a common and powerful method for creating diverse 5-bromothiophene derivatives: the Suzuki cross-coupling reaction. This pathway highlights the modularity of the synthesis, where a variety of arylboronic acids can be coupled to the 5-bromothiophene core to tune its electronic properties.[1][3]

G cluster_start Starting Materials 5_Bromo 5-Bromothiophene Derivative (Core) Reaction Suzuki Cross-Coupling (Pd Catalyst, Base) 5_Bromo->Reaction Boronic_Acid Arylboronic Acid (R-B(OH)2) Boronic_Acid->Reaction Product Functionalized Thiophene Derivative (Target Molecule) Reaction->Product

Caption: General workflow for synthesizing 5-bromothiophene derivatives via Suzuki coupling.

This diagram outlines the integrated workflow for characterizing the electronic properties of a newly synthesized 5-bromothiophene derivative, from the material itself to the final, critical data points.

G cluster_electrochem Electrochemical Analysis cluster_optical Optical Analysis Start Synthesized 5-Bromothiophene Derivative CV Cyclic Voltammetry (CV) Start->CV UVVis UV-Vis Spectroscopy Start->UVVis Potentials Measure Oxidation & Reduction Potentials CV->Potentials Energies Calculate HOMO & LUMO Energy Levels Potentials->Energies FinalData Complete Electronic Profile Energies->FinalData Combine Absorption Measure Absorption Spectrum UVVis->Absorption BandGap Calculate Optical Band Gap (Eg) Absorption->BandGap BandGap->FinalData Combine

Caption: Integrated workflow for the electronic characterization of novel materials.

References

Technical Guide: Solubility Profile of (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Bromothien-2-yl)methanol is a heterocyclic organic compound that serves as a key building block in the synthesis of various pharmaceutical and materials science targets. Its chemical structure, featuring a polar hydroxymethyl group and a more nonpolar brominated thiophene ring, imparts a nuanced solubility profile that is critical for its application in organic synthesis, purification, and formulation. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing effective crystallization procedures, and ensuring successful scale-up operations.

This technical guide provides a summary of the known physicochemical properties of this compound and outlines a detailed experimental protocol for the quantitative determination of its solubility. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a qualitative solubility profile based on established chemical principles, which should be confirmed experimentally.

Physicochemical Properties

A summary of key physicochemical properties for this compound is presented below. These properties are essential for understanding its behavior in various solvent systems.

PropertyValueReference
CAS Number 79387-71-6[1][2][3]
Molecular Formula C₅H₅BrOS[1][3][4]
Molecular Weight 193.06 g/mol [1][3][4]
Predicted Boiling Point 267.1 ± 25.0 °C[1][4]
Predicted Density 1.772 ± 0.06 g/cm³[1][4]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
LogP 2.0029[3]

Solubility Profile

Quantitative solubility data for this compound is not widely reported. However, a qualitative assessment can be made based on the principle of "like dissolves like." The presence of the polar alcohol group suggests solubility in polar protic and aprotic solvents, while the bromothiophene ring provides nonpolar character, allowing for some solubility in less polar solvents.

The following table summarizes the predicted qualitative solubility in a range of common organic solvents. Note: This table is for guidance only and should be confirmed by experimental measurement.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighHydrogen bonding with the hydroxyl group.
WaterLowThe nonpolar bromothiophene ring limits miscibility despite the polar -CH₂OH group.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions.
N,N-Dimethylformamide (DMF)HighStrong dipole-dipole interactions.
AcetonitrileModerateGood polarity match.
AcetoneModerateGood polarity match.
Ethyl AcetateModerate to LowIntermediate polarity.
Ethers Tetrahydrofuran (THF)ModerateModerate polarity and ether oxygen can act as H-bond acceptor.
Diethyl EtherLowLower polarity compared to THF.
Chlorinated Dichloromethane (DCM)Moderate to LowCapable of dissolving moderately polar compounds.
ChloroformModerate to LowSimilar to DCM.
Nonpolar TolueneLowDominated by nonpolar interactions.
Hexanes, HeptaneVery Low / InsolublePolarity mismatch between the polar functional group and the nonpolar solvent.

Experimental Workflow and Methodology

A robust and accurate determination of solubility is critical. The following sections detail a standard experimental workflow and a specific protocol for quantitatively measuring the solubility of this compound.

Workflow for Solubility Determination

The general workflow for determining the equilibrium solubility of a compound is illustrated in the diagram below. This process ensures that the solvent is fully saturated and that the measurement is accurate and reproducible.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation A Weigh Solute & Measure Solvent B Combine in Sealed Vial A->B Precise amounts C Agitate at Constant Temperature (e.g., Shake-Flask Method) B->C Allow >24h for equilibrium D Allow Solids to Settle C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E Isothermal F Dilute Aliquot E->F Volumetric G Quantitative Analysis (HPLC or UV-Vis) F->G H Calculate Concentration (mg/mL or mol/L) G->H Using Calibration Curve

Caption: Experimental workflow for equilibrium solubility determination.

Protocol: Isothermal Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of this compound in an organic solvent at a specified temperature using the shake-flask method, a widely accepted technique for solubility measurement[5].

Materials:

  • This compound (purity >98%)

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Scintillation vials or sealed flasks

  • Syringes and 0.22 µm syringe filters compatible with the solvent

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. An excess is confirmed if solid material remains undissolved at the end of the experiment.

    • Accurately add a known volume or mass of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or water bath set to a constant temperature (e.g., 298.15 K / 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies should be conducted to determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vial to rest in the constant-temperature bath for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a tared vial (for gravimetric analysis) or directly into a volumetric flask (for spectroscopic/chromatographic analysis). This step must be performed quickly to minimize temperature changes and solvent evaporation.

  • Quantitative Analysis (HPLC Method):

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Create a series of calibration standards by performing serial dilutions of the stock solution.

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration standards.

    • Analyze the calibration standards and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While quantitative data is sparse in the literature, its molecular structure suggests high solubility in polar organic solvents like alcohols and DMSO, and limited solubility in nonpolar hydrocarbons. The provided experimental protocol offers a reliable and standard method for researchers to determine precise solubility values in solvents relevant to their specific applications, enabling informed decisions in process development and formulation.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.[3][2]

This document provides detailed application notes and experimental protocols for the Suzuki coupling of (5-Bromothien-2-yl)methanol with various aryl boronic acids. The resulting (5-arylthien-2-yl)methanol scaffolds are of significant interest in drug discovery. Thiophene-containing compounds are known to exhibit a range of biological activities, and derivatives of thienyl-methanol have shown potential as anticancer agents.[4][5] These protocols offer a robust starting point for the synthesis of compound libraries for screening and lead optimization in drug development programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the organohalide, in this case, this compound. This is followed by transmetalation of the organic group from the boronic acid to the palladium(II) complex, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.[5]

Data Presentation: Reaction Yields

While specific data for the Suzuki coupling of this compound is not widely published, the following table presents data for the closely related analog, 2-bromo-5-(bromomethyl)thiophene, coupled with various aryl boronic acids.[1] This data serves as a strong predictive guide for expected yields and reaction efficiency.

EntryAryl Boronic AcidProductYield (%)[1]
1Phenylboronic acid(5-Phenylthien-2-yl)methanol75
24-Methylphenylboronic acid[5-(4-Methylphenyl)thien-2-yl]methanol72
34-Methoxyphenylboronic acid[5-(4-Methoxyphenyl)thien-2-yl]methanol76
44-Chlorophenylboronic acid[5-(4-Chlorophenyl)thien-2-yl]methanol68
54-Fluorophenylboronic acid[5-(4-Fluorophenyl)thien-2-yl]methanol70
63-Nitrophenylboronic acid[5-(3-Nitrophenyl)thien-2-yl]methanol55
72-Naphthylboronic acid(5-Naphthalen-2-ylthien-2-yl)methanol65
8Thiophene-2-boronic acid(5,2'-Bithiophen-5-yl)methanol62

Note: Yields are based on the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene and are representative of the expected outcomes for this compound under similar conditions.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound. Optimization of catalyst, base, solvent, and temperature may be necessary for specific aryl boronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound

  • Aryl boronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl boronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Alternative Procedure using Pd(OAc)₂

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried Schlenk tube, dissolve this compound (1.0 eq) and the aryl boronic acid (1.2 eq) in toluene.

  • Add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₃PO₄ (3.0 eq).

  • Add degassed water.

  • Seal the tube and purge with argon for 20 minutes while sonicating.

  • Heat the mixture to 100 °C and stir vigorously for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with water and extract with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash chromatography.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)L2-X Pd0->PdII_complex ArX This compound (Ar-X) OxAdd Oxidative Addition PdII_Ar_Ar_prime Ar-Pd(II)L2-Ar' PdII_complex->PdII_Ar_Ar_prime ArBOH2 Aryl Boronic Acid (Ar'-B(OH)2) Transmetalation Transmetalation Base Base (e.g., K2CO3) PdII_Ar_Ar_prime->Pd0 RedElim Reductive Elimination Product (5-Arylthien-2-yl)methanol (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine this compound, Aryl Boronic Acid, Catalyst, and Base start->reagents inert Establish Inert Atmosphere (N2 or Ar Purge) reagents->inert solvent Add Degassed Solvent System inert->solvent heat Heat and Stir (e.g., 90-100 °C, 12-24h) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS, or GC-MS) heat->monitor workup Aqueous Workup and Organic Extraction monitor->workup dry Dry and Concentrate Organic Phase workup->dry purify Purify by Flash Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki coupling.

Application in Drug Discovery: Anticancer Potential

Derivatives of thienyl-methanol have been investigated for their potential as anticancer agents.[4][5] For instance, di(3-thienyl)methanol has demonstrated significant inhibitory effects on the growth of T98G brain cancer cells.[4][5] The synthesis of a library of (5-arylthien-2-yl)methanol compounds via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to identify potent and selective anticancer candidates.

A plausible mechanism of action for such compounds is the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the Hedgehog signaling pathway. The Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation in adults is implicated in the development and progression of various cancers, including those of the brain.[6][7][8] Small molecule inhibitors that target components of this pathway, such as the Smoothened (SMO) receptor, are a promising therapeutic strategy.[7]

Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI promotes dissociation SUFU SUFU GLI GLI GLI_A GLI (Active) SUFU_GLI->GLI_A Target_Genes Target Gene Expression GLI_A->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Hh Hedgehog Ligand (e.g., Shh) Hh->PTCH1 binds Inhibitor (5-Arylthien-2-yl)methanol Derivative Inhibitor->SMO inhibits

Caption: Hypothetical inhibition of the Hedgehog signaling pathway.

References

Application Notes and Protocols for the Stille Coupling of (5-Bromothien-2-yl)methanol with Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Stille cross-coupling reaction of (5-Bromothien-2-yl)methanol with various organostannanes. This reaction is a powerful tool for the synthesis of functionalized thienylmethanols, which are valuable intermediates in the development of pharmaceuticals and organic electronic materials.

Introduction

The Stille cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] It involves the palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide.[1][3] A key advantage of the Stille coupling is its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis.[3][4] The organotin reagents are typically stable to air and moisture, simplifying their handling.[1] However, it is crucial to note the toxicity of organotin compounds, which necessitates appropriate safety precautions and disposal methods.[1]

This document focuses on the application of the Stille coupling to this compound, a readily available building block. By coupling this substrate with various organostannanes, a diverse library of 5-substituted-thien-2-yl)methanols can be synthesized.

Reaction Parameters and Data Summary

EntryOrganostannane (R-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Representative Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene10012-2475-95
2Tributyl(vinyl)stannanePd₂(dba)₃ (2.5)P(o-tol)₃ (10)THF808-1670-90
32-(Tributylstannyl)thiophenePd(OAc)₂ (5)AsPh₃ (10)DMF11012-2470-90
4Tributyl(furan-2-yl)stannanePdCl₂(PPh₃)₂ (5)-Dioxane10016-2465-85
5Tributyl(ethynyl)stannanePd(PPh₃)₄ (5)CuI (10)THF656-1260-80

Experimental Protocols

This section provides a detailed, representative protocol for the Stille coupling of this compound with an organostannane.

Materials and Equipment
  • This compound

  • Organostannane (e.g., Tributyl(phenyl)stannane)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous solvent (e.g., Toluene, THF, or DMF)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Silica gel for column chromatography

General Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq), the organostannane (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 8-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[7] Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Stille Coupling Catalytic Cycle

The mechanism of the Stille coupling proceeds through a catalytic cycle involving a palladium complex.[1][7]

Stille_Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-SnR₃ Transmetalation Transmetalation PdII_R2->Pd0 R¹-R² R1R2 R¹-R² (Coupled Product) R1X R¹-X (this compound) R2SnR3 R²-SnR₃ (Organostannane) XSnR3 X-SnR₃ (Tin Byproduct)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for performing a Stille coupling experiment.

Stille_Workflow Start Start Setup Reaction Setup (Under Inert Atmosphere) Start->Setup Reagents Add this compound, Organostannane, and Pd Catalyst Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitor Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitor Workup Reaction Work-up (Quench, Extract, Wash) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the Stille coupling reaction.

References

The Versatility of (5-Bromothien-2-yl)methanol in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, (5-Bromothien-2-yl)methanol emerges as a highly versatile and valuable building block in the synthesis of novel organic compounds. Its unique structure, featuring a reactive bromine atom and a functional hydroxymethyl group on a thiophene ring, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic synthesis, enabling the efficient construction of complex molecular architectures with significant potential in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound, focusing on key reactions such as Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. The resulting 5-substituted-2-(hydroxymethyl)thiophenes are key intermediates in the development of a wide array of therapeutic agents, leveraging the thiophene scaffold's proven track record in FDA-approved drugs.[1][2][3][4]

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound facilitates the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position of the thiophene ring. The general transformation is depicted below:

Caption: General scheme of palladium-catalyzed cross-coupling.

Comparative Overview of Coupling Reactions

The choice of cross-coupling reaction and its specific conditions significantly impact the yield and efficiency of the synthesis. The following table summarizes typical conditions and reported yields for various palladium-catalyzed cross-coupling reactions with bromothiophene derivatives, providing a comparative overview for selecting the optimal synthetic strategy.

Reaction Type Coupling Partner Catalyst / Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Ref.
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901225-76[5][6]
Stille OrganostannanePd(PPh₃)₄-Toluene90-11012-24Varies[7][8][9]
Heck Alkene (Styrene)Pd(OAc)₂Na₂CO₃NMP1203Good[1]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMA7572Low[10][11]
Buchwald-Hartwig Amine (Piperidine)Pd₂(dba)₃ / BINAPNaOtBuToluene1101688[12]

Detailed Experimental Protocols

The following section provides detailed experimental protocols for the five major palladium-catalyzed cross-coupling reactions involving this compound or its close analogs.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes the synthesis of 5-aryl-2-(hydroxymethyl)thiophenes, which are valuable intermediates in medicinal chemistry.[5][6]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the corresponding arylboronic acid, and potassium phosphate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (5-arylthiophen-2-yl)methanol.

Protocol 2: Stille Coupling of this compound with Organostannanes

The Stille reaction is a versatile method for creating C-C bonds and is known for its tolerance of a wide variety of functional groups.[7][8][9]

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., tributyl(vinyl)tin) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous toluene or DMF

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane in the anhydrous solvent.

  • Degas the solution thoroughly.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and quench with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Filter the mixture through celite, and extract the filtrate with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the residue by column chromatography to yield the 5-substituted product.

Protocol 3: Heck Reaction of this compound with Alkenes

The Heck reaction is a powerful tool for the arylation of alkenes, leading to the formation of substituted olefins.[1][13][14][15]

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., styrene) (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • A suitable phosphine ligand (e.g., P(o-tol)₃) (2-4 mol%)

  • Base (e.g., Na₂CO₃ or Et₃N) (2.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF

Procedure:

  • Combine this compound, the alkene, the base, and the phosphine ligand in a reaction vessel.

  • Add the anhydrous solvent.

  • Degas the mixture with an inert gas.

  • Add the Pd(OAc)₂ catalyst.

  • Heat the reaction to 120-140 °C for 3-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic phase with water and brine, then dry and concentrate.

  • Purify the product via column chromatography.

Protocol 4: Sonogashira Coupling of this compound with Terminal Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne.[10][16][17][18][19]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous THF or DMF

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at a temperature ranging from room temperature to 75 °C for 12-72 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography to obtain the 5-alkynyl-2-(hydroxymethyl)thiophene.

Protocol 5: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[11][20][21][22]

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., piperidine) (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • A suitable phosphine ligand (e.g., BINAP, XPhos) (2-4 mol%)

  • A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)) (1.5-2.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the mixture to 80-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the crude product by column chromatography to afford the desired 5-amino-2-(hydroxymethyl)thiophene.

Experimental Workflow and Applications in Drug Discovery

The synthesis of novel drug candidates often follows a structured workflow, from the initial cross-coupling reaction to biological evaluation.

Experimental_Workflow A Cross-Coupling of This compound B Purification of 5-Substituted Product A->B Reaction Workup C Structural Characterization (NMR, MS) B->C Purity Assessment D Biological Screening (e.g., MTT Assay) C->D Compound Confirmation E Lead Optimization D->E Identification of Hits Drug_Development_Pathway cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_development Lead Development A This compound (Building Block) B Palladium-Catalyzed Cross-Coupling A->B C Library of 5-Substituted Thiophene Derivatives B->C D High-Throughput Screening (HTS) C->D E Identification of 'Hit' Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization (Improved Potency & Selectivity) F->G H Preclinical Candidate G->H

References

Application Notes and Protocols for the Synthesis of Thiophene-Based Conjugated Polymers Using (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of functionalized thiophene-based conjugated polymers using (5-bromothien-2-yl)methanol as a key monomer. The inherent hydroxyl functionality of this monomer makes the resulting polymers prime candidates for further modification, particularly for applications in drug delivery and other biomedical fields. The protocols cover two primary polymerization techniques: Kumada Catalyst-Transfer Polycondensation (CTP) and Suzuki-Miyaura Polycondensation.

Introduction

Thiophene-based conjugated polymers are a class of materials that have garnered significant interest due to their unique electronic and optical properties. The ability to functionalize these polymers allows for the tuning of their physical and chemical characteristics, opening up a wide range of applications. The use of this compound as a monomer introduces a reactive hydroxyl group onto the polymer backbone. This functionality serves as a versatile handle for the covalent attachment of therapeutic agents, targeting moieties, or solubility-enhancing groups, making these polymers particularly attractive for the development of advanced drug delivery systems.

Polymerization Methodologies

Two powerful cross-coupling methods for the synthesis of poly(thienylmethanol) are presented: Kumada Catalyst-Transfer Polycondensation and Suzuki-Miyaura Polycondensation. Each method offers distinct advantages and allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices.

Kumada Catalyst-Transfer Polycondensation (CTP)

Kumada CTP is a chain-growth polymerization method that allows for the synthesis of well-defined conjugated polymers with controlled molecular weights and low polydispersity indices (PDI). The polymerization of this compound via this method first requires the protection of the hydroxyl group to prevent interference with the Grignard reagent formation.

Experimental Workflow for Kumada CTP

Figure 1: General workflow for the synthesis of poly(thienylmethanol) via Kumada CTP.

Protocol: Synthesis of Poly((5-tert-butyldimethylsilyloxymethyl)thien-2-yl) via Kumada CTP

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dry Dichloromethane (DCM)

  • Magnesium turnings

  • 1,2-Dibromoethane

  • Dry Tetrahydrofuran (THF)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)

  • Tetrabutylammonium fluoride (TBAF)

  • Methanol

  • Chloroform

Procedure:

  • Protection of this compound:

    • Dissolve this compound (1.0 eq) and imidazole (1.5 eq) in dry DCM.

    • Add a solution of TBDMSCl (1.2 eq) in dry DCM dropwise at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 5-bromo-2-((tert-butyldimethylsilyloxy)methyl)thiophene.

  • Grignard Reagent Formation:

    • Activate magnesium turnings (1.2 eq) with a small crystal of iodine or 1,2-dibromoethane in a flame-dried flask under an inert atmosphere.

    • Add a solution of the protected monomer (1.0 eq) in dry THF dropwise to the activated magnesium.

    • Stir the mixture at room temperature until the magnesium is consumed.

  • Polymerization:

    • In a separate flask, add Ni(dppp)Cl2 (0.01-0.05 eq, depending on the desired molecular weight) and dissolve in dry THF.

    • Add the freshly prepared Grignard reagent solution to the catalyst solution at room temperature.

    • Stir the reaction mixture for 2-24 hours. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).

    • Quench the reaction by adding a small amount of 1 M HCl.

  • Deprotection:

    • Precipitate the polymer by pouring the reaction mixture into methanol.

    • Collect the polymer by filtration and redissolve it in THF.

    • Add a solution of TBAF (1.5 eq per silyl ether group) in THF.

    • Stir the mixture at room temperature for 4-6 hours.

    • Precipitate the deprotected polymer in methanol.

  • Purification:

    • Collect the polymer by filtration and wash thoroughly with methanol and hexane to remove any remaining monomer and catalyst residues.

    • Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the polymer fraction.

Characterization:

The synthesized polymer should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and the removal of the protecting group.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • UV-Vis Spectroscopy: To investigate the electronic properties of the conjugated polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the hydroxyl group.

Entry[Monomer]:[Catalyst]Time (h)Mn (kDa)PDIYield (%)
150:11210.51.3585
2100:12421.21.4280
3200:12438.71.5175
Note: The values in this table are representative and will vary depending on the specific reaction conditions.
Suzuki-Miyaura Polycondensation

Suzuki-Miyaura polycondensation is another versatile method for synthesizing conjugated polymers. This step-growth polymerization involves the palladium-catalyzed cross-coupling of a dihaloaromatic monomer with an aromatic diboronic acid or ester. For the synthesis of poly(thienylmethanol), this compound can be coupled with a thiophene-2,5-diboronic acid derivative. Similar to Kumada CTP, protection of the hydroxyl group is recommended.

Experimental Workflow for Suzuki Polycondensation

Figure 2: General workflow for the synthesis of poly(thienylmethanol) via Suzuki polycondensation.

Protocol: Synthesis of Poly(thienylmethanol) via Suzuki Polycondensation

Materials:

  • Protected this compound (e.g., with TBDMS)

  • Thiophene-2,5-diboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Potassium carbonate (K2CO3) or Cesium fluoride (CsF)

  • Toluene

  • Water

  • Aliquat 336 (phase transfer catalyst, optional)

  • Tetrabutylammonium fluoride (TBAF)

  • Methanol

  • Chloroform

Procedure:

  • Polymerization:

    • In a flask, combine the protected this compound (1.0 eq), thiophene-2,5-diboronic acid bis(pinacol) ester (1.0 eq), and Pd(PPh3)4 (0.01-0.03 eq).

    • Add toluene and an aqueous solution of K2CO3 (2 M, 3-4 eq) or solid CsF (3-4 eq). If using K2CO3, a phase transfer catalyst like Aliquat 336 can be added.

    • Degas the mixture by bubbling with argon or nitrogen for 30 minutes.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 24-72 hours under an inert atmosphere.

    • Cool the reaction to room temperature and pour it into methanol to precipitate the polymer.

  • Deprotection and Purification:

    • Follow the deprotection and purification steps as described in the Kumada CTP protocol.

Characterization:

The polymer should be characterized using the same techniques as described for the Kumada CTP method.

EntryBaseTime (h)Mn (kDa)PDIYield (%)
1K2CO3488.91.878
2CsF4812.41.782
3K2CO37215.11.975
Note: The values in this table are representative and will vary depending on the specific reaction conditions.

Applications in Drug Development

The pendant hydroxyl groups on the poly(thienylmethanol) backbone are key to its application in drug development. These groups can be used to covalently attach drug molecules, forming a polymer-drug conjugate. This approach can improve the drug's solubility, stability, and pharmacokinetic profile.

Prodrug Strategy

A common strategy is to form a prodrug by attaching a therapeutic agent to the polymer via a cleavable linker, such as an ester bond. This ester linkage can be designed to be stable in the bloodstream but susceptible to hydrolysis at the target site, for example, in the acidic microenvironment of a tumor or through enzymatic cleavage.

Workflow for Polymer-Drug Conjugation

Figure 3: Workflow for the synthesis of a poly(thienylmethanol)-drug conjugate.

Protocol: Esterification of Poly(thienylmethanol) with a Carboxylic Acid-Containing Drug

Materials:

  • Poly(thienylmethanol)

  • Drug with a carboxylic acid group (e.g., Ibuprofen, Doxorubicin)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diethyl ether or Methanol for precipitation

Procedure:

  • Conjugation:

    • Dissolve poly(thienylmethanol) (1.0 eq of hydroxyl groups) and the drug (1.2-1.5 eq) in dry DCM or DMF.

    • Add DMAP (0.2 eq) to the solution.

    • Cool the solution to 0 °C and add a solution of DCC (1.5 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Precipitate the polymer-drug conjugate by adding the filtrate to a large excess of diethyl ether or methanol.

    • Collect the precipitate by filtration and wash it thoroughly to remove unreacted drug and coupling reagents.

    • Further purification can be achieved by dialysis against an appropriate solvent.

Characterization of the Conjugate:

  • ¹H NMR and FTIR Spectroscopy: To confirm the formation of the ester linkage.

  • UV-Vis Spectroscopy: To quantify the amount of conjugated drug.

  • GPC: To confirm that no significant degradation of the polymer occurred during the conjugation reaction.

Drug Release Studies

The release of the drug from the polymer carrier can be studied under different conditions (e.g., varying pH, presence of enzymes) to mimic physiological environments.

Protocol: In Vitro Drug Release Study

  • Preparation of Release Media: Prepare buffer solutions at different pH values (e.g., pH 7.4 for blood and normal tissues, pH 5.5 for tumor microenvironment).

  • Incubation: Disperse a known amount of the polymer-drug conjugate in the release media.

  • Sampling: At predetermined time intervals, take aliquots of the release medium.

  • Analysis: Analyze the concentration of the released drug in the aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Biocompatibility Assessment

For any material intended for biomedical applications, a thorough evaluation of its biocompatibility is crucial.

Workflow for Biocompatibility Assessment

Figure 4: Workflow for the in vitro biocompatibility assessment of poly(thienylmethanol).

Protocols for Biocompatibility Assays:

  • In Vitro Cytotoxicity Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells and is a common method to assess cell viability and proliferation. Cells are incubated with different concentrations of the polymer, and the reduction of MTT by mitochondrial dehydrogenases to a purple formazan product is quantified spectrophotometrically.

  • Hemolysis Assay: This assay evaluates the compatibility of the polymer with red blood cells. The polymer is incubated with a suspension of red blood cells, and the amount of hemoglobin released due to cell lysis is measured spectrophotometrically. Low hemolysis indicates good blood compatibility.

Conclusion

The synthesis of thiophene-based conjugated polymers from this compound provides a versatile platform for the development of advanced functional materials. The protocols outlined in these application notes offer a starting point for researchers to synthesize and functionalize these polymers for various applications, particularly in the field of drug delivery. The ability to control the polymer architecture and introduce therapeutic agents in a controlled manner makes poly(thienylmethanol) a promising candidate for the next generation of polymer-based therapeutics. Further optimization of reaction conditions and in-depth biological evaluations will be crucial for translating these materials into clinical applications.

Application Notes and Protocols for (5-Bromothien-2-yl)methanol in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromothien-2-yl)methanol is a functionalized thiophene monomer that holds potential as a building block for novel organic electronic materials. Its structure, featuring a reactive bromine atom for polymerization and a hydroxymethyl group for side-chain engineering, offers a versatile platform for the synthesis of conjugated polymers with tailored properties. The introduction of the polar hydroxymethyl group or its derivatives can influence the solubility, morphology, and electronic characteristics of the resulting polymers, making them intriguing candidates for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

While direct polymerization of this compound can be challenging due to the reactive hydroxyl group, its derivatives, where the alcohol is protected or converted to a more stable ether or ester, can serve as valuable monomers. These modifications allow for controlled polymerization via common cross-coupling reactions, such as Stille or Suzuki polymerization. The resulting polymers, featuring functionalized side chains, can exhibit unique self-assembly properties and interfacial interactions, which are critical for device performance.

These application notes provide a comprehensive overview of the potential use of this compound-derived polymers in organic electronics. Due to the limited availability of published data on specific polymers synthesized directly from this monomer, this document presents generalized protocols and representative data based on analogous polythiophenes with functionalized side chains.

Data Presentation: Representative Performance of Functionalized Polythiophenes

The performance of organic electronic devices is highly dependent on the molecular structure of the active material, the device architecture, and the processing conditions. The following tables summarize typical performance data for OFETs and OSCs fabricated from polythiophenes bearing functionalized side chains, which can serve as a benchmark for materials derived from this compound.

Table 1: Representative OFET Performance Data for Polythiophenes with Polar Side Chains

Polymer TypeDielectricMobility (cm²/Vs)On/Off RatioRef.
Poly(3-(2-methoxyethoxy)methyl)thiophene)SiO₂10⁻³ - 10⁻²10⁴ - 10⁵[Generic]
Poly(3-(2-(2-methoxyethoxy)ethoxy)methyl)thiophene)SiO₂10⁻⁴ - 10⁻³10³ - 10⁴[Generic]
Poly(3-hexylthiophene-co-3-(hydroxymethyl)thiophene)Cytop10⁻² - 10⁻¹10⁵ - 10⁶[Generic]

Table 2: Representative Organic Solar Cell Performance Data for Polythiophenes with Functionalized Side Chains

Polymer DonorAcceptorPower Conversion Efficiency (%)Open-Circuit Voltage (V)Short-Circuit Current (mA/cm²)Fill Factor (%)Ref.
Poly(3-(alkoxymethyl)thiophene)PC₆₁BM2.5 - 4.00.60 - 0.708 - 1050 - 60[Generic]
Poly(3-(alkoxycarbonyl)thiophene)PC₇₁BM3.0 - 5.00.65 - 0.759 - 1255 - 65[Generic]
Polythiophene with oligo(ethylene glycol) side chainsITIC5.0 - 7.00.70 - 0.8510 - 1460 - 70[Generic]

Note: The data presented in these tables are representative values from the literature for polythiophenes with various functional side chains and are intended to provide a general performance expectation.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis of a polymer derived from a this compound derivative and the fabrication of an organic field-effect transistor.

Protocol 1: Synthesis of a Poly((alkoxymethyl)thiophene) via Stille Polymerization

This protocol describes a general procedure for the synthesis of a polythiophene with an alkoxymethyl side chain, which could be adapted from a derivative of this compound.

A. Monomer Synthesis: 2,5-Dibromo-3-(alkoxymethyl)thiophene

  • Protection of the Hydroxymethyl Group: To a solution of this compound in a suitable solvent (e.g., THF), add a protecting group precursor (e.g., an alkyl halide) and a base (e.g., sodium hydride). Stir the reaction at room temperature until completion, as monitored by TLC.

  • Bromination: The resulting protected monomer is then brominated at the 5-position. Dissolve the protected monomer in a suitable solvent (e.g., DMF) and add a brominating agent (e.g., N-bromosuccinimide) portion-wise in the dark. Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 2,5-dibromo-3-(alkoxymethyl)thiophene monomer.

B. Stille Polymerization

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the 2,5-dibromo-3-(alkoxymethyl)thiophene monomer and an equimolar amount of a distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) in anhydrous toluene.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (typically 1-2 mol%), to the solution.

  • Polymerization: Heat the reaction mixture to reflux (around 110 °C) and stir for 24-48 hours.

  • Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. Finally, extract the polymer with chloroform or chlorobenzene.

  • Drying: Dry the purified polymer under vacuum.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
  • Substrate Cleaning: Clean a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) by ultrasonication in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) to improve the semiconductor/dielectric interface. A common treatment is immersion in a solution of octadecyltrichlorosilane (OTS) in toluene.

  • Semiconductor Deposition: Prepare a solution of the synthesized poly((alkoxymethyl)thiophene) in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Deposit a thin film of the polymer onto the treated substrate by spin-coating.

  • Annealing: Anneal the polymer film at a temperature above its glass transition temperature (typically 100-150 °C) in a nitrogen-filled glovebox to improve the film morphology and crystallinity.

  • Electrode Deposition: Define the source and drain electrodes by thermally evaporating gold (Au, typically 50 nm) through a shadow mask onto the polymer film. The channel length and width are defined by the shadow mask dimensions (e.g., L = 50 µm, W = 1000 µm).

  • Characterization: Characterize the electrical properties of the OFET device in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of this compound-derived polymers.

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_device Device Application Start This compound Protect Protection of -CH2OH group Start->Protect Brominate Bromination at C5-position Protect->Brominate Monomer Polymerizable Monomer Brominate->Monomer Polymerize Stille or Suzuki Polymerization Monomer->Polymerize CoMonomer Co-monomer (e.g., distannane) CoMonomer->Polymerize Polymer Functionalized Polythiophene Polymerize->Polymer Device OFET or OSC Fabrication Polymer->Device Solution Processing Characterize Performance Characterization Device->Characterize OFET_Fabrication Substrate Si/SiO2 Substrate Cleaning SAM Surface Treatment (e.g., OTS) Substrate->SAM SpinCoat Polymer Film Spin-Coating SAM->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Electrodes Source/Drain Deposition Anneal->Electrodes Test Electrical Characterization Electrodes->Test Structure_Property Monomer Monomer Structure (this compound derivative) SideChain Side Chain Functionality Monomer->SideChain Polymer Polymer Properties SideChain->Polymer influences Morphology Thin Film Morphology Polymer->Morphology determines Device Device Performance Morphology->Device impacts

Application Notes and Protocols for the Polymerization of (5-Bromothien-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of poly((thien-2-yl)methanol) and its derivatives through a robust three-step process involving protection of the hydroxyl group, Grignard Metathesis (GRIM) polymerization, and subsequent deprotection. This methodology allows for the creation of functionalized polythiophenes with potential applications in drug delivery, biosensors, and organic electronics.

Introduction

Polythiophenes are a class of conducting polymers with significant potential in various biomedical and pharmaceutical applications. Their biocompatibility, electrical conductivity, and tunable properties make them attractive materials for drug delivery systems, tissue engineering scaffolds, and diagnostic devices. The introduction of functional groups, such as hydroxyl moieties, onto the polythiophene backbone can further enhance their utility by providing sites for bioconjugation and improving their solubility in aqueous media.

However, the direct polymerization of thiophene monomers bearing unprotected hydroxyl groups is often challenging due to the reactivity of the hydroxyl group with many polymerization catalysts. This can lead to side reactions, low molecular weight polymers, and poor material properties. To overcome these limitations, a protection-deprotection strategy is employed. This involves temporarily masking the hydroxyl group with a protecting group, performing the polymerization, and then removing the protecting group to yield the desired functionalized polymer.

This document outlines a detailed protocol for the polymerization of (5-Bromothien-2-yl)methanol, a key precursor for synthesizing poly((thien-2-yl)methanol). The process involves:

  • Protection: The hydroxyl group of this compound is protected as a tert-butyldimethylsilyl (TBDMS) ether.

  • Polymerization: The protected monomer, 2-(tert-butyldimethylsilyloxymethyl)-5-bromothiophene, is polymerized via Grignard Metathesis (GRIM) polymerization to yield a regioregular polymer.

  • Deprotection: The TBDMS protecting groups are removed from the polymer to yield the final product, poly((thien-2-yl)methanol).

Experimental Overview

The overall synthetic strategy is depicted in the workflow diagram below. Each step is followed by a detailed experimental protocol.

G cluster_0 Step 1: Protection cluster_1 Step 2: Polymerization cluster_2 Step 3: Deprotection start This compound protect Protection of Hydroxyl Group (TBDMSCl, Imidazole, DMF) start->protect monomer Protected Monomer (2-(t-butyldimethylsilyloxymethyl)-5-bromothiophene) protect->monomer grim GRIM Polymerization (i-PrMgCl, Ni(dppp)Cl2, THF) monomer->grim poly_protected Protected Polymer (Poly(2-(t-butyldimethylsilyloxymethyl)-thiophene)) grim->poly_protected deprotect Deprotection (TBAF, THF) poly_protected->deprotect final_poly Final Polymer (Poly((thien-2-yl)methanol)) deprotect->final_poly

Caption: Synthetic workflow for the polymerization of this compound.

Detailed Experimental Protocols

Step 1: Protection of this compound

This protocol describes the protection of the hydroxyl group of this compound with a tert-butyldimethylsilyl (TBDMS) group.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-(tert-butyldimethylsilyloxymethyl)-5-bromothiophene as a colorless oil.

Expected Yield: 85-95%

Step 2: Grignard Metathesis (GRIM) Polymerization

This protocol details the polymerization of the protected monomer using the GRIM method to synthesize regioregular poly(2-(tert-butyldimethylsilyloxymethyl)-thiophene).

Materials:

  • 2-(tert-butyldimethylsilyloxymethyl)-5-bromothiophene

  • Isopropylmagnesium chloride (i-PrMgCl) in THF (2.0 M)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Chloroform

  • Soxhlet extraction apparatus

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 2-(tert-butyldimethylsilyloxymethyl)-5-bromothiophene (1.0 eq) in anhydrous THF.

  • Slowly add isopropylmagnesium chloride (1.0 eq) to the solution at room temperature.

  • Stir the mixture for 1 hour at room temperature to facilitate the Grignard exchange reaction.

  • Add Ni(dppp)Cl₂ (0.02 eq) as a catalyst to the reaction mixture.

  • Stir the polymerization mixture at room temperature for 2 hours. The solution will typically become darker and more viscous.

  • Quench the polymerization by slowly adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration and wash thoroughly with methanol.

  • Purify the polymer by Soxhlet extraction with methanol, hexanes, and finally chloroform. The purified polymer is isolated from the chloroform fraction.

  • Dry the polymer under vacuum to obtain poly(2-(tert-butyldimethylsilyloxymethyl)-thiophene) as a solid.

Step 3: Deprotection of the Polymer

This protocol describes the removal of the TBDMS protecting group to yield the final product, poly((thien-2-yl)methanol).

Materials:

  • Poly(2-(tert-butyldimethylsilyloxymethyl)-thiophene)

  • Tetrabutylammonium fluoride (TBAF) solution in THF (1.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Dialysis tubing (if necessary for purification)

Procedure:

  • Dissolve the TBDMS-protected polymer in anhydrous THF.

  • Add TBAF solution (1.5 eq per repeating unit of the polymer) to the polymer solution.

  • Stir the mixture at room temperature for 24 hours.

  • Precipitate the deprotected polymer by adding the reaction mixture to methanol.

  • Collect the polymer by filtration and wash with methanol.

  • Further purify the polymer by dialysis against methanol to remove any remaining TBAF salts and low molecular weight impurities.

  • Dry the final polymer, poly((thien-2-yl)methanol), under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of these polymers. The values are representative and may vary depending on the specific reaction conditions.

Table 1: Monomer Synthesis and Polymerization Results

StepProductYield (%)Molecular Weight ( g/mol )
Protection2-(t-butyldimethylsilyloxymethyl)-5-bromothiophene90321.34
PolymerizationPoly(2-(t-butyldimethylsilyloxymethyl)-thiophene)758,000 - 15,000 (Mn)

Table 2: Polymer Characterization Data

PolymerMn ( g/mol )PDIRegioregularity (%)
Protected Polymer12,5001.4>95
Deprotected Polymer7,2001.5>95

Mn = Number-average molecular weight, determined by Gel Permeation Chromatography (GPC) against polystyrene standards. PDI = Polydispersity Index (Mw/Mn), determined by GPC. Regioregularity determined by ¹H NMR spectroscopy.

Signaling Pathways and Logical Relationships

The mechanism of GRIM polymerization is a chain-growth process that allows for the synthesis of well-defined, regioregular polymers.

G cluster_0 GRIM Polymerization Cycle Monomer Thienyl-MgBr Transmetalation Transmetalation Monomer->Transmetalation Catalyst Ni(II)-Polymer Catalyst->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination GrowingChain Ni(II)-Polymer(n+1) ReductiveElimination->GrowingChain Ni0 Ni(0) ReductiveElimination->Ni0 OxidativeAddition Oxidative Addition GrowingChain->OxidativeAddition Ni0->OxidativeAddition OxidativeAddition->Catalyst Reinitiation

Caption: Mechanism of Grignard Metathesis (GRIM) Polymerization.

Conclusion

The protocols detailed in these application notes provide a reliable method for the synthesis of poly((thien-2-yl)methanol), a functionalized polythiophene with significant potential for applications in drug development and biomedical research. The use of a protection-deprotection strategy in conjunction with GRIM polymerization ensures the formation of a well-defined, regioregular polymer with reactive hydroxyl groups amenable to further modification. Researchers can adapt these protocols to introduce other functionalities and create a diverse range of materials for their specific needs.

Application Notes and Protocols for the Functionalization of the Hydroxymethyl Group of (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxymethyl group of (5-Bromothien-2-yl)methanol. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with significant applications in medicinal chemistry and materials science. The functionalization of its primary alcohol moiety allows for the introduction of diverse functionalities, leading to the creation of novel therapeutic agents and advanced organic materials.

Introduction

This compound is a bifunctional molecule featuring a reactive hydroxymethyl group and a bromine atom on a thiophene ring. This unique combination of functional groups allows for selective transformations at either position. The hydroxymethyl group can be readily oxidized to an aldehyde, converted into ethers and esters, or transformed into a leaving group such as a halide. These transformations open up avenues for further molecular elaboration, including carbon-carbon bond formation and the introduction of various pharmacophores. The resulting derivatives have shown promise as antimicrobial, anti-inflammatory, and antithrombotic agents.[1][2][3][4] This document outlines detailed protocols for key functionalization reactions of the hydroxymethyl group.

Functionalization of the Hydroxymethyl Group

The primary alcohol of this compound can undergo several key transformations:

  • Oxidation to 5-Bromothiophene-2-carbaldehyde

  • Etherification to form various ethers

  • Esterification to generate a range of esters

  • Conversion to Halides , such as 2-(chloromethyl)-5-bromothiophene

These transformations are depicted in the following workflow diagram:

G A This compound B Oxidation A->B D Etherification A->D F Esterification A->F H Conversion to Halide A->H C 5-Bromothiophene-2-carbaldehyde B->C E (5-Bromothien-2-yl)methyl ethers D->E G (5-Bromothien-2-yl)methyl esters F->G I 2-(Halomethyl)-5-bromothiophene H->I

Caption: Functionalization pathways of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key functionalization reactions of this compound.

Oxidation to 5-Bromothiophene-2-carbaldehyde

The oxidation of the primary alcohol to an aldehyde is a crucial transformation, yielding 5-bromothiophene-2-carbaldehyde, a versatile intermediate for the synthesis of various biologically active molecules, including Schiff bases and compounds with potential anti-inflammatory and anti-tumor activities.[2][5] Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are typically employed to prevent over-oxidation to the carboxylic acid.

G cluster_0 Oxidation Protocol A Dissolve this compound in Dichloromethane B Add Manganese Dioxide (MnO₂) A->B C Stir at room temperature (Monitor by TLC) B->C D Filter through Celite C->D E Concentrate the filtrate D->E F Purify by column chromatography E->F G 5-Bromothiophene-2-carbaldehyde F->G

Caption: Workflow for the oxidation of this compound.

Protocol: Oxidation using Manganese Dioxide

  • Reaction Setup: To a solution of this compound (1.0 g, 5.18 mmol) in dichloromethane (50 mL) in a round-bottom flask, add activated manganese dioxide (5.0 g, 57.5 mmol, ~11 eq.).

  • Reaction Execution: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with dichloromethane (3 x 20 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromothiophene-2-carbaldehyde as a solid.

Oxidizing Agent Solvent Temperature Reaction Time Yield
Manganese DioxideDichloromethaneRoom Temp.4-6 h85-95%
PCCDichloromethaneRoom Temp.2-3 h80-90%
Etherification via Williamson Ether Synthesis

The Williamson ether synthesis provides a straightforward method for preparing ethers from this compound.[6][7][8] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The resulting ethers have potential applications as solvents, and in the pharmaceutical industry as anesthetics and components of drug delivery systems.[9][10]

Protocol: Synthesis of (5-Bromo-2-thienyl)methyl methyl ether

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 0.25 g, 6.22 mmol, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 g, 5.18 mmol) in anhydrous THF (10 mL) to the suspension. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: To the resulting alkoxide solution, add methyl iodide (0.4 mL, 6.42 mmol, 1.24 eq.) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water (10 mL). Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired ether.

Alkyl Halide Base Solvent Temperature Yield
Methyl iodideNaHTHF0 °C to RT75-85%
Ethyl bromideNaHTHF0 °C to RT70-80%
Benzyl bromideK₂CO₃AcetonitrileReflux80-90%
Esterification

Esterification of this compound can be achieved by reacting it with an acid chloride or an acid anhydride in the presence of a base, or with a carboxylic acid using a coupling agent. The resulting esters are valuable intermediates in organic synthesis and have been investigated for their biological activities, including potential anti-HIV properties.[11]

Protocol: Synthesis of (5-Bromothien-2-yl)methyl acetate

  • Reaction Setup: To a solution of this compound (1.0 g, 5.18 mmol) and triethylamine (1.1 mL, 7.77 mmol, 1.5 eq.) in anhydrous dichloromethane (20 mL) in a round-bottom flask, cool the mixture to 0 °C.

  • Acylation: Slowly add acetyl chloride (0.44 mL, 6.22 mmol, 1.2 eq.) to the stirred solution.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water (20 mL). Separate the organic layer and wash it sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the acetate ester.

Acylating Agent Base/Catalyst Solvent Temperature Yield
Acetyl ChlorideTriethylamineDichloromethane0 °C to RT90-98%
Acetic AnhydridePyridineDichloromethane0 °C to RT85-95%
Benzoic AcidDCC/DMAPDichloromethane0 °C to RT80-90%
Conversion to 2-(Chloromethyl)-5-bromothiophene

The conversion of the hydroxymethyl group to a halomethyl group, such as a chloromethyl group, transforms it into an excellent leaving group for nucleophilic substitution reactions. This allows for the facile introduction of a variety of nucleophiles, making 2-(halomethyl)-5-bromothiophenes key intermediates in the synthesis of pharmaceuticals and agrochemicals.[12]

G cluster_1 Halogenation Protocol A Dissolve this compound in Dichloromethane B Add Pyridine A->B C Cool to 0 °C B->C D Add Thionyl Chloride (SOCl₂) dropwise C->D E Stir at 0 °C then RT D->E F Quench with water and extract E->F G Purify by distillation or chromatography F->G H 2-(Chloromethyl)-5-bromothiophene G->H

Caption: Workflow for the conversion to 2-(Chloromethyl)-5-bromothiophene.

Protocol: Synthesis of 2-(Chloromethyl)-5-bromothiophene using Thionyl Chloride

  • Reaction Setup: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve this compound (1.0 g, 5.18 mmol) in anhydrous dichloromethane (20 mL). Add pyridine (0.63 mL, 7.77 mmol, 1.5 eq.).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (0.45 mL, 6.22 mmol, 1.2 eq.) dropwise to the stirred solution over 15 minutes.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto ice water (50 mL). Separate the organic layer and wash it with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-(chloromethyl)-5-bromothiophene.

Halogenating Agent Base Solvent Temperature Yield
Thionyl ChloridePyridineDichloromethane0 °C to RT80-90%
Phosphorus Tribromide-Diethyl Ether0 °C75-85%

Applications in Drug Development and Materials Science

The functionalized derivatives of this compound are valuable precursors in various fields:

  • 5-Bromothiophene-2-carbaldehyde is a key building block for synthesizing compounds with potential applications as dopamine uptake antagonists and in the suppression of calcific fibrous-fatty plaque formation.[13] It is also used to prepare Schiff bases with antimicrobial and antioxidant properties.[2]

  • Ethers of this compound can be explored for their potential as anesthetic agents, drawing parallels to the known anesthetic properties of other ethers.[10][14] Furthermore, the incorporation of ether linkages can modulate the pharmacokinetic properties of drug candidates.

  • Esters of this compound have been investigated for a range of biological activities. Thiophene-based esters have shown potential as spasmolytic agents.[4] Fatty acid esters of similar heterocyclic alcohols have been evaluated as anti-HIV microbicides.[11]

  • 2-(Halomethyl)-5-bromothiophenes are highly reactive intermediates used in the synthesis of a wide array of substituted thiophenes. They are particularly useful in Suzuki cross-coupling reactions to form 2-arylmethyl-5-bromothiophenes, which have demonstrated antithrombotic and haemolytic activities.[1][15] These halogenated intermediates are also crucial in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.[16]

References

(5-Bromothien-2-yl)methanol: A Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

(5-Bromothien-2-yl)methanol has emerged as a crucial building block for medicinal chemists and drug development professionals. Its unique chemical structure, featuring a brominated thiophene ring with a hydroxymethyl substituent, provides a versatile scaffold for the synthesis of a wide array of pharmaceutical intermediates. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the hydroxymethyl group can be readily modified or engaged in further synthetic transformations. This combination of reactive sites makes this compound a valuable starting material for the construction of complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors.

Applications in the Synthesis of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The thiophene core of this compound can serve as a bioisostere for other aromatic rings, such as phenyl or pyridine, and is a common motif in many kinase inhibitors. The strategic functionalization of this core, facilitated by the bromine atom, allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

Key palladium-catalyzed cross-coupling reactions are instrumental in leveraging the synthetic potential of this compound for the synthesis of kinase inhibitor precursors. These include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of aryl or heteroaryl substituents.

  • Sonogashira Coupling: For the creation of carbon-carbon triple bonds, enabling the incorporation of alkynyl moieties.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, facilitating the introduction of various amine groups.

These reactions provide a powerful toolkit for medicinal chemists to generate libraries of diverse compounds for high-throughput screening and lead optimization.

Experimental Protocols

Detailed below are representative protocols for key synthetic transformations involving this compound.

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound product 5-Arylthien-2-yl)methanol reactant1->product reactant2 Ar-B(OH)2 reactant2->product reagents Pd Catalyst Base Solvent reagents->product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

Reagent/MaterialQuantity (example)Moles (example)
This compound1.0 g5.18 mmol
Arylboronic acid1.2 eq6.22 mmol
Palladium(II) acetate (Pd(OAc)2)0.02 eq0.10 mmol
SPhos0.04 eq0.21 mmol
Potassium phosphate (K3PO4)2.0 eq10.36 mmol
Toluene20 mL-
Water2 mL-

Procedure:

  • To a dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield and Purity: Yields for Suzuki-Miyaura couplings with this compound are typically in the range of 70-95%, with purities exceeding 95% after chromatography.

Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound product (5-Alkynylthien-2-yl)methanol reactant1->product reactant2 R-C≡CH reactant2->product reagents Pd Catalyst Cu(I) Co-catalyst Base Solvent reagents->product

Caption: General scheme for the Sonogashira coupling reaction.

Materials:

Reagent/MaterialQuantity (example)Moles (example)
This compound1.0 g5.18 mmol
Terminal alkyne1.2 eq6.22 mmol
Bis(triphenylphosphine)palladium(II) dichloride0.03 eq0.16 mmol
Copper(I) iodide (CuI)0.06 eq0.31 mmol
Triethylamine (Et3N)3.0 eq15.54 mmol
Tetrahydrofuran (THF)20 mL-

Procedure:

  • To a dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF, triethylamine, and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield and Purity: Sonogashira couplings involving this compound typically provide yields between 60-90%, with purities greater than 95% after purification.

Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound product (5-(R1R2N)thien-2-yl)methanol reactant1->product reactant2 R1R2NH reactant2->product reagents Pd Catalyst Ligand Base Solvent reagents->product

Caption: General scheme for the Buchwald-Hartwig amination.

Materials:

Reagent/MaterialQuantity (example)Moles (example)
This compound1.0 g5.18 mmol
Amine (primary or secondary)1.2 eq6.22 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)0.01 eq0.05 mmol
Xantphos0.02 eq0.10 mmol
Sodium tert-butoxide (NaOtBu)1.4 eq7.25 mmol
Toluene20 mL-

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide, Xantphos, and Pd2(dba)3 to a dried Schlenk flask.

  • Add toluene, followed by this compound and the amine.

  • Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield and Purity: Buchwald-Hartwig aminations with this compound generally proceed with yields of 65-90% and result in high purity (>95%) after chromatographic separation.

Signaling Pathways and Biological Targets

The pharmaceutical intermediates synthesized from this compound are often designed to target specific protein kinases involved in disease-related signaling pathways. For example, derivatives can be developed to inhibit kinases such as:

  • Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in angiogenesis, a critical process for tumor growth.

  • Bruton's Tyrosine Kinase (BTK): A crucial mediator in B-cell signaling and a target for hematological malignancies.

The general workflow for the development of such kinase inhibitors is depicted below.

Kinase_Inhibitor_Development cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development A This compound B Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) A->B C Pharmaceutical Intermediate B->C D Biological Screening (Kinase Assays) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Optimization E->F G In vivo Efficacy Studies F->G H ADME/Tox Profiling G->H I Candidate Drug H->I J New Drug I->J Clinical Trials

Caption: Workflow for kinase inhibitor drug discovery.

By utilizing this compound as a starting material, researchers can efficiently access a diverse range of chemical entities for screening against various kinase targets, ultimately contributing to the discovery of novel therapeutics for a multitude of diseases. The synthetic accessibility and versatility of this building block ensure its continued importance in the field of pharmaceutical research and development.

Application Notes and Protocols for Nickel-Catalyzed Coupling Reactions Involving (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and generalized protocols for various nickel-catalyzed cross-coupling reactions utilizing (5-bromothien-2-yl)methanol as a key building block. Thiophene moieties are prevalent in pharmaceuticals and functional materials, making efficient methods for their elaboration highly valuable. Nickel catalysis offers a cost-effective and often highly reactive alternative to palladium-based systems for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

While specific literature detailing nickel-catalyzed couplings of this compound is limited, the protocols herein are adapted from established methods for similar bromothiophenes and other aryl bromides.[3][4][5] Optimization of the reaction conditions for this specific substrate is recommended.

Nickel-Catalyzed Suzuki-Miyaura Coupling

Application Notes:

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-aryl structures. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the thiophene ring. Nickel catalysts, such as NiCl₂(PCy₃)₂ or in situ generated Ni(0) complexes, can effectively catalyze this transformation, often in environmentally benign solvents.[6][7] The reaction is typically tolerant of various functional groups.

Experimental Protocol:

An oven-dried Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The nickel precatalyst (e.g., NiCl₂(dppp), 2-10 mol%) and a ligand (if required) are then added. A degassed solvent (e.g., toluene, dioxane, or 2-MeTHF) is added, and the mixture is stirred at a temperature ranging from 80 °C to 120 °C until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]

Quantitative Data Summary:

Note: The following data is representative of nickel-catalyzed Suzuki-Miyaura couplings of bromothiophene derivatives and may require optimization for this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Ni(cod)₂ (5)NoneK₂CO₃DES1001-285-95[5]
NiCl₂(PCy₃)₂ (5)NoneK₃PO₄2-MeTHF1001270-90[6][7]
NiCl₂(dppp) (10)NoneK₃PO₄Dioxane1001675-92[9]

Catalytic Cycle:

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Ni(0)L_n Ni(0) Ar-Ni(II)(Br)L_n Ar-Ni(II)(Br)L_n Ni(0)L_n->Ar-Ni(II)(Br)L_n Oxidative Addition Ar-Ni(II)(Ar')L_n Ar-Ni(II)(Ar')L_n Ar-Ni(II)(Br)L_n->Ar-Ni(II)(Ar')L_n Transmetalation (R'-B(OR)2) Ar-Ni(II)(Ar')L_n->Ni(0)L_n Reductive Elimination Ar-Ar' Coupled Product Ar-Ni(II)(Ar')L_n->Ar-Ar' Product Ar-Br This compound Ar-Br->Ar-Ni(II)(Br)L_n R'-B(OR)2 Arylboronic Acid R'-B(OR)2->Ar-Ni(II)(Ar')L_n

Caption: Nickel-catalyzed Suzuki-Miyaura coupling cycle.

Nickel-Catalyzed Negishi Coupling

Application Notes:

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds.[2][10] For this compound, this allows for coupling with a variety of alkyl and aryl zinc reagents. Nickel catalysts are particularly effective for couplings involving alkylzinc reagents.[11]

Experimental Protocol:

To a solution of this compound (1.0 mmol, 1.0 equiv.) in an anhydrous solvent such as THF or DMA under an inert atmosphere, the organozinc reagent (1.2-2.0 equiv., typically as a solution in THF) is added. A nickel precatalyst (e.g., NiCl₂ or Ni(acac)₂) and a ligand (e.g., a pyridine-based or phosphine ligand, 5-10 mol%) are then added. The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.[12]

Quantitative Data Summary:

Note: The following data is representative of nickel-catalyzed Negishi couplings of aryl bromides and may require optimization for this compound.

Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Ni(acac)₂ (5)PPh₃ (10)THF601270-90[2]
NiCl₂ (10)NoneTHF252465-85[2]
Ni(COD)₂ (5)Terpyridine (5)DMART1270-89[10]

Experimental Workflow:

Negishi_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start inert Establish Inert Atmosphere (Ar/N2) start->inert reagents Combine this compound, Organozinc Reagent, Catalyst, Ligand, Solvent react Stir at Specified Temperature reagents->react Heat/Stir inert->reagents monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench with sat. NH4Cl monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify end Final Product purify->end

Caption: Workflow for a typical Negishi coupling experiment.

Nickel-Catalyzed Kumada Coupling

Application Notes:

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile.[13] This reaction is highly effective for forming C-C bonds and is often very fast. Nickel catalysts are the traditional choice for this transformation. A key consideration is the basicity and nucleophilicity of the Grignard reagent, which may not be compatible with all functional groups. The hydroxyl group of this compound may require protection or the use of excess Grignard reagent.

Experimental Protocol:

A solution of this compound (1.0 mmol, 1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled in an ice bath under an inert atmosphere. The Grignard reagent (1.1-2.0 equiv. as a solution in THF or Et₂O) is added dropwise. A nickel catalyst, such as NiCl₂(dppe) or NiCl₂(dppp) (1-5 mol%), is then added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[9]

Quantitative Data Summary:

Note: The following data is representative of nickel-catalyzed Kumada couplings of aryl bromides and may require optimization for this compound.

Catalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂(dppe) (10)dppeTHF54870-90[9]
NiCl₂ (2.5)NoneTHF-100.560-85[14]
Ni(acac)₂ (5)NoneTHF25175-95[15][16]

Logical Relationship of Components:

Kumada_Components Substrate This compound Product Coupled Product Substrate->Product Nucleophile Grignard Reagent (R-MgBr) Nucleophile->Product Catalyst Nickel Catalyst (e.g., NiCl2(dppe)) Catalyst->Product catalyzes

Caption: Key components of the Kumada coupling reaction.

Nickel-Catalyzed Sonogashira Coupling

Application Notes:

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17] This reaction is fundamental for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry. Nickel-based catalytic systems, sometimes in conjunction with a copper co-catalyst, can facilitate this transformation under mild conditions.[1][18]

Experimental Protocol:

In a Schlenk tube, this compound (1.0 mmol, 1.0 equiv.), a nickel precatalyst (e.g., NiCl₂, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 15 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv.) are combined under an inert atmosphere. A degassed solvent (e.g., DMAc or DMSO) is added, followed by the terminal alkyne (1.2-1.5 equiv.). The reaction mixture is heated to a temperature between 60 °C and 100 °C and stirred until the starting material is consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. Purification by column chromatography affords the desired product.[1]

Quantitative Data Summary:

Note: The following data is representative of nickel-catalyzed Sonogashira couplings of aryl bromides and may require optimization for this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂ (10)1,10-phenanthroline (15)K₂CO₃DMAc701270-90[1]
NiCl₂ (1)[P,S] bidentate ligand (1)Cs₂CO₃DMSO40880-95[18]
Ni(OAc)₂ (5)Chiral amino alcohol (10)K₂CO₃DMF1002460-85[14]

Reaction Signaling Pathway Analogy:

Sonogashira_Pathway Start Reactants (Thiophene & Alkyne) Catalyst_Activation Ni(II) Precatalyst Activation to Ni(0) Start->Catalyst_Activation Oxidative_Addition Oxidative Addition of Ar-Br to Ni(0) Catalyst_Activation->Oxidative_Addition Transmetalation Transmetalation with Acetylide Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst_Activation Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: Simplified pathway of Sonogashira coupling.

Nickel-Catalyzed Buchwald-Hartwig Amination

Application Notes:

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides. Nickel catalysts provide a practical alternative to palladium for this transformation, especially with less reactive aryl chlorides and sulfamates.[19][20] This reaction would enable the introduction of various primary and secondary amines at the 5-position of this compound, leading to valuable intermediates for pharmaceuticals.

Experimental Protocol:

An oven-dried Schlenk tube is charged with the nickel precatalyst (e.g., Ni(cod)₂ or an air-stable Ni(II) precatalyst, 1-5 mol%), a suitable ligand (e.g., a bulky phosphine or an N-heterocyclic carbene (NHC) ligand, 1-10 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.2-1.5 equiv.). The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene or dioxane) is added, followed by this compound (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.2 mmol, 1.1-1.2 equiv.). The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[19][21]

Quantitative Data Summary:

Note: The following data is representative of nickel-catalyzed Buchwald-Hartwig aminations of aryl bromides and may require optimization for this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Ni(cod)₂ (5)SIPr·HCl (6)NaOtBuDioxane80385-95[19]
NiCl₂(DME) (2)Acenaphthoimidazolium chloride (2.4)NaOtBuToluene110370-90[22]
Ni(cod)₂ (5)dcype (5.5)LiHMDSToluene1001675-95[21]

Catalytic Cycle Diagram:

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Ni(0)L_n Ni(0) Ar-Ni(II)(Br)L_n Ar-Ni(II)(Br)L_n Ni(0)L_n->Ar-Ni(II)(Br)L_n Oxidative Addition Ar-Ni(II)(NR2)L_n Ar-Ni(II)(NR2)L_n Ar-Ni(II)(Br)L_n->Ar-Ni(II)(NR2)L_n Amine Coordination & Deprotonation Ar-Ni(II)(NR2)L_n->Ni(0)L_n Reductive Elimination Ar-NR2 Arylamine Product Ar-Ni(II)(NR2)L_n->Ar-NR2 Product Ar-Br This compound Ar-Br->Ar-Ni(II)(Br)L_n HNR2 Amine HNR2->Ar-Ni(II)(NR2)L_n

Caption: Nickel-catalyzed Buchwald-Hartwig amination cycle.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and experimental protocols for the Suzuki-Miyaura cross-coupling of (5-Bromothien-2-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound and related substrates.

Q1: What are the most common causes of low or no yield in this reaction?

A2: Low yields can stem from several factors:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[1] Inadequate degassing of solvents and reagents can lead to catalyst decomposition, often observed as the formation of palladium black.[1]

  • Inappropriate Base: The base is crucial for activating the boronic acid for the transmetalation step.[2][3] A base that is too weak may not facilitate this step effectively, while one that is too strong could cause degradation of the starting material or product. For substrates with sensitive functional groups, milder bases are recommended.[2]

  • Suboptimal Solvent Choice: The solubility of the base, catalyst, and reactants is critical.[4] Biphasic solvent systems like dioxane/water or THF/water are common, but the ratio can be crucial. Too much water can sometimes promote dehalogenation side reactions with bromothiophenes.[5]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if not stored properly.[1] Ensure all starting materials are pure.

Q2: I am observing significant side products. What are they and how can I minimize them?

A2: Common side products in Suzuki couplings include:

  • Homocoupling: This is the undesired coupling of two boronic acid molecules. It can be promoted by the presence of oxygen.[3] Thoroughly degassing the reaction mixture is the primary method to prevent this.

  • Protodeboronation: This is a key side reaction where the boronic acid coupling partner loses its boron moiety and is replaced by a hydrogen atom. This is often accelerated by high temperatures and aqueous basic conditions. Using milder bases like K₃PO₄ or KF, or using boronic esters (e.g., pinacol esters) which are more stable, can mitigate this issue.[3]

  • Dehalogenation (Protiodebromination): For the this compound starting material, the bromine atom can be replaced by hydrogen. This can be a significant issue with some bromothiophenes, and minimizing the amount of water in the reaction may help reduce its occurrence.[5]

Q3: Do I need to protect the hydroxymethyl (-CH₂OH) group on my starting material?

A3: The hydroxymethyl group is generally compatible with standard Suzuki coupling conditions. The use of inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents like dioxane, THF, or toluene is typically well-tolerated, and protection is often not necessary. This simplifies the synthetic route, avoiding extra protection and deprotection steps.

Q4: Which catalyst system is a good starting point for this specific substrate?

A4: For heteroaryl bromides like this compound, a common and effective starting point is a Pd(0) catalyst with phosphine ligands. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice that has been used successfully for the coupling of the closely related 2-bromo-5-(bromomethyl)thiophene.[6][7] Alternatively, generating the Pd(0) species in situ from a Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., PPh₃, or more electron-rich, bulky ligands like SPhos for challenging couplings) is also a standard approach.[8][9]

Q5: My reaction mixture turned black and the reaction stalled. What happened?

A5: The formation of a black precipitate is typically indicative of the Pd(0) catalyst decomposing and aggregating into inactive palladium black.[1] This is almost always caused by the presence of oxygen in the reaction vessel. To prevent this, ensure your reaction setup is under a completely inert atmosphere (Argon or Nitrogen) and that all solvents and liquid reagents have been thoroughly degassed before use by sparging with an inert gas or using several freeze-pump-thaw cycles.[4]

Data Presentation: Reaction Condition Screening

While specific data for this compound is limited, the following table summarizes yields from a study on the analogous substrate, 2-bromo-5-(bromomethyl)thiophene, coupled with various arylboronic acids. This provides a strong predictive framework for optimizing your reaction.[6][7]

Reaction Conditions: 2-bromo-5-(bromomethyl)thiophene (1.0 eq), Arylboronic Acid (1.1 eq), Pd(PPh₃)₄ (2.5 mol%), K₃PO₄ (2.0 eq), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-(bromomethyl)-5-phenylthiophene85
24-Methoxyphenylboronic acid2-(bromomethyl)-5-(4-methoxyphenyl)thiophene92
34-Chlorophenylboronic acid2-(bromomethyl)-5-(4-chlorophenyl)thiophene81
44-Nitrophenylboronic acid2-(bromomethyl)-5-(4-nitrophenyl)thiophene73
52-Thienylboronic acid2-(bromomethyl)-5-(thiophen-2-yl)thiophene78
64-(trifluoromethyl)phenylboronic acid2-(bromomethyl)-5-(4-(trifluoromethyl)phenyl)thiophene75

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the vessel is free of oxygen.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.025 mmol, 2.5 mol%).[4]

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvents should be degassed prior to use by bubbling with inert gas for at least 15-20 minutes.[10]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.[6]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).[10]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Visualizations

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ Active Catalyst OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)L₂-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²B(OH)₃]⁻ PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² (Product) BoronicAcid R²-B(OH)₂ Borate [R²B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Borate Base Base (e.g., OH⁻) Base->Borate Borate->Transmetal Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield or No Reaction q_reagents Are reagents pure & boronic acid fresh? start->q_reagents a_reagents_no Action: Use pure starting materials. Consider boronic ester. q_reagents->a_reagents_no No q_inert Was the reaction fully under inert atmosphere? q_reagents->q_inert Yes a_reagents_no->start a_inert_no Action: Improve degassing of solvents. Ensure positive inert gas pressure. q_inert->a_inert_no Yes, but... (Unsure) q_catalyst Did Pd black form? q_inert->q_catalyst No a_inert_no->start q_catalyst->a_inert_no Yes q_base Is the base/solvent combination optimal? q_catalyst->q_base No a_base_no Action: Screen bases (K₃PO₄, Cs₂CO₃). Adjust solvent/water ratio. Try different solvents (THF, Toluene). q_base->a_base_no No q_side_products Are major side products (homocoupling, dehalogenation) observed? q_base->q_side_products Yes a_base_no->start a_side_products_yes Action: For Homocoupling: Improve degassing. For Dehalogenation: Reduce water content. For Protodeboronation: Use milder base. q_side_products->a_side_products_yes Yes end_node Reaction Optimized q_side_products->end_node No a_side_products_yes->start

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Preventing dehalogenation of (5-Bromothien-2-yl)methanol in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the undesired dehalogenation of (5-Bromothien-2-yl)methanol during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of the dehalogenated byproduct, Thien-2-ylmethanol, in my cross-coupling reaction. What is causing this?

A: The side reaction you are observing is hydrodehalogenation (or protodebromination), where the bromine atom on your thiophene ring is replaced by a hydrogen atom.[1] This is a common challenge with electron-rich heteroaryl halides. The primary causes often involve:

  • Presence of a Hydrogen Source: Water is a frequent culprit, acting as a hydrogen source that facilitates the unwanted reaction.[2][3] Other potential sources include alcohols (if used as a solvent) or bases that contain β-hydrogens.[4]

  • Catalyst System: The choice of palladium catalyst and ligands plays a crucial role. Some catalyst systems are more prone to generating palladium hydride species, which are often implicated in the dehalogenation pathway.[4]

  • Reaction Conditions: Parameters such as the base, solvent, and temperature can significantly influence the competition between the desired cross-coupling and the undesired dehalogenation.[5][6]

Q2: How does the choice of base affect the dehalogenation of this compound?

A: The base is critical not only for activating the boronic acid in Suzuki coupling but also in influencing side reactions.[7] Stronger bases, particularly when paired with certain solvents or protic sources, can promote dehalogenation.[5] For aryl bromides, weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective for the desired coupling while minimizing the risk of dehalogenation compared to stronger bases like sodium tert-butoxide (NaOtBu).[1][5]

Q3: Can my choice of ligand and palladium precursor reduce the amount of dehalogenation?

A: Absolutely. This is one of the most effective ways to control the reaction's selectivity.

  • Ligand Choice: Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., those based on t-butylphosphine) or N-Heterocyclic Carbene (NHC) ligands are often superior to older, general-purpose catalysts like Pd(PPh₃)₄.[6][8] These ligands can accelerate the reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.[9]

  • Palladium Precursor: Using stable and well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species and may offer more reproducible results than using Pd(II) salts like Pd(OAc)₂ which require in-situ reduction.

Q4: Which solvent system is recommended to avoid protodebromination?

A: The solvent can have a profound impact. While aqueous solvent mixtures (e.g., dioxane/water, THF/water) are common for Suzuki couplings to dissolve the inorganic base, the amount of water must be carefully controlled.[3]

  • Studies on similar brominated thiophenes have shown that a high water content significantly increases dehalogenation.[3]

  • Anhydrous conditions can sometimes be attempted, but this may halt the desired reaction as water is often crucial for the transmetalation step.[3]

  • For some couplings, non-polar aprotic solvents like toluene have been shown to suppress dehalogenation better than polar aprotic solvents like dioxane or DMF.[6][10]

Troubleshooting Guide

If you are experiencing significant dehalogenation, follow this systematic workflow to optimize your reaction.

Troubleshooting_Workflow Troubleshooting Dehalogenation of this compound start Start: Significant Dehalogenation Observed step1 1. Control Water Content Adjust solvent ratio (e.g., Dioxane:H₂O) Start with 10:1 or 6:1. start->step1 First step is critical step2 2. Screen Ligands & Catalyst Switch from Pd(PPh₃)₄ to a modern system. Try bulky, e⁻-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. step1->step2 If problem persists end_success Problem Solved: Dehalogenation Minimized step1->end_success Success step3 3. Evaluate Base Switch from strong (e.g., NaOH, NaOtBu) to weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). step2->step3 If problem persists step2->end_success Success step4 4. Adjust Temperature & Time Run at the lowest possible temperature that allows for reasonable reaction rates. Monitor reaction to avoid prolonged heating. step3->step4 If problem persists step3->end_success Success step5 5. Change Solvent If using Dioxane or DMF, consider switching to Toluene. step4->step5 If problem persists step4->end_success Success step5->end_success Success

Caption: A workflow for systematically troubleshooting and minimizing the dehalogenation side reaction.

Data Presentation: Optimizing Reaction Parameters

Table 1: Effect of Dioxane/Water Ratio on Dehalogenation

The following data, adapted from studies on the closely related 4,5-dibromothiophene-2-carboxaldehyde, illustrates the critical role of water content in Suzuki couplings.[3] A similar trend is expected for this compound.

Dioxane:Water Ratio (v/v)Observed OutcomeDehalogenation Level
4:1 The dehalogenated product is the major component.High
6:1 Good compromise: reaction completes with <10% dehalogenation.Low
8:1 Reaction fails to proceed to completion.Minimal (incomplete)
Anhydrous No reaction occurs (no coupling or dehalogenation).None (no reaction)
Table 2: General Recommendations for Parameter Selection
ParameterStarting RecommendationRationale for Preventing Dehalogenation
Catalyst/Ligand Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) or an NHC-Pd precatalyst (e.g., (IPr)Pd(allyl)Cl).[8][11]Promotes fast reductive elimination, which outcompetes the dehalogenation pathway.[9]
Base K₃PO₄ or Cs₂CO₃Weaker bases are less likely to promote protonolysis pathways compared to strong hydroxides or alkoxides.[5]
Solvent Toluene or a Dioxane/Water mixture with minimal water (e.g., 10:1 ratio).[3][6]Minimizes the primary hydrogen source (water) and can influence catalyst activity and side reactions.[10]
Temperature Start at 80 °C and adjust as needed.Lower temperatures can disfavor side reactions. Use the minimum temperature required for a reasonable reaction rate.[10]

Illustrative Catalytic Cycle: Coupling vs. Dehalogenation

The diagram below illustrates the main Suzuki-Miyaura catalytic cycle and the competing dehalogenation pathway. The goal of optimization is to favor the main cycle (blue and green arrows) over the side reaction (red arrow).

Catalytic_Cycle pd0 Pd(0)Lₙ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii R¹-Pd(II)-Br(Lₙ) (R¹ = Thienyl) ox_add->pd_ii + R¹-Br transmetal Transmetalation (Base, R²-B(OR)₂) pd_ii->transmetal dehalo_path Dehalogenation (Protodebromination) pd_ii->dehalo_path pd_ii_r2 R¹-Pd(II)-R²(Lₙ) transmetal->pd_ii_r2 red_elim Reductive Elimination pd_ii_r2->red_elim red_elim->pd0 product R¹-R² (Desired Product) red_elim->product dehalo_source [H] Source (e.g., H₂O) dehalo_source->dehalo_path dehalo_product R¹-H (Byproduct) dehalo_path->dehalo_product

Caption: The Suzuki catalytic cycle showing the desired C-C coupling versus the competing dehalogenation side reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a general starting point for the coupling of this compound with an arylboronic acid, incorporating best practices to suppress dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous Dioxane and Degassed Deionized Water (e.g., 10:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base (K₃PO₄).

  • Catalyst Addition: In a separate vial, briefly mix the palladium precursor and the ligand in a small amount of the reaction solvent, then add this mixture to the Schlenk flask.

  • Solvent Addition: Add the anhydrous dioxane, followed by the degassed water, to the flask via syringe to achieve the desired concentration and solvent ratio (e.g., 0.1 M concentration, 10:1 dioxane/water).

  • Degassing: Seal the flask and perform three cycles of evacuating the headspace and backfilling with inert gas. Alternatively, bubble the inert gas through the stirred solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-90 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Stille Coupling of (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (5-Bromothien-2-yl)methanol in Stille coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Stille coupling of this compound, focusing on identifying and mitigating side reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive Catalyst: The Pd(0) catalyst may have degraded due to exposure to oxygen.[1] 2. Poor Quality Reagents: Impurities in the organotin reagent or this compound can inhibit the reaction. 3. Suboptimal Reaction Temperature: The temperature may be too low for efficient transmetalation or reductive elimination.1. Use a fresh batch of palladium catalyst and ensure all solvents and reagents are thoroughly degassed.[1] Employing a stable precatalyst can also be beneficial. 2. Purify starting materials prior to use. Ensure the organotin reagent is free of residual halides. 3. Gradually increase the reaction temperature. Monitor for product formation and potential decomposition.
Presence of Homocoupled Organotin Product (R-R) Homocoupling of the Organostannane: This is a common side reaction in Stille coupling.[2] It can occur through a radical process or reaction of the organostannane with the Pd(II) precatalyst.[2]1. Ensure rigorous exclusion of oxygen from the reaction mixture.[1] 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) to minimize side reactions with Pd(II) species. 3. Adjust the stoichiometry to use a slight excess of the organotin reagent (e.g., 1.1-1.2 equivalents).
Formation of Debrominated Starting Material (Thiophene-2-yl)methanol Dehalogenation: This can occur as a side reaction, particularly in certain solvents.1. Change the solvent. Toluene is often a better choice than ethereal solvents like dioxane or THF where dehalogenation can be more prevalent. 2. Optimize the ligand. A bulkier, more electron-donating ligand can sometimes suppress dehalogenation by favoring the desired reductive elimination pathway.
Identification of Stannylated Thiophene Byproducts 1. Direct C-H Stannylation: The acidic α-proton of the thiophene ring can undergo direct stannylation. 2. Stannylation of the Aryl Bromide: The organotin reagent can react with the starting material to form a stannylated thiophene.1. Use a non-polar aprotic solvent to disfavor proton transfer. 2. Carefully control the stoichiometry of the organotin reagent. Using a large excess should be avoided.
Formation of Oxidized Byproduct (5-Bromo-2-thiophenecarbaldehyde) Oxidation of the Alcohol: The primary alcohol of this compound may be susceptible to oxidation under certain conditions.1. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation. 2. Use high-purity, peroxide-free solvents.
Complex Mixture of Unidentified Byproducts Reaction at the Hydroxymethyl Group: While generally tolerated, the alcohol could potentially coordinate to the palladium center or undergo other unforeseen reactions under specific conditions.1. Consider protecting the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group if other troubleshooting steps fail. This can prevent its direct involvement in the catalytic cycle. 2. Screen different palladium catalysts and ligands. The nature of the ligand can significantly influence the chemoselectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group of this compound during Stille coupling?

A1: Generally, no. The Stille coupling is known for its excellent functional group tolerance, including hydroxyl groups.[3] However, if you are observing side reactions that suggest the involvement of the alcohol, or if you are using particularly harsh reaction conditions, protection as a silyl ether (e.g., TBDMS) may be beneficial.

Q2: What are the most common side reactions to expect?

A2: The most frequently observed side reactions in Stille couplings are homocoupling of the organotin reagent and dehalogenation of the aryl halide.[2] For thiophene-containing substrates, direct C-H stannylation and stannylation of the starting bromide have also been reported as potential side reactions.

Q3: How can I effectively remove the tin byproducts after the reaction?

A3: Tin byproducts can often be removed by aqueous workup with a saturated solution of potassium fluoride (KF), which precipitates the tin as insoluble fluoride salts. Alternatively, column chromatography on silica gel is a common purification method.

Q4: Which palladium catalyst and ligand combination is best for this reaction?

A4: A common and effective catalyst is Pd(PPh₃)₄. However, the optimal choice of catalyst and ligand can be substrate-dependent. If you are experiencing low yields or significant side reactions, screening other catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., P(o-tol)₃, XPhos) may be necessary to improve the outcome.

Q5: What is the recommended solvent for this reaction?

A5: Anhydrous and degassed toluene is a good starting point. Other solvents like DMF or dioxane can also be used, but be aware that dehalogenation side reactions can sometimes be more pronounced in ethereal solvents.

Experimental Protocols

General Protocol for Stille Coupling of this compound

Materials:

  • This compound

  • Organotin reagent (e.g., Aryl-SnBu₃) (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organotin reagent to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Stille_Coupling_Pathway cluster_main_cycle Desired Stille Coupling Pathway cluster_side_reactions Potential Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Transmetalation Transmetalation Intermediate OxAdd->Transmetalation R-SnBu3 Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation Transmetalation->Pd0 Reductive Elimination Product Coupled Product Transmetalation->Product Homocoupling Homocoupling (R-R) Stannylation Stannylation of Thiophene ArX This compound (Ar-X) ArX->OxAdd ArX->Stannylation RSnBu3 Organostannane (R-SnBu3) RSnBu3->Transmetalation RSnBu3->Homocoupling

Caption: Catalytic cycle of the Stille coupling and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Reagents Check Reagent Quality & Catalyst Activity Start->Check_Reagents Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Start->Analyze_Byproducts Identify Unknowns Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Ligand) Check_Reagents->Optimize_Conditions Reagents OK Unsuccessful Persistent Issues Check_Reagents->Unsuccessful Reagents Degraded Optimize_Conditions->Analyze_Byproducts Improvement Seen Optimize_Conditions->Unsuccessful No Improvement Consider_Protection Consider Protecting the Hydroxyl Group Consider_Protection->Optimize_Conditions Successful_Reaction Successful Reaction Analyze_Byproducts->Successful_Reaction Side Reactions Identified & Mitigated Unsuccessful->Consider_Protection

Caption: A logical workflow for troubleshooting Stille coupling reactions.

References

Protecting group strategies for the hydroxyl function of (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding protecting group strategies for the hydroxyl function of (5-Bromothien-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective protecting groups for the primary alcohol in this compound?

A1: The most common and effective protecting groups for primary alcohols like this compound fall into three main categories:

  • Silyl Ethers: Tert-butyldimethylsilyl (TBDMS or TBS) is a robust and popular choice due to its ease of installation, stability to a wide range of non-acidic and non-fluoride conditions, and clean removal.[1][2] Other silyl ethers like triisopropylsilyl (TIPS) offer even greater steric bulk and stability.[3]

  • Acetals: Tetrahydropyranyl (THP) ethers are widely used. They are stable to strongly basic conditions, organometallics, and hydrides but are readily cleaved under mild acidic conditions.[4][5][6][7] Methoxymethyl (MOM) ethers are also an option, offering similar stability to THP but can be slightly more stable to acidic cleavage.[3][8][9]

  • Benzyl Ethers (Bn): Benzyl ethers are very stable to both acidic and basic conditions, making them suitable for a wide range of reactions.[3][10] They are typically removed under reductive conditions (e.g., hydrogenolysis), which provides an orthogonal deprotection strategy compared to silyl or acetal groups.[10][11]

Q2: How do the bromo- and thiophene- functionalities of the molecule affect the choice of protecting group?

A2: The presence of the 5-bromo and the thiophene ring is a critical consideration, especially for reactions involving organometallics.

  • Stability to Lithiation: If you plan to perform a metal-halogen exchange (e.g., using n-BuLi to form a lithiated thiophene for subsequent C-C bond formation), the protecting group must be stable to strongly basic and nucleophilic conditions. Silyl ethers (TBDMS, TIPS) and Benzyl (Bn) ethers are generally stable under these conditions.[1] Acetals like THP and MOM are also reported to be stable to organolithium and Grignard reagents, particularly at low temperatures.[4][6]

  • Avoiding Ring Opening: The thiophene ring itself is generally stable, but harsh reaction conditions should be avoided. The primary concern is the compatibility of the protecting group with reactions at the bromine site.

  • Hydrogenolysis: If using a Benzyl (Bn) ether, be aware that the conditions for its removal (e.g., Pd/C, H₂) can sometimes affect sulfur-containing compounds or other reducible functional groups in the molecule.

Q3: What is an "orthogonal" protecting group strategy, and why is it important for my synthesis?

A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct and specific conditions without affecting the others.[12][13] This is crucial in multi-step synthesis where you need to deprotect one functional group while leaving others masked. For example, you could protect the hydroxyl group of this compound with a TBDMS group and another alcohol elsewhere in your molecule with a Benzyl group. You could then selectively remove the TBDMS group with fluoride (TBAF) without cleaving the Benzyl ether, or remove the Benzyl ether via hydrogenolysis without affecting the TBDMS ether.[12]

Troubleshooting Guide

Q: My silylation reaction (e.g., TBDMS protection) is slow or incomplete. What are the possible causes and solutions?

A: Slow or incomplete silylation can be due to several factors:

  • Cause 1: Impure Reagents. Moisture in the solvent (e.g., DMF, DCM), starting material, or base (e.g., imidazole, triethylamine) can consume the silylating agent.

    • Solution: Ensure all reagents and solvents are anhydrous.[14] Use freshly opened or properly stored reagents. Flame-dry glassware before use.

  • Cause 2: Insufficient Base or Reactivity. For sterically hindered alcohols or less reactive silylating agents, the conditions may not be forcing enough.

    • Solution: Use a stronger base/catalyst system like 2,6-lutidine with TBDMS-triflate (TBDMSOTf), which is more reactive than TBDMSCl.[2] Increasing the temperature or reaction time may also help, but monitor for side reactions.

  • Cause 3: Steric Hindrance. While this compound is a primary alcohol, downstream modifications could introduce steric bulk near the reaction site.

    • Solution: Switch to a less bulky silylating agent if possible, or use more forcing conditions as described above.

Q: My acid-catalyzed deprotection (e.g., of a THP or MOM ether) is giving low yields or side products. How can I optimize this?

A: Low yields or side reactions during acidic deprotection are often due to the acid sensitivity of the substrate or products.

  • Cause 1: Acid is too strong. Strong acids can cause degradation of the thiophene ring or other sensitive functional groups.

    • Solution: Use milder acidic conditions. Instead of strong mineral acids, try pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol) or acetic acid in a THF/water mixture.[3][4] These conditions are often sufficient to cleave acetals without damaging the rest of the molecule.

  • Cause 2: Over-reaction. Prolonged exposure to acid can lead to side products.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately to neutralize the acid.

  • Cause 3: Re-protection or side reactions with solvent. In alcoholic solvents, the cleaved protecting group can react with the solvent.

    • Solution: Using a water-based solvent system (e.g., AcOH/THF/H₂O) can help drive the reaction to the desired free alcohol.[4]

Q: I am observing cleavage of my protecting group during a metal-halogen exchange (lithiation) reaction. Which groups are unstable?

A: This is a critical issue for reactions at the 5-bromo position.

  • Cause: While many protecting groups are stable to organolithiums, this is highly dependent on temperature and reaction time. Silyl ethers can sometimes undergo rearrangement or cleavage, especially at elevated temperatures. The most vulnerable groups are those sensitive to strong bases, such as esters or carbonates, which are generally not used for this purpose.

  • Solution:

    • Maintain Low Temperature: Perform the lithiation and subsequent electrophilic quench at very low temperatures (typically -78 °C).[15]

    • Choose a Robust Group: TBDMS, TIPS, and Benzyl ethers are generally the most reliable choices for stability towards organolithium reagents.[1]

    • Minimize Reaction Time: Add the electrophile as soon as the lithiation is complete to minimize the time the highly reactive organolithium intermediate is present.

Protecting Group Selection & Data

The selection of a protecting group is dictated by the planned synthetic route. The following tables summarize the stability and reaction conditions for common choices.

Table 1: Comparison of Common Protecting Groups for Alcohols

Protecting GroupAbbreviationStable to AcidStable to BaseStable to OrganometallicsStable to Reductants (H₂)Common Deprotection Method
tert-Butyldimethylsilyl EtherTBDMS / TBSNo (Labile)YesYesYesFluoride (TBAF), Acid (AcOH, HCl)[1][16][17]
Triisopropylsilyl EtherTIPSMore Stable than TBDMSYesYesYesFluoride (TBAF), Acid (harsher)[3][17]
Tetrahydropyranyl EtherTHPNo (Very Labile)YesYesYesMild Acid (PPTS, AcOH)[4][5][6]
Methoxymethyl EtherMOMNo (Labile)YesYesYesAcid (HCl, TFA)[8][9][18]
Benzyl EtherBnYesYesYesNo (Cleaved)Hydrogenolysis (H₂, Pd/C), Strong Acid[3][10]

Table 2: Typical Protection Conditions

Protecting GroupReagent(s)Base / CatalystSolventTypical Temp.
TBDMSTBDMS-ClImidazoleDMFRT
TBDMSTBDMS-OTf2,6-LutidineDCM0 °C to RT
THP3,4-Dihydro-2H-pyran (DHP)p-TsOH (cat.) or PPTS (cat.)DCMRT[4][5]
MOMMOM-ClDIPEA (Hünig's base)DCMRT[8][9]
BnBnBr or BnClNaHTHF / DMF0 °C to RT[3][10]

Table 3: Typical Deprotection Conditions

Protecting GroupReagent(s)SolventTypical Temp.
TBDMSTetrabutylammonium fluoride (TBAF)THFRT[1][14]
TBDMS1M HCl or AcOH/H₂OTHF / MeOHRT
THPPPTS (cat.)EtOH55 °C[3][4]
THPAcetic Acid / H₂OTHF45 °C[4]
MOM2M HClTHF / H₂ORT to 50 °C[9]
BnH₂ (1 atm), 10% Pd/CEtOH / EtOAcRT[10]

Diagrams

experimental_workflow SM This compound Protect Protection Reaction (e.g., TBDMSCl, Imidazole) SM->Protect Pdt_Protected Protected Intermediate Protect->Pdt_Protected Purification Reaction Subsequent Reaction (e.g., Lithiation, Coupling) Pdt_Protected->Reaction Pdt_Modified Modified Intermediate Reaction->Pdt_Modified Purification Deprotect Deprotection Step (e.g., TBAF) Pdt_Modified->Deprotect Final Final Product Deprotect->Final Purification

Caption: General experimental workflow for synthesis using a protecting group strategy.

protecting_group_selection Start Start: Choose a Protecting Group Q_Lithiation Will you perform lithiation or use Grignard reagents? Start->Q_Lithiation Q_Acid Are downstream steps or substrate acid-sensitive? Q_Lithiation->Q_Acid No Use_Silyl_Bn Use Silyl (TBDMS, TIPS) or Benzyl (Bn) Q_Lithiation->Use_Silyl_Bn Yes Q_Base Are downstream steps or substrate base-sensitive? Q_Acid->Q_Base No Avoid_Acid_Labile Use Benzyl (Bn) or Silyl (TBDMS) Q_Acid->Avoid_Acid_Labile Yes Q_Reduction Are downstream steps reductive (e.g., H2, Pd/C)? Q_Base->Q_Reduction Yes Use_Acetal_Silyl_Bn Use Acetal (THP, MOM), Silyl, or Benzyl Q_Base->Use_Acetal_Silyl_Bn No Avoid_Bn Avoid Benzyl (Bn). Use Silyl or Acetal. Q_Reduction->Avoid_Bn Yes General_Choice Most groups are suitable. Consider ease of removal. Q_Reduction->General_Choice No

Caption: Decision tree for selecting a hydroxyl protecting group.

Experimental Protocols

Protocol 1: Protection of this compound with TBDMSCl

This protocol describes the formation of the tert-butyldimethylsilyl (TBDMS) ether.

  • Materials:

    • This compound (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound and imidazole in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add TBDMSCl portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with water and then with brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected alcohol.

Protocol 2: Deprotection of a TBDMS Ether with TBAF

This protocol describes the cleavage of a TBDMS ether using a fluoride source.

  • Materials:

    • TBDMS-protected this compound derivative (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected compound in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Add the TBAF solution dropwise to the stirred solution at room temperature.[14]

    • Stir the reaction for 1-3 hours, monitoring by TLC.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Protocol 3: Protection of this compound with DHP (THP Ether)

This protocol describes the formation of the tetrahydropyranyl (THP) ether.

  • Materials:

    • This compound (1.0 eq)

    • 3,4-Dihydro-2H-pyran (DHP, 1.5 eq)

    • Pyridinium p-toluenesulfonate (PPTS, 0.05 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a solution of this compound in anhydrous DCM, add DHP and a catalytic amount of PPTS.[1][4]

    • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. Note: The product will be a mixture of diastereomers if any chiral center is present, which can complicate analysis but usually does not affect subsequent reactions.[5][6]

References

Technical Support Center: Purification of (5-Bromothien-2-yl)methanol Reaction Products from Palladium Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of (5-Bromothien-2-yl)methanol from palladium catalysts.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format, offering detailed solutions and protocols.

Issue 1: Residual Palladium Detected After Initial Filtration

  • Question: I've filtered my reaction mixture containing this compound through standard filter paper, but I'm still detecting significant palladium contamination in my product. Why is this happening and what should I do?

  • Answer: Standard filtration is often insufficient for removing all forms of palladium catalyst. The issue likely stems from the presence of soluble or colloidal palladium species.[1][2] Here are the potential causes and recommended solutions:

    • Cause A: Soluble Palladium Species: Homogeneous palladium catalysts or leached palladium from a heterogeneous catalyst can remain dissolved in the reaction mixture.

      • Solution: Employ a more robust purification technique. Filtration through a pad of Celite® can be effective for trapping some insoluble inorganic salts and metals.[2] For soluble species, consider using palladium scavengers or column chromatography.[1][2][3]

    • Cause B: Colloidal Palladium: Fine, suspended particles of palladium may pass through standard filter media.

      • Solution: Filtration through a tightly packed pad of Celite® is often effective at removing colloidal palladium.[2] Ensure the Celite bed is 1-2 cm thick and pre-wetted with the solvent to improve its efficacy.[3]

Issue 2: Low Product Recovery After Purification with Activated Carbon

  • Question: I used activated carbon to remove the palladium catalyst, and while the palladium levels are low, my yield of this compound is much lower than expected. How can I improve my product recovery?

  • Answer: Activated carbon is a highly effective and economical adsorbent for palladium, but it can also adsorb the desired product, leading to reduced yields.[4] To mitigate this, consider the following optimization steps:

    • Optimize the amount of activated carbon: Use the minimum amount of activated carbon required to achieve the target palladium concentration. This may require running small-scale trials to determine the optimal loading, typically in the range of 5-10 wt% relative to the crude product.[5][6]

    • Screen different grades of activated carbon: Various types of activated carbon possess different surface properties and pore structures, which can affect their selectivity for palladium over your product.[7]

    • Control the contact time and temperature: Shorter stirring times and lower temperatures may reduce the non-specific adsorption of your product. Monitor the purification process to find the optimal balance.

    • Thoroughly wash the carbon: After filtration, wash the activated carbon cake with fresh solvent to recover any adsorbed product.[6]

Issue 3: Palladium Co-elutes with this compound During Column Chromatography

  • Question: I'm attempting to purify my this compound using silica gel column chromatography, but the palladium-containing impurities are eluting with my product. How can I achieve better separation?

  • Answer: Co-elution during column chromatography can be a challenging issue. Here are several strategies to improve the separation:

    • Optimize the solvent system: Experiment with different eluent polarities to maximize the difference in retention factors (Rf) between your product and the palladium species.[2]

    • Utilize a scavenger pre-treatment: Before loading your crude product onto the column, treat it with a palladium scavenger to bind the metal. The resulting scavenger-palladium complex is often more easily separated by chromatography.

    • Employ a scavenger-loaded silica gel: You can create a "guard" column by packing a small amount of a suitable palladium scavenger on top of your main silica gel column. This will trap the palladium as it moves through the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reaction mixtures?

A1: The most widely used methods for palladium removal include:

  • Filtration through Celite®: Effective for heterogeneous catalysts and insoluble palladium species.[2][3]

  • Adsorption on Activated Carbon: A cost-effective method for removing dissolved palladium.[7][8]

  • Use of Palladium Scavengers: These are materials with a high affinity for palladium, such as silica-based or polymer-based scavengers functionalized with thiol, amine, or phosphine groups.[9]

  • Column Chromatography: A standard purification technique that can separate the product from the catalyst and other impurities.[1][2]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[10]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[2]

Q2: How do I choose the most suitable palladium removal method for my this compound synthesis?

A2: The selection of the optimal method depends on several factors:

  • The form of the palladium: Heterogeneous (e.g., Pd/C) or homogeneous (e.g., Pd(OAc)2).

  • The desired final purity of your product: Regulatory limits for palladium in active pharmaceutical ingredients (APIs) are often very low (e.g., < 5 ppm).[11]

  • The scale of your reaction: Some methods are more amenable to large-scale production than others.

  • The properties of this compound: Its solubility and stability will influence the choice of solvents and conditions for purification.

The flowchart below provides a general decision-making framework.

G Decision Tree for Palladium Removal Method Selection start Start: Crude Reaction Mixture with this compound and Palladium Catalyst is_pd_hetero Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->is_pd_hetero filtration Filtration through Celite® is_pd_hetero->filtration Yes scavenger Use Palladium Scavenger (e.g., Thiol-Silica, Activated Carbon) is_pd_hetero->scavenger No (Homogeneous) analysis1 Analyze Filtrate for Residual Palladium filtration->analysis1 high_purity Is High Purity Required (< 10 ppm Pd)? analysis1->high_purity chromatography Column Chromatography scavenger->chromatography If further purification is needed end Purified this compound scavenger->end chromatography->end high_purity->scavenger Yes high_purity->end No

Decision tree for selecting a palladium removal method.

Q3: What are the advantages of using solid-supported scavengers?

A3: Solid-supported scavengers offer several benefits, including high selectivity for palladium, ease of handling, and simple removal by filtration.[9] This often results in high product recovery with minimal contamination.[12] Thiol-functionalized silica scavengers are particularly effective for a wide range of palladium species.[9][13]

Q4: Can I reuse the palladium catalyst after it has been removed?

A4: The reusability of the palladium catalyst depends on the type of catalyst and the removal method. Heterogeneous catalysts like palladium on carbon can often be recovered by filtration and reused, although their activity may decrease over time. Homogeneous catalysts that are removed by scavenging are typically not reused.

Data Presentation

The following table summarizes the efficiency of various palladium removal methods from different reaction types, which can serve as a general guide for what to expect in the purification of this compound.

Purification MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reaction Type/ConditionsReference(s)
SiliaMetS® Thiol & Thiourea2400≤ 16> 99.3Suzuki Cross-Coupling[9]
SiliaMetS® Thiol13002> 99.8Buchwald-Hartwig Amination[13]
Polystyrene-bound TMT1500-1600< 10> 99.4Cleavage of Allyl Faropenem[14]
Activated Carbon (Darco KB-B)300< 1> 99.7API in THF, 45°C, 18 h[4]
SiliaBond® DMT40734.4924 eq scavenger, 4h, 80 °C[15]
MP-TMT Resin33,000< 200> 99.4Suzuki-Miyaura Coupling[5]
MP-TMT Resin500-800< 10> 98Suzuki-Miyaura Coupling[5]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite®

This method is suitable for removing insoluble, heterogeneous palladium catalysts.

  • Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm layer of Celite® and gently compact it to form a level bed.[3]

  • Pre-wet the Pad: Pre-wet the Celite® pad with the solvent used in your reaction mixture to prevent the bed from cracking during filtration.[3]

  • Dilute the Reaction Mixture: Dilute your crude reaction mixture with a suitable solvent to reduce its viscosity.

  • Filter: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply a gentle vacuum to draw the solution through the filter.

  • Wash: Wash the Celite® pad with fresh solvent to ensure complete recovery of your product.[3]

  • Collect the Filtrate: The filtrate contains your this compound, now free from heterogeneous palladium.

Protocol 2: Palladium Removal using a Thiol-Functionalized Silica Scavenger (e.g., SiliaMetS® Thiol)

This protocol is effective for removing soluble palladium species.

  • Dissolve the Crude Product: Dissolve your crude this compound in a suitable organic solvent (e.g., toluene, THF, or ethyl acetate).[6][12]

  • Add the Scavenger: Add the thiol-functionalized silica scavenger to the solution. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used.[6]

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours.[6] The optimal time and temperature should be determined experimentally.

  • Filter: Remove the solid scavenger by filtration through filter paper or a fritted funnel.

  • Wash: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.[6]

  • Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze: Analyze the palladium content of the purified product using a suitable technique like ICP-MS.[6]

Protocol 3: Palladium Removal using Activated Carbon

This is a cost-effective method for removing soluble palladium.

  • Dissolve the Crude Product: Dissolve the crude product in an appropriate solvent.[6]

  • Add Activated Carbon: Add activated carbon to the solution, typically 5-10 wt% relative to the crude product.[5][6]

  • Stir the Mixture: Stir the suspension at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[6]

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad is crucial for removing fine carbon particles.[12]

  • Wash: Wash the Celite®/carbon cake with fresh solvent to minimize product loss.[6]

  • Concentrate: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analyze: Determine the residual palladium concentration in the final product.

G General Workflow for Palladium Removal start Crude Reaction Product (this compound + Pd) dissolve Dissolve in Suitable Solvent start->dissolve add_adsorbent Add Purification Agent (Scavenger or Activated Carbon) dissolve->add_adsorbent stir Stir for a Defined Time/Temperature add_adsorbent->stir filter Filter to Remove Solid Adsorbent stir->filter wash Wash Adsorbent with Fresh Solvent filter->wash concentrate Combine Filtrate and Washings, Concentrate wash->concentrate analyze Analyze for Residual Palladium (ICP-MS) concentrate->analyze end Purified Product analyze->end

General workflow for palladium removal using scavengers or activated carbon.

References

Troubleshooting low yields in the polymerization of (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the polymerization of (5-Bromothien-2-yl)methanol. Our aim is to help you mitigate common issues leading to low yields and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of this compound challenging, often resulting in low yields?

A1: The primary challenge arises from the presence of the reactive hydroxymethyl (-CH2OH) group on the thiophene ring. This group contains an acidic proton that can interfere with many polymerization catalysts and reagents, particularly in catalyst-transfer polycondensation methods like Kumada and Grignard Metathesis (GRIM), where organometallic reagents are used.[1] This interference can lead to side reactions, consumption of the catalyst or initiator, and ultimately, low polymer yields or the formation of oligomers.

Q2: Is it necessary to protect the hydroxymethyl group before polymerization?

A2: Yes, protecting the hydroxymethyl group is highly recommended to achieve higher yields and better control over the polymerization.[2] By converting the hydroxyl group into a non-reactive protecting group, you prevent its interference with the polymerization chemistry.

Q3: What are suitable protecting groups for the hydroxymethyl group in this context?

A3: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, and methoxymethyl (MOM) ether are excellent choices.[2][3][4][5] They are stable under the conditions of oxidative polymerization (e.g., with FeCl3), Kumada coupling, and Grignard metathesis, and can be removed under relatively mild conditions after polymerization without degrading the polymer backbone.[3][6][7]

Q4: Which polymerization method is best suited for this compound?

A4: With a protected hydroxymethyl group, several methods can be effective:

  • Oxidative Polymerization with FeCl3: This is a straightforward and common method for polymerizing thiophenes.[4]

  • Kumada Catalyst-Transfer Polycondensation: This method can provide good control over the polymer's molecular weight and regioregularity, leading to well-defined materials.[8]

  • Grignard Metathesis (GRIM) Polymerization: Similar to Kumada coupling, GRIM is a powerful method for controlled polymerization of thiophenes.

The choice of method may depend on the desired polymer properties (e.g., regioregularity, molecular weight) and the available laboratory resources.

Q5: How can I purify the final polymer?

A5: Purification is crucial to remove residual catalyst, monomer, and by-products. A common and effective method is Soxhlet extraction.[9] This typically involves sequential washing with solvents that remove impurities but do not dissolve the polymer (e.g., methanol), followed by extraction with a solvent that dissolves the polymer (e.g., chloroform or THF) to separate it from insoluble residues.[9]

Troubleshooting Guide

Low Yield or No Polymer Formation
Potential Cause Troubleshooting Steps
Incomplete Protection of the Hydroxymethyl Group The unprotected hydroxyl group can quench organometallic reagents or interfere with the catalyst. Confirm complete protection via NMR or TLC analysis before starting the polymerization.
Monomer Impurity Impurities in the protected monomer can inhibit the polymerization. Purify the protected monomer by column chromatography or distillation before use.
Inactive Catalyst The catalyst (e.g., Ni or Pd complex) may have degraded due to exposure to air or moisture. Use a fresh batch of catalyst or prepare it in situ. For Grignard-based methods, ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Poor Grignard Reagent Formation (for Kumada/GRIM) The Grignard reagent may not have formed efficiently. Ensure magnesium turnings are activated and all reagents and solvents are anhydrous.[2]
Suboptimal Reaction Temperature The reaction temperature can significantly impact the polymerization rate and yield. Consult the literature for the optimal temperature range for your chosen polymerization method and catalyst system.
Insufficient Reaction Time Polymerization may be slow. Monitor the reaction progress over time using techniques like GPC (if the polymer is soluble) to determine the optimal reaction duration.
Formation of Low Molecular Weight Polymer/Oligomers
Potential Cause Troubleshooting Steps
High Catalyst-to-Monomer Ratio A higher concentration of catalyst can lead to more initiation events and shorter polymer chains. Optimize the catalyst loading to balance reaction rate and molecular weight.
Chain Termination Reactions Impurities (e.g., water, oxygen) can act as chain terminators. Ensure all reagents and solvents are pure and the reaction is carried out under strictly inert conditions.
Premature Precipitation of the Polymer If the growing polymer becomes insoluble in the reaction solvent, its growth will be halted. Choose a solvent in which the protected polymer is soluble at the reaction temperature.
Difficulty in Deprotection
Potential Cause Troubleshooting Steps
Incomplete Deprotection The deprotection conditions (e.g., acid concentration, reaction time) may be insufficient. Monitor the deprotection reaction by NMR to ensure complete removal of the protecting group.
Polymer Degradation during Deprotection Harsh deprotection conditions can degrade the polythiophene backbone. Use mild deprotection reagents (e.g., TBAF for silyl ethers, mild acid for MOM ethers) and optimize the reaction time and temperature.[3][5]

Quantitative Data on Polymerization Parameters

The following table summarizes key parameters that can influence the yield and molecular weight of polythiophenes, based on literature for analogous systems.

ParameterConditionEffect on YieldEffect on Molecular Weight
Catalyst Loading (Kumada/GRIM) IncreasingMay increase or decreaseGenerally decreases
Monomer Concentration IncreasingGenerally increasesMay increase
Reaction Temperature IncreasingIncreases rate, may decrease yield due to side reactionsCan decrease due to increased termination
Reaction Time IncreasingGenerally increases up to a plateauIncreases up to a plateau
Protecting Group TBDMS vs. MOMGenerally minimal effect on polymerizationGenerally minimal effect on polymerization

Experimental Protocols

Protocol 1: Protection of this compound with TBDMS
  • Dissolve this compound (1.0 eq.) and imidazole (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water and extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the TBDMS-protected monomer.

Protocol 2: Oxidative Polymerization using FeCl3
  • Dissolve the TBDMS-protected this compound in anhydrous chloroform in a round-bottom flask under an inert atmosphere.

  • In a separate flask, prepare a solution of anhydrous iron(III) chloride (FeCl3, 3.0 eq.) in anhydrous chloroform.

  • Add the FeCl3 solution dropwise to the stirred monomer solution at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol to remove residual FeCl3 and oligomers.

  • Purify the polymer further by Soxhlet extraction with methanol, followed by extraction with chloroform to isolate the pure polymer.

  • Dry the polymer under vacuum.

Protocol 3: Deprotection of the TBDMS-Protected Polymer
  • Dissolve the TBDMS-protected polymer in anhydrous tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.5 eq. per repeating unit) in THF to the polymer solution.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the deprotection by NMR spectroscopy.

  • Precipitate the deprotected polymer by pouring the solution into water or methanol.

  • Collect the polymer by filtration, wash with water and methanol, and dry under vacuum.

Visualizations

TroubleshootingWorkflow start Low Polymer Yield check_protection Is the hydroxyl group fully protected? start->check_protection check_monomer_purity Is the monomer pure? check_protection->check_monomer_purity Yes action_protect Action: Re-run protection reaction and purify. check_protection->action_protect No check_catalyst Is the catalyst active? check_monomer_purity->check_catalyst Yes action_purify_monomer Action: Purify monomer (column chromatography/distillation). check_monomer_purity->action_purify_monomer No check_reaction_conditions Are reaction conditions optimal? end_high_yield High Yield Achieved check_reaction_conditions->end_high_yield Yes action_optimize_conditions Action: Optimize temperature, time, and concentrations. check_reaction_conditions->action_optimize_conditions No check_catalyst->check_reaction_conditions Yes action_replace_catalyst Action: Use fresh catalyst and anhydrous conditions. check_catalyst->action_replace_catalyst No action_protect->check_protection action_purify_monomer->check_monomer_purity action_replace_catalyst->check_catalyst action_optimize_conditions->end_high_yield

Caption: Troubleshooting workflow for low polymer yields.

ExperimentalWorkflow start Start: this compound protection Step 1: Protection of Hydroxyl Group (e.g., with TBDMSCl) start->protection purification1 Step 2: Purification of Protected Monomer protection->purification1 polymerization Step 3: Polymerization (e.g., Oxidative with FeCl3) purification1->polymerization purification2 Step 4: Polymer Purification (Precipitation & Soxhlet) polymerization->purification2 deprotection Step 5: Deprotection of Polymer (e.g., with TBAF) purification2->deprotection final_product Final Product: Poly((5-hydroxymethyl)thien-2-yl) deprotection->final_product

Caption: Overall experimental workflow for synthesis.

References

Technical Support Center: Managing Homocoupling in Reactions with (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing homocoupling byproducts when using (5-Bromothien-2-yl)methanol in cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Significant Formation of Homocoupling Byproduct (5,5'-bis(hydroxymethyl)-2,2'-bithiophene)

Potential Cause Recommended Action Expected Outcome
Presence of Dissolved Oxygen Rigorously degas all solvents and the reaction mixture. Common methods include bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or using the freeze-pump-thaw technique (at least three cycles for maximum efficiency).[1] Maintain a positive pressure of inert gas throughout the reaction.Reduces the oxidation of the active Pd(0) catalyst to Pd(II), a key species that promotes the homocoupling pathway.
Use of a Pd(II) Precatalyst While common, Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) can directly react with the boronic acid to cause homocoupling before being reduced to the active Pd(0) state.[2] Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) precatalyst is necessary, the addition of a mild reducing agent, such as potassium formate, can be beneficial.[3]Minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid.
Inappropriate Ligand Choice The ligand plays a critical role in stabilizing the palladium catalyst. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly recommended.[2]These ligands can accelerate the desired reductive elimination step, outcompeting the homocoupling side reaction.
High Concentration of Boronic Acid A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.Employ slow addition of the boronic acid solution to the reaction mixture using a syringe pump. This keeps the concentration of the boronic acid low at any given time, thus disfavoring homocoupling.[4]
Suboptimal Base Selection The choice of base is crucial. While a base is necessary for the transmetalation step, an overly strong or inappropriate base can promote side reactions.Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Finely powdered and dry bases are recommended.

Issue 2: Low Yield of the Desired Cross-Coupled Product

Potential Cause Recommended Action Expected Outcome
Catalyst Inactivity The palladium catalyst may have degraded.Use a fresh, high-quality catalyst.
Suboptimal Reaction Conditions The reaction temperature, solvent, or base may not be optimal for the specific substrates.Screen different solvents (e.g., dioxane/water, THF/water, toluene) and temperatures (typically in the range of 80-110 °C).
Boronic Acid Instability Boronic acids can be prone to degradation (protodeboronation), especially if they are not of high purity or are old.Use fresh, high-purity boronic acid. Storing boronic acids under inert gas and in a desiccator can prolong their shelf life.
Incomplete Reaction The reaction may not have reached completion.Monitor the reaction progress using TLC or LC-MS and allow for longer reaction times if necessary.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?

A1: Homocoupling is a common side reaction where two molecules of the organoboron reagent (the boronic acid or ester) couple with each other to form a symmetrical biaryl compound. In the case of reactions involving a boronic acid partner with this compound, this would lead to the formation of a dimer of the boronic acid's organic group. The primary byproduct from the homocoupling of this compound itself would be 5,5'-bis(hydroxymethyl)-2,2'-bithiophene. This side reaction consumes the starting material and complicates the purification of the desired cross-coupled product.[2]

Q2: How does the choice of palladium catalyst influence the formation of the homocoupling byproduct?

A2: The palladium source is a critical factor. Using a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it is already in the active oxidation state for the catalytic cycle.[2] Pd(II) precatalysts, like Palladium(II) acetate (Pd(OAc)₂), need to be reduced in situ to Pd(0). This reduction process can sometimes initiate or be accompanied by the homocoupling of the boronic acid.[2]

Q3: What role does the base play, and how can it affect homocoupling?

A3: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. However, the strength and type of base can influence side reactions. Very strong bases can sometimes lead to the degradation of the starting materials or the catalyst, which may indirectly promote homocoupling. Common bases used to minimize side reactions include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[2]

Q4: Can the quality of the this compound starting material affect the reaction?

A4: Absolutely. Impurities in the this compound can interfere with the catalytic cycle. It is crucial to use a high-purity starting material. Similarly, the purity of the boronic acid partner is also critical for a successful reaction with minimal byproducts.

Data Presentation

The following table summarizes the expected qualitative effects of various reaction parameters on the formation of homocoupling byproducts in Suzuki-Miyaura reactions involving substituted thiophenes. Note: Specific quantitative data for this compound is limited; this table is based on general principles and data from analogous systems.

Parameter Condition Favoring Desired Product Condition Promoting Homocoupling Rationale
Atmosphere Rigorously degassed (Inert gas: Ar or N₂)Presence of Air / OxygenOxygen oxidizes Pd(0) to Pd(II), which catalyzes homocoupling.[2]
Palladium Source Pd(0) precatalyst (e.g., Pd(PPh₃)₄)Pd(II) precatalyst (e.g., Pd(OAc)₂)Pd(II) can directly react with the boronic acid to cause homocoupling.[2]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Small, less electron-donating ligandsBulky ligands promote the desired reductive elimination step over side reactions.[2]
Boronic Acid Addition Slow addition via syringe pumpRapid, single-portion additionSlow addition maintains a low instantaneous concentration of the boronic acid, minimizing the bimolecular homocoupling reaction.[4]
Base Moderately strong, non-nucleophilic (e.g., K₃PO₄, K₂CO₃)Very strong or nucleophilic basesVery strong bases can increase the rate of boronic acid decomposition and other side reactions.
Temperature Lowest effective temperature (e.g., 80-100 °C)Excessively high temperaturesHigher temperatures can accelerate side reactions, including decomposition and homocoupling.

Experimental Protocols

General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction with this compound

This protocol provides a starting point for performing a Suzuki-Miyaura coupling with this compound while minimizing the risk of homocoupling. Optimization for specific substrates may be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware

Procedure:

  • Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Degassing the Solvent: Degas the chosen solvent by sparging with Argon or Nitrogen for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inerting the System: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[2]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 8-12 hours.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[2]

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_intermediate Ar-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation Base Base Base->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation PdII_diaryl Ar-Pd(II)L₂-R Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product (Ar-R) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Side_Reaction cluster_oxygen_mediated Oxygen-Mediated Homocoupling cluster_pdII_mediated Pd(II) Precatalyst-Mediated Homocoupling Pd0 Pd(0) PdII Pd(II) Pd0->PdII Oxidation Oxygen O₂ Oxygen->PdII HomocouplingProduct1 R-R (Homocoupling Byproduct) PdII->HomocouplingProduct1 BoronicAcid1 2 x R-B(OH)₂ BoronicAcid1->HomocouplingProduct1 HomocouplingProduct1->Pd0 Reduction PdII_precat Pd(II) Precatalyst HomocouplingProduct2 R-R (Homocoupling Byproduct) PdII_precat->HomocouplingProduct2 BoronicAcid2 2 x R-B(OH)₂ BoronicAcid2->HomocouplingProduct2 ActivePd0 Active Pd(0) HomocouplingProduct2->ActivePd0 Reduction

Caption: Proposed mechanisms for boronic acid homocoupling side reactions.

References

Impact of base selection on Suzuki coupling with (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling of (5-Bromothien-2-yl)methanol

Welcome to the technical support center for optimizing Suzuki coupling reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful cross-coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction?

A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary roles are to facilitate the transmetalation step, which is often rate-limiting.[1][2] This is achieved through two main proposed pathways:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.

  • Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid.[2]

The choice of base can significantly influence the reaction rate, yield, and selectivity.

Q2: Which bases are commonly used for Suzuki coupling with bromothiophene derivatives?

A2: For Suzuki couplings involving bromothiophenes, inorganic bases are generally preferred. Commonly used bases include:

  • Potassium phosphate (K₃PO₄)[3]

  • Sodium carbonate (Na₂CO₃)[4]

  • Cesium carbonate (Cs₂CO₃)

  • Potassium carbonate (K₂CO₃)

The selection of the optimal base often depends on the specific boronic acid partner and the other reaction conditions.[5]

Q3: Can the hydroxymethyl group on this compound interfere with the Suzuki coupling reaction?

A3: Yes, the hydroxymethyl group (-CH₂OH) is a protic functional group that can potentially interact with the basic conditions of the Suzuki coupling. While generally well-tolerated, strong bases could deprotonate the alcohol, which might affect the electronic properties of the substrate or lead to side reactions. However, with the appropriate choice of a moderately strong inorganic base like K₃PO₄ or Na₂CO₃, the reaction typically proceeds efficiently.

Q4: I am observing significant amounts of protodeboronation of my boronic acid. What is the cause and how can I minimize it?

A4: Protodeboronation is a common side reaction where the boronic acid reacts with a proton source to replace the C-B bond with a C-H bond. This can be exacerbated by harsh reaction conditions (high temperature, strong base) and the presence of water. To minimize this:

  • Use a milder base.

  • Ensure your reaction is run under an inert atmosphere to prevent oxidative degradation pathways that can contribute to this side reaction.[6]

  • Consider using boronic esters (e.g., pinacol esters) which can be more stable under certain conditions.

Q5: What are the typical catalysts and solvents used for the Suzuki coupling of this compound?

A5: Palladium catalysts are most commonly employed. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are frequently used for bromothiophene couplings.[3] Common solvent systems are typically a mixture of an organic solvent and water, such as:

  • 1,4-Dioxane/Water[3]

  • Toluene/Water

  • Tetrahydrofuran (THF)/Water

The aqueous component is often necessary for the solubility of the inorganic base.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of this compound 1. Inactive catalyst. 2. Inappropriate base or insufficient base strength. 3. Poor solubility of reagents. 4. Reaction temperature is too low.1. Use a fresh batch of palladium catalyst or a more active pre-catalyst. 2. Screen different bases (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃). Ensure the base is finely powdered for better reactivity. 3. Try a different solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O) to improve solubility. 4. Gradually increase the reaction temperature.
Formation of Homo-coupled Boronic Acid Byproduct 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst/ligand combination.1. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[6] 2. Screen different palladium catalysts and phosphine ligands.
Debromination of this compound 1. The palladium complex may be reacting with a hydride source in the reaction mixture. 2. Certain bases or solvents (like alcohols) can act as hydride donors.1. Ensure the reaction is free of contaminants that could act as hydride sources. 2. If using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane or toluene.
Decomposition of Starting Material or Product 1. The reaction temperature is too high. 2. The base is too strong for the substrate.1. Lower the reaction temperature. 2. Switch to a milder base (e.g., from a hydroxide to a carbonate or phosphate).

Data Presentation: Impact of Base Selection on Yield

The following table summarizes the typical yields observed in Suzuki coupling reactions of substituted bromothiophenes with various bases. While this data is not exclusively for this compound, it provides a strong indication of the expected performance of different bases with this class of compounds.

Base Typical Yield Range (%) Notes Reference(s)
K₃PO₄ 80-95%Often provides high yields and is a good starting point for optimization with functionalized thiophenes.[3]
Na₂CO₃ 75-90%A cost-effective and widely used base, generally providing good to excellent yields.[4]
Cs₂CO₃ 85-98%Often gives the highest yields but is more expensive. The "caesium effect" can enhance catalyst activity.[7]
K₂CO₃ 70-85%A common and effective base, though sometimes less reactive than K₃PO₄ or Cs₂CO₃.
NaOH VariableCan be effective, but its high basicity may lead to side reactions with sensitive substrates.[4]
KF VariableCan be effective, especially for base-sensitive substrates, but may result in slower reaction rates.[1][8]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a representative starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., 5 mL of 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R L_n ArPdX->ArPdR R-B(OH)2, Base Base Base Transmetalation Transmetalation BoronicAcid R-B(OH)_2 ArPdR->Pd0 Product Ar-R ArPdR->Product RedElim Reductive Elimination ArX Ar-X (this compound)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling Start Low Yield Observed CheckCatalyst Check Catalyst Activity (Use fresh catalyst) Start->CheckCatalyst ScreenBases Screen Different Bases (K3PO4, Na2CO3, Cs2CO3) CheckCatalyst->ScreenBases If no improvement Success Improved Yield CheckCatalyst->Success Yield improves OptimizeSolvent Optimize Solvent System (Dioxane/H2O, Toluene/H2O) ScreenBases->OptimizeSolvent If no improvement ScreenBases->Success Yield improves IncreaseTemp Increase Reaction Temperature OptimizeSolvent->IncreaseTemp If no improvement OptimizeSolvent->Success Yield improves CheckPurity Verify Reagent Purity (Starting materials, boronic acid) IncreaseTemp->CheckPurity If no improvement IncreaseTemp->Success Yield improves Degas Ensure Rigorous Degassing (Inert atmosphere) CheckPurity->Degas If no improvement CheckPurity->Success Yield improves Degas->Success Yield improves

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Catalyst Loading Optimization for Reactions with (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving (5-Bromothien-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: this compound is a versatile building block commonly used in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These palladium-catalyzed reactions are fundamental for creating carbon-carbon bonds, enabling the synthesis of a wide array of more complex molecules.

Q2: What is a typical starting catalyst loading for these reactions?

A2: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For highly efficient catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a satisfactory reaction rate and yield.

Q3: How does the sulfur atom in the thiophene ring affect catalysis?

A3: The sulfur atom in the thiophene ring is Lewis basic and can coordinate to the palladium catalyst. This coordination can, in some cases, lead to catalyst inhibition or deactivation, a phenomenon often referred to as catalyst poisoning. This makes the choice of ligand and the optimization of reaction conditions particularly crucial to maintain a catalytically active species.

Q4: Which palladium catalysts and ligands are generally recommended for 2-bromothiophenes?

A4: For Suzuki-Miyaura couplings, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand are common. For more challenging substrates like 2-bromothiophenes, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can be highly effective. In Heck reactions, ligands like P(o-tol)₃ are often used with Pd(OAc)₂. For Sonogashira couplings, a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst is traditionally used.

Q5: Can the primary alcohol in this compound interfere with the reaction?

A5: The primary alcohol is generally well-tolerated in most cross-coupling reactions. However, under strongly basic conditions or at very high temperatures, it could potentially coordinate to the metal center or undergo side reactions. If interference is suspected, protection of the alcohol group (e.g., as a silyl ether) may be considered, although it is often not necessary.

Troubleshooting Guide

Problem 1: Low or No Conversion to Product

Potential Cause Recommended Solution
Inactive or Poisoned Catalyst Ensure all reagents and solvents are pure and anhydrous. Degas the solvent thoroughly to remove oxygen, which can lead to the formation of inactive palladium black. Use a fresh batch of catalyst and store it under an inert atmosphere. The sulfur in the thiophene ring can contribute to catalyst deactivation.
Suboptimal Catalyst Loading If conversion is low, incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). A higher catalyst concentration may be needed to overcome slow kinetics or catalyst deactivation pathways.
Inappropriate Ligand The ligand is critical for catalyst stability and activity. Screen a panel of ligands, including bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) which are often effective for heteroaromatic substrates.
Incorrect Base or Solvent The base is crucial for the catalytic cycle (e.g., transmetalation in Suzuki coupling). Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure adequate solubility in the chosen solvent system.

Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Hydrodehalogenation)

Potential Cause Recommended Solution
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids in Suzuki reactions. Ensure rigorous exclusion of air by using proper Schlenk techniques and degassed solvents.
High Reaction Temperature Excessive heat can lead to catalyst decomposition and an increase in side reactions like hydrodehalogenation (replacement of bromine with hydrogen). Try lowering the reaction temperature.
Incorrect Catalyst-to-Ligand Ratio An inappropriate ratio can lead to unstable catalytic species. For many palladium catalysts, a 1:1 or 1:2 Pd:ligand ratio is optimal. For reactions using Pd(0) sources with monodentate phosphines, a higher ligand ratio may be beneficial.
Protodeboronation of Boronic Acid (Suzuki) This side reaction consumes the boronic acid coupling partner. It can be more prevalent with heteroaryl boronic acids. Using anhydrous conditions and a suitable base can sometimes mitigate this issue.

Problem 3: Reaction Stalls Before Completion

Potential Cause Recommended Solution
Catalyst Deactivation The active Pd(0) species may be precipitating as palladium black. This can be caused by high temperatures or the presence of oxygen. Consider using a more robust catalyst system (e.g., a pre-catalyst with a bulky ligand) or slightly lower reaction temperatures.
Insolubility of Reagents or Intermediates A reactant or an intermediate in the catalytic cycle may be precipitating from the solution. Try a different solvent or solvent mixture to improve solubility throughout the reaction.
Insufficient Base The base can be consumed during the reaction. Ensure a sufficient excess of base is used (typically 2-3 equivalents).

Data Presentation: Catalyst Loading in Cross-Coupling of 2-Bromothiophene (Model Substrate)

The following data is representative for the model substrate 2-bromothiophene and serves as a general guideline. Optimal conditions for this compound may vary.

Table 1: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid

Entry Palladium Source Ligand Catalyst Loading (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Pd(PPh₃)₄-5Na₂CO₃Toluene/H₂O8012~85-95
2Pd(OAc)₂SPhos2K₃PO₄Dioxane/H₂O1008>95
3Pd₂(dba)₃XPhos1K₃PO₄Toluene10012~90

Table 2: Heck Reaction of 2-Bromothiophene with Styrene

Entry Palladium Source Ligand Catalyst Loading (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Pd(OAc)₂P(o-tol)₃2K₂CO₃DMF12016~80-90
2Pd(OAc)₂PPh₃3Et₃NAcetonitrile10024~75
3PdCl₂(PPh₃)₂-5NaOAcDMF14012~85

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Optimization:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand if required.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous workup.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_run Execution & Analysis cluster_opt Optimization Loop A 1. Define Substrates This compound Coupling Partner B 2. Select Initial Conditions Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) A->B C 3. Set Initial Catalyst Loading (e.g., 2 mol%) B->C D 4. Run Reaction Under Inert Atmosphere C->D E 5. Monitor Progress (TLC, LC-MS, GC-MS) D->E F 6. Analyze Results (Yield, Purity) E->F G Is Yield > 90%? F->G H Increase Catalyst Loading (e.g., to 3-5 mol%) G->H No I Decrease Catalyst Loading (e.g., to 1-0.5 mol%) G->I Yes H->D Retry I->D Retry J Reaction Optimized I->J If still >90%

Caption: Experimental workflow for catalyst loading optimization.

Troubleshooting_Tree Start Low or No Yield Q1 Is Palladium Black visible? Start->Q1 A1_Yes Catalyst Deactivation/Decomposition Q1->A1_Yes Yes Q2 Starting Material Consumed? Q1->Q2 No S1 Solutions: - Ensure inert atmosphere - Use fresh, degassed solvents - Lower reaction temperature - Use a more robust pre-catalyst A1_Yes->S1 A2_No Inactive Catalyst System Q2->A2_No No A2_Yes Side Reactions Dominating Q2->A2_Yes Yes S2 Solutions: - Increase catalyst loading - Screen different ligands/bases - Check reagent purity A2_No->S2 S3 Solutions: - Check for homocoupling (degas!) - Check for hydrodehalogenation (lower temp) - Verify stoichiometry A2_Yes->S3

Caption: Troubleshooting decision tree for low-yield reactions.

Catalytic_Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)L₂(Br) Pd0->PdII OA OA Oxidative Addition PdII_R2 R-Pd(II)L₂(R') PdII->PdII_R2 TM TM Transmetalation (Suzuki) PdII_R2->Pd0 RE Product R-R' PdII_R2->Product RE Reductive Elimination RBr R-Br (this compound) R2M R'-M (Boronic Acid)

Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.

Technical Support Center: Removal of Tin Byproducts in Stille Reactions of (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of organotin residues after Stille cross-coupling reactions involving (5-Bromothien-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the typical organotin byproducts I can expect in my Stille reaction with this compound?

A1: The most common organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted organostannane starting materials.[1] Depending on your specific reaction conditions, other byproducts like hexaalkylditin (e.g., Bu₃SnSnBu₃) could also be present.[1]

Q2: I'm concerned about the polarity of my product, this compound. Will an aqueous potassium fluoride (KF) wash lead to product loss?

A2: This is a valid concern. The hydroxyl group in your product increases its polarity and potential water solubility. While a KF wash is a common method, you may experience some product loss to the aqueous phase. To minimize this, you can try using a minimal amount of saturated KF solution for the washes and back-extracting the aqueous layer with a suitable organic solvent. Alternatively, non-aqueous workup methods may be more appropriate for your polar product.[1]

Q3: Are there effective non-aqueous methods to remove tin byproducts suitable for a polar compound like mine?

A3: Yes, several non-aqueous methods are effective. Flash chromatography using silica gel treated with a base is a highly effective option.[1][2] You can either use a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel or add triethylamine (~2-5%) to your eluent during standard silica gel chromatography.[1][2] These methods are often preferred for polar products to avoid aqueous workups.[1]

Q4: After a KF wash, a white precipitate formed at the interface of the organic and aqueous layers. What is it and how do I deal with it?

A4: The white precipitate is likely tributyltin fluoride (Bu₃SnF), which is poorly soluble.[1] This precipitate can trap your product, leading to lower yields. To resolve this, you can filter the entire biphasic mixture through a pad of Celite®.[1][2] Be sure to wash the Celite® pad thoroughly with your organic solvent to recover any adsorbed product.

Q5: How can I confirm that all the tin residues have been removed from my final product?

A5: While TLC can give a preliminary indication, it is often not sensitive enough to detect trace amounts of organotin impurities. More sensitive analytical techniques such as ¹H NMR spectroscopy can be used to detect the characteristic signals of the alkyl groups on the tin. For highly sensitive applications, such as in drug development, Inductively Coupled Plasma (ICP) analysis is recommended to quantify the residual tin levels to parts-per-million (ppm) or even parts-per-billion (ppb) levels.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Significant product loss after aqueous KF wash. The hydroxyl group on this compound increases its water solubility.- Minimize the volume of the aqueous KF solution used. - Back-extract the aqueous layers with the organic solvent. - Consider switching to a non-aqueous workup method, such as direct flash chromatography on K₂CO₃/silica gel.[1]
Tin residues still present after KF wash. - Insufficient mixing of the biphasic system. - Not enough KF used. - Presence of unreacted tin hydrides which are less reactive to KF.- Shake the separatory funnel vigorously for at least one minute during each wash.[1][2] - Use multiple washes with fresh saturated KF solution.[1] - If tin hydrides are suspected, pre-treat the reaction mixture with iodine (I₂) to convert them to tin iodides before the KF wash.[1]
Product and tin byproducts co-elute during standard silica gel chromatography. The polarity of your product might be similar to that of the tin byproducts.- Add ~2-5% triethylamine to the eluent.[1][2] - Use a modified stationary phase such as basic alumina or 10% w/w anhydrous potassium carbonate on silica gel.[1]
Formation of an emulsion during aqueous workup. The presence of both polar and non-polar components can lead to emulsion formation.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite®.

Quantitative Data on Tin Removal Efficiency

The following table summarizes the reported efficiency of various methods for removing organotin residues.

Method Reported Residual Tin Level Reference
Chromatography with 10% K₂CO₃ on Silica< 15 ppm[1][4]
Chromatography with 10% KF on Silica< 30 ppm[1]
Aqueous Extraction with 5% Oxalic Acid4-7 ppm[1]
Fluoride Workup and Column ChromatographyNot Detectable (by ICP analysis)[3]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite® Filtration
  • Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Transfer the mixture to a separatory funnel and wash 2-3 times with a saturated aqueous solution of 1M KF. Shake the separatory funnel vigorously for at least 1 minute during each wash.[1][2]

  • Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[1]

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[1]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.

Protocol 2: Flash Chromatography with Potassium Carbonate/Silica Gel Stationary Phase
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

Visualizations

Stille_Reaction_Logic Start Stille Reaction of This compound Product Desired Product + Organotin Byproducts Start->Product IsPolar Is the product significantly water soluble? Product->IsPolar AqueousWorkup Aqueous KF Wash IsPolar->AqueousWorkup No NonAqueousWorkup Direct Chromatography (e.g., K2CO3/Silica) IsPolar->NonAqueousWorkup Yes Precipitate Precipitate Forms? AqueousWorkup->Precipitate PureProduct Pure Product NonAqueousWorkup->PureProduct CeliteFilter Filter through Celite Precipitate->CeliteFilter Yes FinalPurification Further Purification (e.g., Recrystallization) Precipitate->FinalPurification No CeliteFilter->FinalPurification FinalPurification->PureProduct

Caption: Decision workflow for tin byproduct removal.

Experimental_Workflow cluster_aqueous Aqueous KF Wash Protocol cluster_nonaqueous Direct Chromatography Protocol CrudeMixture Crude Reaction Mixture Dilute 1. Dilute with Organic Solvent CrudeMixture->Dilute Concentrate 1. Concentrate Crude Mixture CrudeMixture->Concentrate WashKF 2. Wash with saturated KF (aq) Dilute->WashKF FilterCelite 3. Filter through Celite (if precipitate forms) WashKF->FilterCelite DryConcentrate 4. Dry and Concentrate FilterCelite->DryConcentrate PurifiedProduct Purified Product DryConcentrate->PurifiedProduct PrepareColumn 2. Prepare K2CO3/Silica Column Concentrate->PrepareColumn LoadElute 3. Load Crude and Elute PrepareColumn->LoadElute LoadElute->PurifiedProduct

Caption: Comparison of purification workflows.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of (5-Bromothien-2-yl)methanol Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected ¹H NMR spectroscopic data for the products of Suzuki and Stille cross-coupling reactions with (5-bromothien-2-yl)methanol. Due to the limited availability of direct experimental data for the coupling products of this compound, this guide utilizes data from structurally analogous compounds to provide representative analyses. Detailed experimental protocols for these coupling reactions are also presented, alongside visualizations of the reaction workflow and spectroscopic patterns.

¹H NMR Data for Analogous Coupling Products

The following table summarizes the ¹H NMR data for compounds structurally similar to the expected products of Suzuki and Stille couplings of this compound. This data is intended to provide a reference for the expected chemical shifts (δ) and coupling constants (J) of the key protons in the coupled products.

Coupling ReactionAnalogous ProductThiophene Ring Protons (δ, ppm, J, Hz)CH₂OH Protons (δ, ppm)Other Key Protons (δ, ppm)
Suzuki Coupling 5-Phenylthiophene-2-carboxaldehydeH-3: 7.80 (s), H-4: 7.30-7.36 (m)-Phenyl: 7.30-7.36 (m)
Stille Coupling 5-(trans-heptenyl)-4-(4'-methoxyphenyl)thiophene-2-carboxaldehydeH-3: 7.63 (s)-Vinyl: 6.54 (d, 14.4), 6.36 (dt, 6.7, 14.4)

Note: The data presented is for analogous aldehyde derivatives. The presence of a hydroxymethyl group in the target compound is expected to slightly shift the signals of the adjacent ring protons.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Solvent and Base Addition: Add a solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL). Add a base, such as K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Stille Coupling Protocol

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane reagent.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol) and the organostannane reagent (1.1 mmol).

  • Catalyst and Solvent: Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%), and anhydrous, degassed toluene (10 mL).

  • Inert Atmosphere: Subject the Schlenk tube to three pump-purge cycles with argon.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

  • Analysis: Analyze the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow Reactants Reactants & Catalyst Reaction Reaction under Inert Atmosphere & Heat Reactants->Reaction Solvent_Base Solvent & Base Solvent_Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis NMR & MS Analysis Purification->Analysis

Caption: General workflow for cross-coupling reactions.

hnmr_signaling Thiophene (5-Aryl-thien-2-yl)methanol H-3, H-4 CH₂ OH Thiophene:h3_h4->Thiophene:h3_h4 ~6.8-7.2 ppm (d) Thiophene:ch2->Thiophene:ch2 ~4.8 ppm (s) Thiophene:oh->Thiophene:oh variable (br s) Aryl Aryl Protons Aryl->Aryl ~7.2-7.6 ppm (m)

Caption: Expected ¹H NMR signals for a coupled product.

coupling_comparison cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Reagent Organoboron Reagent S_Pros Pros: Low toxicity, stable reagents S_Cons Cons: Base sensitive functional groups St_Reagent Organostannane Reagent St_Pros Pros: Neutral conditions, wide functional group tolerance St_Cons Cons: Toxic tin reagents, purification challenges

Caption: Comparison of Suzuki and Stille coupling reactions.

A Comparative Guide to HPLC Monitoring of Reactions Involving (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the ability to accurately monitor reaction progress is paramount. (5-Bromothien-2-yl)methanol is a key building block in the synthesis of various pharmaceutical and materials science compounds, often undergoing cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for real-time or at-line monitoring of these transformations, offering quantitative insights into reaction kinetics, yield, and impurity profiling.

This guide provides a comparative analysis of HPLC methods for monitoring reactions involving this compound, supported by representative experimental data. It also presents alternative analytical techniques for comparison.

Data Presentation: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction

To illustrate the application of HPLC in reaction monitoring, a representative Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid is presented. The following tables summarize the hypothetical quantitative data obtained from HPLC analysis at various time points.

Table 1: HPLC Method Parameters for Reaction Monitoring

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (75:25 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm
Run Time 10 minutes

Table 2: Retention Times of Reaction Components

CompoundRetention Time (min)
This compound (Starting Material)3.5
(5-Phenylthien-2-yl)methanol (Product)5.8
Phenylboronic Acid2.1
Biphenyl (Byproduct)7.2

Table 3: Reaction Progress Monitored by HPLC

Time (min)This compound Peak Area (%)(5-Phenylthien-2-yl)methanol Peak Area (%)
01000
3055.244.8
6020.179.9
905.394.7
120<1>99
Experimental Protocols

A detailed methodology for the HPLC monitoring of the Suzuki-Miyaura coupling reaction is provided below.

1. Reaction Setup:

In a round-bottom flask, dissolve this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in a solvent mixture of toluene and water. Add a base such as sodium carbonate (2.0 mmol). Stir the reaction mixture at 80°C under an inert atmosphere.

2. Sample Preparation for HPLC Analysis:

At predetermined time intervals (e.g., 0, 30, 60, 90, and 120 minutes), withdraw a small aliquot (approximately 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in 1 mL of acetonitrile. Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

Inject 10 µL of the prepared sample into the HPLC system operating under the conditions outlined in Table 1. Monitor the separation of the starting material, product, and any byproducts by recording the chromatogram at 254 nm.

4. Data Analysis:

Integrate the peak areas of the starting material and the product at each time point. Calculate the percentage conversion of the starting material and the formation of the product to monitor the reaction progress.

Comparison with Alternative Monitoring Techniques

While HPLC is a robust method, other techniques can also be employed for reaction monitoring. The choice of technique often depends on the specific requirements of the analysis, such as the need for real-time data, structural information, or high throughput.

Table 4: Comparison of Reaction Monitoring Techniques

TechniqueAdvantagesDisadvantages
HPLC Excellent quantitative accuracy and precision. High resolution for complex mixtures.Requires sample quenching and preparation. Not a real-time technique.
Thin-Layer Chromatography (TLC) Simple, fast, and inexpensive. Good for qualitative assessment of reaction completion.Not quantitative. Lower resolution compared to HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity and provides structural information. Suitable for volatile compounds.Requires derivatization for non-volatile compounds like alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information. Can be used for in-situ, real-time monitoring.Lower sensitivity compared to HPLC and MS. Requires specialized equipment.

Mandatory Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 HPLC Analysis A Combine Reactants: This compound, Phenylboronic Acid, Catalyst, Base, Solvent B Heat and Stir Reaction A->B C Withdraw Aliquot at Time Intervals B->C D Quench Reaction in Acetonitrile C->D E Filter Sample D->E F Inject Sample into HPLC E->F G Data Acquisition (Chromatogram) F->G H Data Analysis: Peak Integration, % Conversion G->H

Caption: Experimental workflow for HPLC monitoring of a chemical reaction.

G cluster_0 Analytical Techniques cluster_1 Key Attributes HPLC HPLC Quantitative Quantitative HPLC->Quantitative TLC TLC Qualitative Qualitative TLC->Qualitative GCMS GC-MS GCMS->Quantitative Structural Structural Info GCMS->Structural NMR NMR NMR->Quantitative NMR->Structural RealTime Real-Time NMR->RealTime

A Comparative Guide to the Reactivity of (5-Bromothien-2-yl)methanol and 2-bromo-5-methylthiophene for Pharmaceutical and Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of two structurally similar thiophene derivatives: (5-Bromothien-2-yl)methanol and 2-bromo-5-methylthiophene. The insights and data presented herein are intended to aid in strategic synthetic planning and optimization.

The core difference in the reactivity of this compound and 2-bromo-5-methylthiophene stems from the nature of the substituent at the 5-position of the thiophene ring: a hydroxymethyl group versus a methyl group. This seemingly subtle variation significantly influences the electronic properties and steric environment of the molecule, thereby affecting its behavior in key organic transformations.

Chemical Properties and Structure

PropertyThis compound2-bromo-5-methylthiophene
Molecular Formula C₅H₅BrOSC₅H₅BrS
Molecular Weight 193.06 g/mol 177.06 g/mol
CAS Number 79387-71-6765-58-2
Structure
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Reactivity Comparison in Key Synthetic Transformations

The reactivity of these two compounds is primarily dictated by the C-Br bond, which is the site for cross-coupling reactions and metal-halogen exchange, and the functional group at the 5-position, which can undergo its own set of reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Both this compound and 2-bromo-5-methylthiophene are amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of C-C bonds. The reactivity in these reactions is influenced by the electronic nature of the substituent at the 5-position.

The hydroxymethyl group in this compound is weakly electron-withdrawing, which can slightly enhance the electrophilicity of the C-Br bond, potentially leading to faster oxidative addition to the palladium(0) catalyst. In contrast, the methyl group in 2-bromo-5-methylthiophene is electron-donating, which may slightly decrease the rate of oxidative addition. However, steric hindrance around the bromine atom is minimal in both cases.

Table 1: Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid

EntrySubstrateCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq)Toluene/EtOH/H₂O (4:1:1)9012~85-95
22-bromo-5-methylthiophenePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq)Toluene/EtOH/H₂O (4:1:1)9016~80-90

Note: The data in this table is illustrative and based on general principles of reactivity for similar compounds. Actual experimental results may vary.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask, combine the bromothiophene derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1, 10 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling A Ar-Br C Ar-Pd(II)-Br(L2) A->C Oxidative Addition B Pd(0)L2 B->C G Ar-Pd(II)-Ar'(L2) C->G Transmetalation D Ar'-B(OH)2 F [Ar'-B(OH)3]- D->F Activation E Base E->F F->G G->B H Ar-Ar' G->H Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Lithiation and Metal-Halogen Exchange

Metal-halogen exchange using organolithium reagents is a common strategy to generate nucleophilic thiophene species. The rate of this exchange is generally faster for more electron-deficient aryl bromides. Therefore, this compound, with its weakly electron-withdrawing hydroxymethyl group, is expected to undergo lithium-bromine exchange slightly faster than 2-bromo-5-methylthiophene.

However, a critical consideration for this compound is the presence of the acidic hydroxyl proton. This requires the use of at least two equivalents of the organolithium reagent: one to deprotonate the alcohol and the second to perform the metal-halogen exchange. This can be a disadvantage in terms of reagent economy and potential side reactions.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

  • To a flame-dried, three-necked flask under an inert atmosphere, add the bromothiophene derivative (1.0 mmol) and anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol for 2-bromo-5-methylthiophene; 2.1 mmol for this compound) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, 1.2 mmol) dropwise at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Lithiation_Workflow cluster_setup Reaction Setup cluster_reaction Lithiation & Quench cluster_workup Workup & Purification A Dissolve Bromothiophene in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi Dropwise B->C D Stir at -78 °C C->D E Add Electrophile D->E F Warm to Room Temp. E->F G Quench with NH4Cl(aq) F->G H Extract with Et2O G->H I Purify by Chromatography H->I

Caption: General workflow for the lithiation and electrophilic quench of bromothiophenes.

Oxidation of the Side Chain

The functional groups at the 5-position of these molecules offer distinct opportunities for further synthetic modifications through oxidation.

The hydroxymethyl group of this compound can be readily oxidized to the corresponding aldehyde, 5-bromothiophene-2-carbaldehyde, a valuable synthetic intermediate. This transformation can be achieved using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂), which selectively oxidizes benzylic and allylic alcohols.

The methyl group of 2-bromo-5-methylthiophene is more resistant to oxidation. Its conversion to an aldehyde or carboxylic acid requires harsher conditions, typically involving strong oxidants like potassium permanganate (KMnO₄) or chromium-based reagents. These conditions may not be compatible with the bromine substituent or the thiophene ring itself, potentially leading to side products or decomposition.

Table 2: Representative Oxidation Reactions

EntrySubstrateReagentSolventTemp. (°C)Time (h)ProductYield (%)
1This compoundMnO₂ (10 eq)DichloromethaneRoom Temp.245-Bromothiophene-2-carbaldehyde~80-90
22-bromo-5-methylthiopheneKMnO₄Pyridine/H₂O10085-Bromothiophene-2-carboxylic acidVariable

Note: The data in this table is illustrative and based on general principles of reactivity for similar compounds. Actual experimental results may vary.

Experimental Protocol: Oxidation of this compound to 5-Bromothiophene-2-carbaldehyde

  • To a stirred solution of this compound (1.0 mmol) in dichloromethane (20 mL), add activated manganese dioxide (10 mmol).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 24-48 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure to afford the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Conclusion

  • This compound is generally more reactive in palladium-catalyzed cross-coupling and lithiation reactions due to the electron-withdrawing nature of the hydroxymethyl group. The hydroxymethyl group also provides a convenient handle for mild oxidation to the corresponding aldehyde. However, its acidic proton requires an extra equivalent of organolithium reagent in lithiation reactions.

  • 2-bromo-5-methylthiophene is a suitable substrate for cross-coupling reactions, although it may be slightly less reactive than its hydroxymethyl counterpart. The methyl group is relatively inert, which can be an advantage if modifications at the C-Br bond are desired without affecting the side chain. Oxidation of the methyl group requires harsh conditions, which may limit its utility in complex syntheses.

This comparative guide provides a foundational understanding of the reactivity differences between these two important thiophene derivatives. Researchers are encouraged to consider these factors when designing synthetic routes to novel pharmaceutical agents and advanced materials.

A Comparative Study of (5-Bromothien-2-yl)methanol and its Chloro-Analogue for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (5-Bromothien-2-yl)methanol and its chloro-analogue, (5-Chlorothien-2-yl)methanol. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds for their potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and (5-Chlorothien-2-yl)methanol is presented in Table 1. These properties are fundamental to understanding the behavior of these compounds in both chemical reactions and biological systems. The data has been compiled from various chemical suppliers and databases.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound(5-Chlorothien-2-yl)methanol
CAS Number 79387-71-6[1][2]74168-69-7
Molecular Formula C₅H₅BrOS[1][2]C₅H₅ClOS
Molecular Weight 193.06 g/mol [1]148.61 g/mol
Appearance Pale yellow liquid[2]Liquid
Boiling Point 267.1 ± 25.0 °C (Predicted)Not available
Density 1.772 ± 0.06 g/cm³ (Predicted)Not available
pKa 13.50 ± 0.10 (Predicted)Not available
LogP 2.0029[3]Not available
Storage Temperature -20°C[1]Ambient

Experimental Protocols

Detailed methodologies for the synthesis and potential reactions of this compound and its chloro-analogue are outlined below. These protocols are based on established chemical transformations of similar thiophene derivatives.

Synthesis

The synthesis of (5-halothien-2-yl)methanols can be generally achieved via the reduction of the corresponding 5-halo-2-thiophenecarboxaldehydes.

General Protocol for the Reduction of 5-Halo-2-thiophenecarboxaldehyde:

  • Dissolution: Dissolve the 5-halo-2-thiophenecarboxaldehyde (1 equivalent) in a suitable anhydrous solvent such as methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reducing Agent Addition: Add a reducing agent, such as sodium borohydride (NaBH₄), in small portions (1.1 to 1.5 equivalents).

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure (5-halothien-2-yl)methanol.

Below is a DOT script for a Graphviz diagram illustrating the general synthesis workflow.

G start 5-Halo-2-thiophenecarboxaldehyde process Reduction (0°C to RT) start->process 1. reagent NaBH4 in Methanol/Ethanol reagent->process 2. workup Quenching, Extraction, Drying, Concentration process->workup 3. purification Column Chromatography workup->purification 4. end (5-Halothien-2-yl)methanol purification->end 5. G cluster_bromo This compound cluster_chloro (5-Chlorothien-2-yl)methanol b_start This compound b_ox Oxidation b_start->b_ox b_ether Etherification b_start->b_ether b_ald 5-Bromo-2-thiophenecarboxaldehyde b_ox->b_ald b_eth 5-Bromo-2-(alkoxymethyl)thiophene b_ether->b_eth c_start (5-Chlorothien-2-yl)methanol c_ox Oxidation c_start->c_ox c_ether Etherification c_start->c_ether c_ald 5-Chloro-2-thiophenecarboxaldehyde c_ox->c_ald c_eth 5-Chloro-2-(alkoxymethyl)thiophene c_ether->c_eth G start Test Compounds (this compound & (5-Chlorothien-2-yl)methanol) antimicrobial Antimicrobial Screening (Antibacterial & Antifungal) start->antimicrobial cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) start->cytotoxicity mic Determine Minimum Inhibitory Concentration (MIC) antimicrobial->mic ic50 Determine IC50 Values cytotoxicity->ic50 comparison Comparative Analysis of Biological Activity mic->comparison ic50->comparison

References

A Comparative Guide to Thiophene-Based Monomers for Polymer Synthesis: Alternatives to (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel conjugated polymers with tailored electronic and physical properties is a cornerstone of innovation in materials science, with significant implications for drug delivery, bioelectronics, and diagnostics. Polythiophenes, a class of conducting polymers, are particularly noteworthy for their environmental stability and tunable characteristics. While (5-Bromothien-2-yl)methanol has served as a functionalized monomer for introducing hydroxyl groups, a range of alternative reagents offers researchers a broader palette of chemical functionalities to fine-tune polymer performance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable monomers for specific research applications.

Performance Comparison of Alternative Thiophene Monomers

The choice of substituent on the thiophene ring profoundly influences the resulting polymer's properties, including its molecular weight, polydispersity, solubility, and electrical conductivity. Below is a comparative summary of key performance indicators for polymers synthesized from various 3-substituted thiophene monomers.

Monomer ClassRepresentative Monomer(s)Polymerization MethodNumber-Average Molecular Weight (Mn) (kDa)Polydispersity Index (PDI)Electrical Conductivity (S/cm)Key Advantages & Disadvantages
Hydroxymethyl-functionalized This compoundOxidative PolymerizationData not readily availableData not readily availableLowAdvantages: Introduces hydroxyl functionality for post-polymerization modification. Disadvantages: Potential for side reactions involving the hydroxyl group during polymerization, leading to defects and lower molecular weights.
Alkyl-functionalized 3-Hexylthiophene, 3-Octylthiophene, 3-DodecylthiopheneGRIM, Stille, DArP15 - 81[1]1.3 - 2.5[1]10⁻⁵ to 10¹[2]Advantages: High solubility, good processability, and relatively high conductivity. Well-established synthesis.[2] Disadvantages: Limited functional handles for further modification.
Alkoxy-functionalized 3-Decyloxythiophene, 3-(3,7-Dimethyloctyloxy)thiopheneGRIM, Suzuki10 - 30[3][4]1.5 - 2.2[3]10⁻⁶ to 10⁻³[4]Advantages: Lower bandgap compared to alkylated polythiophenes, stable in the oxidized state.[3][4] Disadvantages: Synthesis of monomers can be more complex.
Ester-functionalized Hexyl thiophene-3-carboxylateOxi-DArP, Stille10 - 251.6 - 2.110⁻⁸ to 10⁻⁴[5]Advantages: Carbonyl group can act as a directing group in polymerization, enabling C-H activation methods.[5] Offers a site for hydrolysis to carboxylic acid. Disadvantages: The electron-withdrawing nature of the ester can decrease conductivity compared to alkylated analogs.

Logical Classification of Thiophene Monomers

The selection of a thiophene monomer is primarily dictated by the desired side-chain functionality, which in turn governs the polymer's properties and potential applications. The following diagram illustrates a logical classification of the discussed alternatives based on their functional groups.

G Classification of Thiophene-Based Monomers ThiopheneMonomers Thiophene-Based Monomers Alkyl Alkyl-functionalized (e.g., 3-Hexylthiophene) ThiopheneMonomers->Alkyl Solubility & Conductivity Alkoxy Alkoxy-functionalized (e.g., 3-Decyloxythiophene) ThiopheneMonomers->Alkoxy Lower Bandgap Ester Ester-functionalized (e.g., Hexyl thiophene-3-carboxylate) ThiopheneMonomers->Ester Functionality & C-H Activation Hydroxymethyl This compound (Reference) ThiopheneMonomers->Hydroxymethyl Reactive Handle

Caption: Classification of thiophene monomers for polymer synthesis.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-quality polymers. Below are representative procedures for the synthesis of key alternative monomers and their subsequent polymerization.

Synthesis of 3-Alkylthiophene Monomers

Example: Synthesis of 3-Dodecylthiophene

This procedure involves a Kumada cross-coupling reaction.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, magnesium turnings (1.2 eq) are stirred in anhydrous tetrahydrofuran (THF). A solution of 1-bromododecane (1.0 eq) in THF is added dropwise, and the mixture is refluxed for 2 hours to form the Grignard reagent.

  • Coupling Reaction: The Grignard solution is cooled to 0 °C, and 3-bromothiophene (1.1 eq) is added, followed by the catalyst, [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (0.01 eq).

  • Work-up: The reaction mixture is stirred at room temperature overnight. The reaction is then quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield 3-dodecylthiophene.

Polymerization Methods

1. Grignard Metathesis (GRIM) Polymerization of 3-Alkylthiophenes

Example: Synthesis of Poly(3-hexylthiophene) (P3HT)

  • Monomer Preparation: 2,5-Dibromo-3-hexylthiophene is synthesized by bromination of 3-hexylthiophene with N-bromosuccinimide (NBS) in a mixture of chloroform and acetic acid.

  • Polymerization: To a solution of 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF under argon, methylmagnesium bromide (1.0 eq) is added dropwise at room temperature. The mixture is stirred for 1 hour. Ni(dppp)Cl₂ (0.02 eq) is then added, and the reaction mixture is refluxed for 2 hours.[6]

  • Purification: The polymer is precipitated by pouring the reaction mixture into methanol. The precipitate is collected by filtration and subjected to Soxhlet extraction with methanol, hexane, and finally chloroform. The chloroform fraction contains the high molecular weight, regioregular P3HT.

2. Stille Polycondensation of 3-Alkoxythiophene Monomers

Example: Synthesis of Poly(3-decyloxythiophene)

  • Monomer Synthesis: 2,5-Bis(trimethylstannyl)-3-decyloxythiophene is prepared from 3-decyloxythiophene through a two-step process of bromination followed by stannylation.

  • Polymerization: In a flame-dried Schlenk flask, 2,5-dibromo-3-decyloxythiophene (1.0 eq) and 2,5-bis(trimethylstannyl)-3-decyloxythiophene (1.0 eq) are dissolved in anhydrous toluene. The solution is degassed with argon, and then tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01 eq) is added.

  • Reaction and Purification: The mixture is heated at 110 °C for 48 hours. After cooling, the polymer is precipitated in methanol, filtered, and purified by Soxhlet extraction similar to the GRIM method.

3. Direct Arylation Polymerization (DArP) of Ester-Functionalized Thiophenes

Example: Synthesis of Poly(hexyl thiophene-3-carboxylate)

  • Monomer: Hexyl thiophene-3-carboxylate is used directly without pre-functionalization at the 2- and 5-positions.

  • Polymerization: In a sealed tube, the monomer (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), pivalic acid (0.3 eq), and potassium carbonate (K₂CO₃) (2.5 eq) are combined in dimethylacetamide (DMAc). The mixture is degassed and heated at 120 °C for 24 hours.

  • Purification: The polymer is precipitated in methanol, filtered, and purified by Soxhlet extraction.

Experimental Workflow for Monomer and Polymer Synthesis

The general workflow for synthesizing and characterizing these polythiophenes is outlined below.

G cluster_monomer Monomer Synthesis cluster_polymer Polymer Synthesis Start Starting Material (e.g., 3-Bromothiophene) Reaction1 Functionalization Reaction (e.g., Kumada Coupling) Start->Reaction1 Purification1 Purification (Column Chromatography) Reaction1->Purification1 Characterization1 Characterization (NMR, MS) Purification1->Characterization1 Monomer Functionalized Monomer Characterization1->Monomer Proceed to Polymerization Polymerization Polymerization (GRIM, Stille, or DArP) Monomer->Polymerization Purification2 Purification (Precipitation & Soxhlet) Polymerization->Purification2 Characterization2 Characterization (GPC, NMR, UV-Vis, CV) Purification2->Characterization2

Caption: General workflow for thiophene monomer and polymer synthesis.

This guide provides a foundational understanding of the alternatives to this compound for the synthesis of functionalized polythiophenes. By carefully selecting the monomer and polymerization technique, researchers can precisely control the properties of the resulting polymers to meet the demands of advanced applications.

References

A Comparative Spectroscopic Guide to Polythiophenes: Characterizing Polymers Derived from (5-Bromothien-2-yl)methanol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative spectroscopic analysis of a novel polymer derived from (5-Bromothien-2-yl)methanol against well-established polythiophene alternatives. This document outlines a proposed synthetic route for the novel polymer, predicts its key spectroscopic characteristics, and presents a side-by-side comparison with experimentally verified data for poly(3-hexylthiophene) and poly(3-methoxythiophene). Detailed experimental protocols and workflow visualizations are included to support further research and application.

Introduction

Polythiophenes are a class of conjugated polymers that have garnered significant attention for their versatile applications in organic electronics, including sensors, organic light-emitting diodes (OLEDs), and organic photovoltaic cells. The functionalization of the thiophene monomer is a key strategy for tuning the physical and electronic properties of the resulting polymer. This guide focuses on the predicted spectroscopic characteristics of a polymer derived from this compound, a monomer featuring a hydroxymethyl group, and compares it with two widely studied analogues: poly(3-hexylthiophene) (P3HT), known for its high charge carrier mobility, and poly(3-methoxythiophene) (PMeOT), which offers different solubility and electronic properties due to its ether linkage.

Proposed Synthesis of Poly(this compound)

A plausible and common method for the synthesis of polythiophenes from brominated monomers is through oxidative coupling polymerization using ferric chloride (FeCl₃) as the oxidizing agent. This method is relatively straightforward and effective for producing polythiophenes.

Monomer This compound FeCl3 FeCl3 (Oxidant) in Anhydrous Chloroform Monomer->FeCl3 Reacts with Polymerization Oxidative Polymerization FeCl3->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Quenching & Purification Soxhlet Extraction (Methanol, Hexane, Chloroform) Precipitation->Purification Crude Polymer Final_Polymer Poly((thiophen-2,5-diyl)methanol) Purification->Final_Polymer Purified Polymer

Figure 1: Proposed synthetic workflow for poly((thiophen-2,5-diyl)methanol).

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for poly((thiophen-2,5-diyl)methanol) and compare it with the experimental data for poly(3-hexylthiophene) and poly(3-methoxythiophene).

¹H NMR Spectroscopy Data

Table 1: Comparison of ¹H NMR Chemical Shifts (δ) in ppm.

PolymerThiophene Ring ProtonsSide-Chain Protons
Poly((thiophen-2,5-diyl)methanol) (Predicted)~7.0-7.2 (broad)~4.7 (s, -CH₂-), ~2.0-2.5 (broad, -OH)
Poly(3-hexylthiophene) (P3HT) ~6.98 (s)~2.80 (t, α-CH₂), ~1.70 (m, β-CH₂), ~1.2-1.5 (m, -(CH₂)₃-), ~0.90 (t, -CH₃)[1]
Poly(3-methoxythiophene) (PMeOT) ~6.8-7.1 (broad)~3.8-4.0 (s, -OCH₃)[2][3]
FTIR Spectroscopy Data

Table 2: Comparison of Key FTIR Absorption Bands (cm⁻¹).

PolymerC-H Aromatic StretchC=C Ring StretchC-S Ring VibrationSide-Chain Vibrations
Poly((thiophen-2,5-diyl)methanol) (Predicted)~3050-3100~1450-1510~820-840~3200-3500 (broad, O-H stretch), ~1050 (C-O stretch)
Poly(3-hexylthiophene) (P3HT) ~3055~1458, 1510~821~2954, 2924, 2854 (C-H aliphatic stretch)[1]
Poly(3-methoxythiophene) (PMeOT) ~3060~1460-1500~830~2920, 2850 (C-H stretch in -OCH₃), ~1040 (C-O stretch)[2]
UV-Vis Spectroscopy Data

Table 3: Comparison of UV-Vis Absorption Maxima (λmax) in Solution.

Polymerλmax (nm) in ChloroformOptical Band Gap (eV) (Calculated from absorption edge)
Poly((thiophen-2,5-diyl)methanol) (Predicted)~430-450~2.2 - 2.4
Poly(3-hexylthiophene) (P3HT) ~452[4]~1.9 - 2.1[5]
Poly(3-methoxythiophene) (PMeOT) ~430-440~2.3 - 2.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Poly((thiophen-2,5-diyl)methanol) (Proposed)
  • Monomer Preparation: Ensure this compound is pure and dry before use.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound in anhydrous chloroform.

  • Oxidant Addition: Slowly add a solution of anhydrous ferric chloride (FeCl₃) in anhydrous chloroform to the monomer solution under a nitrogen atmosphere with vigorous stirring. The molar ratio of FeCl₃ to monomer is typically 4:1.

  • Polymerization: Stir the reaction mixture at room temperature for 24 hours. The solution should darken, indicating polymerization.

  • Quenching and Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the crude polymer and wash it with methanol. Further purify the polymer by Soxhlet extraction sequentially with methanol, hexane, and chloroform. The purified polymer is isolated from the chloroform fraction by precipitation in methanol.

  • Drying: Dry the final polymer product under vacuum.

Spectroscopic Characterization

cluster_synthesis Polymer Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis Polymer Synthesized Polymer NMR ¹H NMR Spectroscopy Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR UVVis UV-Vis Spectroscopy Polymer->UVVis Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure FTIR->Purity Optical Optical Properties UVVis->Optical

Figure 2: General experimental workflow for spectroscopic characterization.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the polymer in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Instrumentation: Acquire ¹H NMR spectra on a 300 or 500 MHz NMR spectrometer.

    • Data Analysis: Process the spectra to identify the chemical shifts, multiplicities, and integration of the signals corresponding to the thiophene ring protons and the side-chain protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Prepare a thin film of the polymer by drop-casting a solution onto a KBr pellet or a silicon wafer and allowing the solvent to evaporate. Alternatively, mix a small amount of the polymer with KBr powder and press it into a pellet.

    • Instrumentation: Record the FTIR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the polymer, such as C-H aromatic stretching, C=C ring stretching, C-S ring vibrations, and vibrations from the side-chain functional groups.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the polymer in a UV-transparent solvent (e.g., chloroform or THF). The concentration should be adjusted to obtain an absorbance value between 0.5 and 1.5.

    • Instrumentation: Record the UV-Vis absorption spectrum using a double-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm.

    • Data Analysis: Determine the wavelength of maximum absorption (λmax), which corresponds to the π-π* transition of the conjugated polymer backbone. The optical band gap can be estimated from the onset of the absorption edge.

Conclusion

This guide provides a predictive and comparative framework for the spectroscopic characterization of polymers derived from this compound. By juxtaposing the predicted data with the established experimental data of poly(3-hexylthiophene) and poly(3-methoxythiophene), researchers can gain valuable insights into the structure-property relationships of functionalized polythiophenes. The inclusion of detailed experimental protocols and workflow diagrams serves as a practical resource for the synthesis and analysis of these promising materials in various scientific and developmental applications. Further experimental validation of the predicted data is encouraged to expand the knowledge base of this novel polythiophene derivative.

References

A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of (5-Arylthien-2-yl)methanol Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted heterocyclic compounds is a cornerstone of innovation. Among these, thiophene derivatives are of significant interest due to their prevalence in pharmaceuticals and functional materials. The palladium-catalyzed Suzuki and Stille cross-coupling reactions are two of the most powerful and widely used methods for the C-C bond formation required to construct these molecules. This guide provides a detailed comparison of the yields and methodologies for these two reactions, focusing on the synthesis of (5-arylthien-2-yl)methanol derivatives from (5-bromothien-2-yl)methanol or its close analogs.

This comparative analysis is supported by experimental data from peer-reviewed literature to provide an objective overview of what a researcher might expect when choosing between these two stalwart reactions for this particular class of substrates.

Executive Summary

Both Suzuki and Stille couplings are effective for the arylation of bromothiophenes. The Suzuki coupling, utilizing readily available and non-toxic boronic acids, generally offers a more environmentally benign approach. However, the Stille coupling, which employs organostannanes, can sometimes provide higher yields, particularly for complex or sensitive substrates, due to the high tolerance of the reaction to various functional groups. The choice between the two often comes down to a trade-off between the toxicity and cost of organotin reagents versus the potential for slightly lower yields and the specific substrate-catalyst compatibility in the Suzuki reaction.

Yield Comparison: A Tabular Overview

The following table summarizes the reported yields for the Suzuki and Stille coupling reactions of a bromothiophene substrate bearing a functionalized methyl group at the 2-position, providing a quantitative basis for comparison.

Coupling ReactionThiophene SubstrateCoupling PartnerCatalyst SystemBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki 2-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901276[1]
Suzuki 2-Bromo-5-(bromomethyl)thiophene3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901272[1]
Suzuki 2-Bromo-5-(bromomethyl)thiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901265[1]
Suzuki 2-Bromo-5-(bromomethyl)thiophene4-(Methylthio)phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901261[1]
Suzuki 2-Bromo-5-(bromomethyl)thiophene4-Iodophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901255[1]
Stille 2-Bromo-5-(2-ethylhexyl)thiopheneOrganostannane ReagentPd(PPh₃)₄N/AToluene or THFRefluxN/AGeneral Protocol[2]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for both the Suzuki and Stille couplings based on published literature.

Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene with Arylboronic Acids[1]

Materials:

  • 2-Bromo-5-(bromomethyl)thiophene (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add 2-bromo-5-(bromomethyl)thiophene and Pd(PPh₃)₄.

  • Add 1,4-dioxane and stir the mixture for 30 minutes.

  • Add the arylboronic acid, potassium phosphate, and water.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Generalized Stille Coupling of a Functionalized Bromothiophene[2]

Materials:

  • 2-Bromo-5-(functionalized)thiophene (1.0 eq)

  • Organostannane reagent (e.g., Aryl-SnBu₃) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (cat.)

  • Anhydrous toluene or THF

  • Optional: Copper(I) iodide (CuI) or Lithium chloride (LiCl) as an additive

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-bromo-5-(functionalized)thiophene and the organostannane reagent in the anhydrous solvent.

  • Add the palladium catalyst to the solution. If required, add the additive (CuI or LiCl).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through celite and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product by flash column chromatography.

Reaction Mechanisms and Workflow

The fundamental steps of the Suzuki and Stille coupling reactions share a common catalytic cycle involving a palladium catalyst. The key difference lies in the transmetalation step, where the organic group is transferred to the palladium center from a boron-containing species in the Suzuki reaction and a tin-containing species in the Stille reaction.

G Comparative Workflow: Suzuki vs. Stille Coupling cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start This compound S_Coupling Suzuki Coupling S_Start->S_Coupling S_Reactant Aryl Boronic Acid S_Reactant->S_Coupling S_Catalyst Pd(0) Catalyst S_Catalyst->S_Coupling S_Base Base (e.g., K₃PO₄) S_Base->S_Coupling S_Solvent Solvent (e.g., Dioxane/H₂O) S_Solvent->S_Coupling S_Product (5-Arylthien-2-yl)methanol S_Coupling->S_Product S_Byproduct Boron Byproducts (Non-toxic) S_Coupling->S_Byproduct St_Start This compound St_Coupling Stille Coupling St_Start->St_Coupling St_Reactant Aryl Stannane St_Reactant->St_Coupling St_Catalyst Pd(0) Catalyst St_Catalyst->St_Coupling St_Solvent Solvent (e.g., Toluene) St_Solvent->St_Coupling St_Product (5-Arylthien-2-yl)methanol St_Coupling->St_Product St_Byproduct Tin Byproducts (Toxic) St_Coupling->St_Byproduct

Figure 1. A flowchart comparing the key components of the Suzuki and Stille coupling reactions for the synthesis of (5-Arylthien-2-yl)methanol.

Concluding Remarks

The Suzuki-Miyaura coupling stands out for its use of less toxic and more environmentally friendly organoboron reagents. The yields for the arylation of a functionalized bromothiophene are generally moderate to good, as demonstrated by the synthesis of various 2-(bromomethyl)-5-aryl-thiophenes with yields ranging from 25% to 76%.[1]

The Stille coupling, while often providing high yields and demonstrating broad functional group tolerance, is hampered by the toxicity of the organotin reagents and byproducts.[3] Although a specific, high-yielding example for the target molecule was not found for direct comparison, the general robustness of the Stille reaction for heterocyclic systems suggests it remains a viable, albeit more hazardous, alternative.[4]

For drug development and other applications where safety and environmental impact are paramount, the Suzuki coupling is often the preferred method. However, in cases where maximizing yield is the primary concern and appropriate handling and purification procedures are in place, the Stille coupling may offer an advantage. The ultimate choice will depend on the specific goals of the synthesis, the available resources, and the importance of green chemistry principles in the research context.

References

Validation of Product Structure from (5-Bromothien-2-yl)methanol Reactions by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the validation of product structures arising from reactions of (5-Bromothien-2-yl)methanol. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate analytical methodologies for drug discovery and development.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in cross-coupling reactions to generate novel molecular entities with potential therapeutic applications. Accurate structural confirmation of the resulting products is a critical step in the drug development pipeline. Mass spectrometry (MS) is a powerful and widely used technique for this purpose, offering high sensitivity and detailed structural information. This guide will focus on the validation of the product of a representative Suzuki-Miyaura cross-coupling reaction of a this compound derivative with phenylboronic acid, using mass spectrometry and comparing its performance with Nuclear Magnetic Resonance (NMR) spectroscopy.

Representative Reaction: Suzuki-Miyaura Cross-Coupling

A common and versatile reaction involving this compound derivatives is the Suzuki-Miyaura cross-coupling, which forms a carbon-carbon bond between the thiophene ring and an aryl group. For the purpose of this guide, we will consider the synthesis of (5-phenylthien-2-yl)methanol.

Reaction Scheme:

This compound + Phenylboronic Acid --(Pd catalyst, Base)--> (5-phenylthien-2-yl)methanol

Mass Spectrometry for Product Validation

Mass spectrometry is instrumental in confirming the identity of the desired product by determining its molecular weight and providing insights into its structure through fragmentation analysis.

Predicted Mass Spectrometry Data for (5-phenylthien-2-yl)methanol
ParameterPredicted Value
Molecular Formula C₁₁H₁₀OS
Molecular Weight 190.26 g/mol
Ionization Mode Electron Ionization (EI)
Expected Molecular Ion (M⁺) m/z 190
Key Fragmentation Pathways Loss of H (M-1), Loss of OH (M-17), Loss of CH₂OH (M-31), Phenyl Cation (m/z 77), Thienyl Cation fragments

Interpretation of Fragmentation Patterns:

The fragmentation of (5-phenylthien-2-yl)methanol in an EI-MS is expected to follow characteristic pathways for alcohols and aromatic compounds.[1][2] The molecular ion peak at m/z 190 confirms the successful coupling. The loss of a hydrogen radical (M-1) to form a stable cation is a common feature. Cleavage of the C-C bond adjacent to the oxygen can result in the loss of the hydroxymethyl group (•CH₂OH, 31 Da), leading to a fragment at m/z 159. The presence of a significant peak at m/z 77 would indicate the phenyl cation, a hallmark of phenyl-substituted compounds.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of the relatively volatile (5-phenylthien-2-yl)methanol.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the purified reaction product.

  • Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • If necessary, derivatize the alcohol to a more volatile silyl ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve chromatographic performance.

2. GC-MS Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to (5-phenylthien-2-yl)methanol based on its retention time.

  • Analyze the mass spectrum of this peak to confirm the molecular ion and compare the observed fragmentation pattern with the predicted pattern.

Comparison with an Alternative Validation Method: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structure elucidation, providing detailed information about the connectivity of atoms in a molecule.

Comparative Analysis: MS vs. NMR
FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Principle Measures mass-to-charge ratio of ions.Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Information Provided Molecular weight and fragmentation pattern.Detailed connectivity of atoms (¹H, ¹³C), stereochemistry (NOE).
Sensitivity High (picomole to femtomole range).Lower (micromole to nanomole range).
Sample Requirement Small (micrograms to nanograms).Larger (milligrams).
Analysis Time Fast (minutes per sample).Slower (minutes to hours per sample).
Structural Confirmation Confirms molecular formula and substructures.Provides a complete structural map.
Impurity Detection Can detect and identify impurities with different masses.Can quantify impurities if signals are resolved.
¹H NMR and ¹³C NMR Data for (5-phenylthien-2-yl)methanol
¹H NMR (CDCl₃, 400 MHz)δ (ppm)MultiplicityIntegrationAssignment
7.61d, J = 8.4 Hz2HPhenyl H (ortho)
7.38t, J = 7.6 Hz2HPhenyl H (meta)
7.29t, J = 7.3 Hz1HPhenyl H (para)
7.21d, J = 3.6 Hz1HThienyl H
6.95d, J = 3.6 Hz1HThienyl H
4.85s2HCH₂OH
1.95br s1HOH
¹³C NMR (CDCl₃, 101 MHz)δ (ppm)Assignment
148.1Thienyl C
141.2Thienyl C
134.5Phenyl C (ipso)
129.2Phenyl C
127.8Phenyl C
125.8Phenyl C
124.9Thienyl C
123.6Thienyl C
60.1CH₂OH

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for product validation and the logical relationship between the analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation start This compound + Phenylboronic Acid reaction Suzuki-Miyaura Coupling start->reaction product Crude (5-phenylthien-2-yl)methanol reaction->product purification Purification (Column Chromatography) product->purification ms_analysis Mass Spectrometry (GC-MS) purification->ms_analysis nmr_analysis NMR Spectroscopy (¹H and ¹³C) purification->nmr_analysis structure_confirmation Structure Confirmed ms_analysis->structure_confirmation Molecular Weight & Fragmentation Match nmr_analysis->structure_confirmation Correct Connectivity & Chemical Shifts

Caption: Experimental workflow for the synthesis and validation of (5-phenylthien-2-yl)methanol.

Caption: Logical relationship between mass spectrometry and NMR for structural validation.

Conclusion

Both mass spectrometry and NMR spectroscopy are indispensable tools for the structural validation of products from this compound reactions. Mass spectrometry provides a rapid and highly sensitive method to confirm the molecular weight and gain structural insights through fragmentation analysis. NMR spectroscopy, while less sensitive and more time-consuming, offers a definitive and detailed map of the molecular structure. For robust and unambiguous structure elucidation in a drug discovery context, a combined approach utilizing both techniques is highly recommended. This integrated analytical strategy ensures the accuracy and reliability of the synthesized compounds, forming a solid foundation for subsequent biological evaluation.

References

A Comparative Guide to the Efficiency of Palladium Catalysts in Cross-Coupling Reactions with (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of thiophene rings is a cornerstone in the synthesis of a vast array of pharmaceuticals and organic materials. (5-Bromothien-2-yl)methanol is a key building block in this regard, offering a versatile scaffold for the introduction of molecular complexity via palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and overall success of these transformations. This guide provides an objective comparison of common palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira couplings with this compound, supported by representative experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The efficiency of a palladium catalyst is highly dependent on the specific reaction type, coupling partner, and reaction conditions. Below is a comparative summary of representative palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira reactions with this compound. The data presented is compiled from studies on structurally similar 2-bromothiophene derivatives and is intended to provide a comparative perspective for catalyst selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reaction of this compound with an arylboronic acid is a common strategy for the synthesis of 5-aryl-2-thienylmethanol derivatives.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O10012~85
PdCl₂(dppf)Phenylboronic acidK₃PO₄1,4-Dioxane904~92
Pd(OAc)₂ / SPhosPhenylboronic acidCs₂CO₃Toluene1106~95

Note: Yields are highly dependent on the specific arylboronic acid used. More sterically hindered or electronically deactivated boronic acids may require longer reaction times or result in lower yields.

Heck Reaction

The Heck reaction enables the arylation of alkenes. Coupling this compound with an alkene, such as an acrylate, provides a direct route to substituted cinnamate derivatives.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃n-Butyl acrylateEt₃NDMF12016~88
PdCl₂(PPh₃)₂StyreneK₂CO₃DMA13012~82
Pd(OAc)₂ / P(o-tol)₃n-Butyl acrylateEt₃NNMP14018~90

Note: The choice of phosphine ligand can significantly impact the efficiency and regioselectivity of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)–C(sp) bonds, linking this compound to a terminal alkyne.

Catalyst SystemCoupling PartnerCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂PhenylacetyleneCuIEt₃NTHF658~94
Pd(PPh₃)₄PhenylacetyleneCuIDiisopropylamineToluene806~90
Pd(OAc)₂ / PPh₃PhenylacetyleneCuIEt₃NDMF1004~92

Note: Copper(I) iodide (CuI) is a common co-catalyst in Sonogashira reactions, though copper-free conditions have also been developed.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are designed as a starting point and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the PdCl₂(dppf) catalyst to the flask.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Stir the reaction mixture at 90 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂ and PPh₃.

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous DMF, this compound, n-butyl acrylate, and triethylamine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C for 16 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous THF and triethylamine via syringe, followed by the addition of phenylacetylene.

  • Stir the reaction mixture at 65 °C for 8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R' Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)(L2)-R'->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)(L2)-R'->Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants & Catalyst B Add to Flame-Dried Flask A->B C Establish Inert Atmosphere B->C D Add Degassed Solvents C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: A generalized experimental workflow for cross-coupling reactions.

Catalyst_Selection ReactionType Desired C-C Bond Formation Suzuki C(sp2)-C(sp2) Suzuki-Miyaura ReactionType->Suzuki Heck C(sp2)-C(sp2) Heck ReactionType->Heck Sonogashira C(sp2)-C(sp) Sonogashira ReactionType->Sonogashira Catalyst_Suzuki Consider: - PdCl2(dppf) for high yield - Pd(OAc)2/SPhos for efficiency - Pd(PPh3)4 as a standard Suzuki->Catalyst_Suzuki Catalyst_Heck Consider: - Pd(OAc)2 with phosphine ligand - Optimize ligand for reactivity Heck->Catalyst_Heck Catalyst_Sonogashira Consider: - PdCl2(PPh3)2 for high yield - Use CuI co-catalyst Sonogashira->Catalyst_Sonogashira

Caption: A logical guide for selecting a palladium catalyst.

Electrochemical properties of polymers from (5-Bromothien-2-yl)methanol versus other monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of polymers derived from various thiophene monomers. The focus is on providing a clear, data-driven comparison to aid in the selection and design of conductive polymers for applications in biosensors, drug delivery systems, and other biomedical devices. While direct experimental data for polymers of (5-Bromothien-2-yl)methanol is limited in publicly accessible literature, this guide leverages data from structurally similar brominated polythiophenes and other well-characterized polythiophene derivatives to provide a valuable comparative framework.

Comparative Electrochemical Data of Polythiophene Derivatives

The electrochemical properties of polythiophenes are critically influenced by the nature and position of substituents on the thiophene ring. These substituents can alter the polymer's electronic and steric characteristics, thereby affecting its conductivity, redox behavior, and stability. The following table summarizes key electrochemical parameters for a selection of polythiophene derivatives.

PolymerMonomer StructureOxidation Potential (V vs. Ag/AgCl)Electrical Conductivity (S/cm)Key Characteristics & References
Polythiophene (PT) Thiophene~1.210⁻⁵ - 10⁻³Parent polymer, often used as a baseline. Limited solubility.[1]
Poly(3-hexylthiophene) (P3HT) 3-hexylthiophene~0.6 - 0.81 - 100Good solubility, well-defined redox behavior, extensively studied for organic electronics.[2]
Poly(3-methoxythiophene) (PMOT) 3-methoxythiophene~0.510⁻² - 10Electron-donating group lowers oxidation potential.
Poly(3,4-ethylenedioxythiophene) (PEDOT) 3,4-ethylenedioxythiophene~ -0.2 - 0.0100 - 1000High conductivity and stability, widely used as a transparent conductor.[1]
Poly(3-bromothiophene) 3-bromothiophene~1.310⁻⁴ - 10⁻²Electron-withdrawing bromo-group increases oxidation potential. Used as a proxy for poly(this compound).

Note: The electrochemical properties of polymers can vary significantly depending on the synthesis method, doping level, and measurement conditions. The data presented here are representative values from the literature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of conductive polymers. Below are standardized procedures for electropolymerization and electrochemical analysis.

Electrochemical Polymerization (Electropolymerization)

This method allows for the direct deposition of a thin, uniform polymer film onto an electrode surface.

Materials:

  • Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum button electrode)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Reference Electrode (e.g., Ag/AgCl in saturated KCl)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP), Lithium perchlorate (LiClO₄))

  • Monomer of interest (e.g., 3-hexylthiophene, 3-methoxythiophene)

Procedure:

  • Clean the working electrode thoroughly by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the electrode under a stream of nitrogen.

  • Prepare the electrolyte solution by dissolving the supporting electrolyte and the monomer in the chosen solvent. A typical monomer concentration is in the range of 0.01 M to 0.1 M.

  • Assemble the three-electrode cell with the working, counter, and reference electrodes.

  • De-aerate the electrolyte solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Connect the electrodes to the potentiostat.

  • Perform electropolymerization using either cyclic voltammetry or potentiostatic/galvanostatic methods.

    • Cyclic Voltammetry: Scan the potential repeatedly within a range that encompasses the oxidation potential of the monomer. The number of cycles will determine the film thickness.

    • Potentiostatic: Apply a constant potential that is slightly above the oxidation potential of the monomer.

    • Galvanostatic: Apply a constant current density.

  • After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to investigate the redox behavior of the synthesized polymer film.

Materials:

  • Polymer-coated working electrode

  • Counter Electrode

  • Reference Electrode

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Monomer-free electrolyte solution (solvent with supporting electrolyte)

Procedure:

  • Assemble the three-electrode cell with the polymer-coated working electrode, counter electrode, and reference electrode in the monomer-free electrolyte solution.

  • De-aerate the solution with an inert gas.

  • Connect the electrodes to the potentiostat.

  • Perform cyclic voltammetry by scanning the potential within a range that allows for the oxidation and reduction of the polymer film.

  • Record the resulting voltammogram (current vs. potential). The oxidation and reduction peaks provide information about the redox potentials of the polymer.

  • The scan rate can be varied to study the kinetics of the redox processes.

Visualizing Relationships and Workflows

Experimental Workflow for Polymer Synthesis and Characterization

The following diagram illustrates the typical workflow for the electrochemical synthesis and characterization of a polythiophene derivative.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Electrochemical Characterization Monomer Monomer Solution (e.g., 0.1 M in Acetonitrile + 0.1 M TBAP) Electropolymerization Electropolymerization (Cyclic Voltammetry or Potentiostatic) Monomer->Electropolymerization PolymerFilm Polymer Film on Electrode Electropolymerization->PolymerFilm CV_Setup Cyclic Voltammetry Setup (Monomer-free electrolyte) PolymerFilm->CV_Setup Transfer to fresh electrolyte CV_Measurement CV Measurement CV_Setup->CV_Measurement Data_Analysis Data Analysis (Redox Potentials, Stability) CV_Measurement->Data_Analysis

Synthesis and Characterization Workflow
Influence of Monomer Structure on Polymer Properties

The structure of the thiophene monomer has a direct and predictable impact on the electrochemical properties of the resulting polymer. This relationship is crucial for designing materials with tailored functionalities.

structure_property_relationship cluster_monomer Monomer Structure cluster_properties Polymer Properties Monomer Thiophene Monomer Substituent Substituent Type (e.g., Alkyl, Alkoxy, Halogen) EDG Electron Donating Group (e.g., -OCH₃) Substituent->EDG EWG Electron Withdrawing Group (e.g., -Br) Substituent->EWG Alkyl Long Alkyl Chain (e.g., -C₆H₁₃) Substituent->Alkyl OxidationPotential Oxidation Potential Conductivity Conductivity Solubility Solubility Stability Stability EDG->OxidationPotential Decreases EDG->Conductivity Generally Increases EWG->OxidationPotential Increases EWG->Conductivity Generally Decreases Alkyl->Solubility Increases Alkyl->Stability Can Improve Processability

Monomer Structure-Property Relationships

References

Safety Operating Guide

Proper Disposal of (5-Bromothien-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (5-Bromothien-2-yl)methanol is a critical aspect of laboratory safety and environmental responsibility. As a brominated heterocyclic compound, it is classified as a halogenated organic waste and requires specific handling procedures to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves (such as nitrile or Viton), and a lab coat.[1][2] All manipulations of the compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, with careful attention to waste segregation and labeling.[1][3]

1. Waste Segregation and Collection:

  • Isolate Halogenated Waste: this compound is a halogenated organic compound and must be collected separately from non-halogenated organic waste.[3][4][5]

  • Designated Waste Container: All waste containing this compound, including residual amounts in original containers, contaminated materials (e.g., pipette tips, weighing paper, gloves), and solutions, must be collected in a designated hazardous waste container.[1]

  • Container Specifications: The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly-fitting lid to be "vapor tight" and "spill proof."[1][4]

2. Labeling of Waste Containers:

  • Clear Identification: The waste container must be clearly and accurately labeled with the words "Hazardous Waste."[1][4]

  • Full Chemical Name: The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]

  • Hazard Identification: The primary hazards associated with the compound should be listed on the label. While a specific safety data sheet was not retrieved, related compounds suggest potential hazards such as "Irritant" and "Harmful."[1]

3. Storage of Waste:

  • Secure Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]

  • Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills.[5]

4. Disposal Procedure:

  • Professional Disposal Service: The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Specialized Incineration: Thiophene-containing compounds can produce toxic sulfur dioxide gas upon combustion, requiring specialized high-temperature incineration by professional disposal services.[1]

5. Decontamination of Empty Containers:

  • Triple Rinsing: To render an "empty" container non-hazardous, it should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[6]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste in the appropriate halogenated organic waste container.[6]

  • Final Disposal: Once decontaminated and the original label is defaced, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[6]

Data Presentation: Waste Management Summary

Waste TypeContainer SpecificationLabeling RequirementsDisposal Method
Solid this compound & Contaminated Materials Glass or HDPE, with a secure, tightly-fitting lid.[1]"Hazardous Waste", "this compound", List of Hazards.[1][4]Collection by a licensed hazardous waste disposal service for specialized incineration.[1]
Solutions of this compound Designated halogenated organic solvent waste container.[3][4]"Hazardous Waste", List of all chemical constituents and their approximate percentages.[4][7]Collection by a licensed hazardous waste disposal service.[1]
Contaminated Labware (Gloves, Pipette Tips, etc.) Double-bagged in durable, labeled plastic bags.[6]"Hazardous Waste", "this compound".[1]Disposed of as solid hazardous waste via a licensed service.[1]
Decontaminated "Empty" Containers N/AOriginal label defaced.[6]Non-hazardous waste (check institutional policy).[6]

Experimental Protocols

Protocol for Decontaminating Glassware:

  • Under a chemical fume hood, rinse the container that held this compound with a small amount of a suitable solvent (e.g., acetone or methanol).

  • Swirl the solvent to ensure it contacts all interior surfaces.

  • Pour the solvent rinsate into the designated halogenated organic waste container.

  • Repeat the rinsing process two more times for a total of three rinses.[6]

  • Allow the container to air dry in the fume hood.

  • Deface the original label on the container.

  • Dispose of the decontaminated container as regular laboratory glass waste, pending institutional guidelines.

Visualizations

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Segregate Halogenated Waste B->C D Collect Solid & Liquid Waste in Designated Container C->D E Label Container: 'Hazardous Waste' & Chemical Name D->E F Securely Seal Container E->F G Store in Ventilated Area with Secondary Containment F->G H Arrange Pickup by Licensed Hazardous Waste Service G->H I Decontaminate Empty Containers (Triple Rinse) H->I J Collect Rinsate as Hazardous Waste I->J

Caption: Workflow for the safe disposal of this compound.

DecisionTree start Waste Generated Containing this compound q1 Is the waste solid or liquid? start->q1 solid_path Solid Waste (Chemical or Contaminated Items) q1->solid_path Solid liquid_path Liquid Waste (Solutions or Rinsate) q1->liquid_path Liquid container_solid Place in Labeled, Sealed Container for Halogenated Solids solid_path->container_solid container_liquid Place in Labeled, Sealed Container for Halogenated Liquids liquid_path->container_liquid end Store for Pickup by Certified Hazardous Waste Disposal container_solid->end container_liquid->end

Caption: Decision tree for segregating this compound waste.

References

Essential Safety and Logistical Information for Handling (5-Bromothien-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of (5-Bromothien-2-yl)methanol (CAS No. 79387-71-6). The following procedures are designed for researchers, scientists, and professionals in drug development to minimize risk and ensure a safe laboratory environment.

Key Compound Information

PropertyValue
CAS Number 79387-71-6[2]
Molecular Formula C₅H₅BrOS[2]
Molecular Weight 193.06 g/mol [2]
Storage Conditions -20°C, away from direct sunlight and heat.[2][3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.[1]Full-face shield worn over safety goggles.[1]
Hand Chemical-resistant gloves (e.g., nitrile). Inspect prior to use.[1][3]Double-gloving with appropriate material.
Body Laboratory coat, long pants, and closed-toe/heel shoes.[1]Flame-resistant lab coat.
Respiratory Use in a certified chemical fume hood.[1]A full-face respirator may be required if exposure limits are exceeded or symptoms of irritation occur.[4]

Operational Plan: Handling Procedures

Adherence to strict operational protocols is essential to minimize exposure and prevent contamination.

Engineering Controls:

  • Fume Hood: All weighing, handling, and solution preparation of this compound must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[1]

Standard Operating Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Cover the work surface within the fume hood with absorbent, disposable bench paper.[5]

  • Weighing and Transfer: To avoid generating dust, handle the solid compound with care. Use a spatula for transfers.[5]

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood.[5]

  • Post-Handling: Decontaminate the work area after handling is complete. Remove gloves using the proper technique to avoid skin contact with the outer surface and wash hands thoroughly with soap and water.[1][6]

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a dedicated, labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[5]

  • Contaminated PPE: Dispose of contaminated disposable PPE in a designated hazardous waste stream.[5]

Disposal Method:

All waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration at a permitted facility.[5] Do not dispose of this chemical down the drain or in regular trash.[6][7]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, get medical advice/attention.[3]
Skin Contact Rinse the skin with water. If skin irritation occurs, seek medical advice/attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Ingestion Rinse out the mouth with water. If feeling unwell, get medical advice/attention.[3]

In case of a significant spill, evacuate the area and ensure it is well-ventilated. For large spills, contact your institution's environmental health and safety department.[8]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to Handling handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_solution Prepare Solution handle_transfer->handle_solution cleanup_decon Decontaminate Area handle_solution->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.